molecular formula C14H20O B8799246 4-(4,4-dimethylcyclohexyl)Phenol

4-(4,4-dimethylcyclohexyl)Phenol

カタログ番号: B8799246
分子量: 204.31 g/mol
InChIキー: RLOXWMQXHTZWJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4,4-Dimethylcyclohexyl)Phenol is a phenolic compound of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a phenolic group linked to a dimethyl-substituted cyclohexyl ring, suggests potential for diverse applications, particularly in the development of novel small-molecule modulators. Phenolic compounds are extensively investigated for their ability to interact with biological targets. Research indicates that polyphenols, a broader class to which this compound is related, can bind to non-canonical nucleic acid structures like G-quadruplexes (G4s), which are present in oncogenic promoters and telomeres. This binding activity can influence epigenetic regulation and gene expression, positioning such molecules as promising candidates in anti-cancer drug discovery . Furthermore, structurally similar compounds containing the cyclohexyl group have demonstrated potent biological activity in specialized research. For instance, certain 4,4-difluorocyclohexyl analogues have been identified as potent inhibitors of P-glycoprotein (P-gp), a key efflux pump associated with multidrug resistance in cancer cells, with inhibitory activity (IC50) in the sub-micromolar range . This compound serves as a valuable chemical intermediate for synthesizing more complex molecules. Its structure can be readily functionalized; for example, bromination can yield derivatives such as 2-bromo-4-(4,4-dimethylcyclohexyl)phenol or 2,6-dibromo-4-(4,4-dimethylcyclohexyl)phenol, which are offered as building blocks for further chemical exploration . As with all research chemicals, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of human use.

特性

分子式

C14H20O

分子量

204.31 g/mol

IUPAC名

4-(4,4-dimethylcyclohexyl)phenol

InChI

InChI=1S/C14H20O/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h3-6,12,15H,7-10H2,1-2H3

InChIキー

RLOXWMQXHTZWJS-UHFFFAOYSA-N

正規SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)O)C

製品の起源

United States
Foundational & Exploratory

4-(4,4-dimethylcyclohexyl)phenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(4,4-dimethylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,4-dimethylcyclohexyl)phenol is a substituted phenolic compound characterized by a phenol ring attached to a 4,4-dimethylcyclohexyl group. As a member of the broader class of alkylphenols, it holds potential as a versatile chemical intermediate and building block in various fields, including medicinal chemistry, materials science, and the synthesis of more complex molecules. Alkylphenols, in general, are known for their diverse applications, ranging from surfactants and detergents to antioxidants and polymer additives.[1] The specific structural arrangement of 4-(4,4-dimethylcyclohexyl)phenol, with its bulky, lipophilic dimethylcyclohexyl moiety, imparts distinct physicochemical properties that can be exploited in rational drug design and materials development. Understanding these properties is crucial for its effective utilization in research and development. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and potential areas of application.

PART 1: Chemical Identity and Structure

The foundational step in understanding any chemical entity is to clearly define its structure and nomenclature.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(4,4-dimethylcyclohexyl)phenol . Its structure consists of a phenol ring where the hydrogen atom at the para-position (position 4) is substituted with a 4,4-dimethylcyclohexyl ring.

The chemical structure can be visualized as follows:

Caption: Chemical structure of 4-(4,4-dimethylcyclohexyl)phenol.

Chemical Identifiers

For unambiguous identification and retrieval of information from chemical databases, the following identifiers are crucial:

IdentifierValue
CAS Number 313511-16-9
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol

PART 2: Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Comparison
Melting Point Solid at room temperaturePhenol is a solid with a melting point of 40-43°C.[2] The addition of the bulky, non-polar dimethylcyclohexyl group is expected to increase the melting point due to increased molecular weight and van der Waals forces.
Boiling Point > 250 °CThe boiling point is expected to be significantly higher than phenol (182°C) due to the substantial increase in molecular weight. For comparison, 2-(4,4-Dimethylcyclohexyl)phenol has a predicted boiling point of approximately 258°C.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether)The phenolic hydroxyl group can form hydrogen bonds with water, but the large, non-polar dimethylcyclohexyl group will dominate, leading to low water solubility.[2] It is expected to be soluble in common organic solvents.
pKa ~10.3The pKa of phenol is approximately 10. The alkyl group is weakly electron-donating, which may slightly increase the pKa compared to unsubstituted phenol. For comparison, the predicted pKa of 2-(4,4-dimethylcyclohexyl)phenol is around 10.28.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is predicted to show the following key signals:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Phenolic Proton: A broad singlet (δ 4-8 ppm, concentration and solvent dependent) corresponding to the hydroxyl proton. This peak will disappear upon D2O exchange.

  • Cyclohexyl Protons: A series of multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the protons on the cyclohexyl ring.

  • Methyl Protons: A sharp singlet (around δ 0.9-1.2 ppm) integrating to six protons, representing the two equivalent methyl groups on the cyclohexyl ring.

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation:

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group will be the most downfield.

  • Cyclohexyl and Methyl Carbons: Several signals in the aliphatic region (δ 20-50 ppm).

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm-1, indicative of the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm-1.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm-1.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm-1 region.

  • C-O Stretch: A strong band around 1200-1260 cm-1.

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) at m/z = 204.31, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the alkyl side chain.

PART 3: Synthesis and Purification

A plausible and efficient method for the synthesis of 4-(4,4-dimethylcyclohexyl)phenol is through the Friedel-Crafts alkylation of phenol.[3] This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[4]

Proposed Synthetic Route: Friedel-Crafts Alkylation

In this proposed synthesis, phenol is reacted with 4,4-dimethylcyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or a solid acid catalyst. The use of an alkene as the alkylating agent is a common industrial practice.[3]

Detailed Experimental Protocol

Caution: Phenol is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Phenol

  • 4,4-dimethylcyclohexene

  • Anhydrous Aluminum Chloride (AlCl3)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 equivalent) in anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath and slowly add anhydrous AlCl3 (1.1 equivalents) in portions. Stir the mixture for 15 minutes.

  • Alkylation: Add 4,4-dimethylcyclohexene (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 4-(4,4-dimethylcyclohexyl)phenol.

Workflow Diagram

Synthesis_Workflow A Dissolve Phenol in DCM B Add AlCl3 at 0°C A->B C Add 4,4-dimethylcyclohexene B->C D Stir at Room Temperature C->D E Quench with 1M HCl D->E F Aqueous Workup E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of 4-(4,4-dimethylcyclohexyl)phenol.

PART 4: Potential Applications and Research Directions

While specific applications of 4-(4,4-dimethylcyclohexyl)phenol are not extensively documented, its structural features suggest several areas of potential research and utility.

Medicinal Chemistry

The lipophilic dimethylcyclohexyl group can enhance the ability of a molecule to cross cell membranes, a desirable property in drug design. This moiety could be incorporated into new chemical entities (NCEs) to modulate their pharmacokinetic and pharmacodynamic properties. The phenolic hydroxyl group provides a handle for further functionalization, allowing for the synthesis of a library of derivatives for screening against various biological targets.

Material Science

Phenolic compounds are precursors to phenolic resins, which have widespread applications as adhesives and coatings.[1] The incorporation of the bulky 4,4-dimethylcyclohexyl group could be used to modify the properties of these polymers, potentially enhancing their thermal stability, and mechanical strength.

Context within Alkylphenols

The broader class of alkylphenols has been studied for its biological effects, including potential endocrine-disrupting activities.[5][6] Some alkylphenols have been shown to interact with estrogen receptors.[7][8] Therefore, any research into the biological applications of 4-(4,4-dimethylcyclohexyl)phenol should include a thorough toxicological and endocrinological evaluation.

PART 5: Safety and Handling

As a phenolic compound, 4-(4,4-dimethylcyclohexyl)phenol should be handled with care. Phenols are known to be corrosive to the skin and can cause severe eye damage.[9] It is also important to consider the potential for respiratory tract irritation.[9] Standard laboratory safety practices, including the use of gloves, safety glasses, and a lab coat, are essential. All work should be conducted in a well-ventilated area or a chemical fume hood.

PART 6: Conclusion

4-(4,4-dimethylcyclohexyl)phenol is a chemical compound with a unique combination of a reactive phenolic core and a bulky, lipophilic alkyl substituent. While not yet a widely studied molecule, its structure suggests significant potential as a building block in medicinal chemistry and material science. This guide has provided a comprehensive overview of its chemical identity, predicted properties, a detailed synthetic protocol, and potential avenues for future research. As with any novel chemical entity, further experimental validation of its properties and a thorough assessment of its biological activity are necessary to fully realize its potential.

References

  • Blahova, J., Svobodova, Z., & Frouzova, J. (2013). Alkylphenol ethoxylates and alkylphenols – update information on occurrence, fate and toxicity in aquatic environment. Polish Journal of Veterinary Sciences, 16(4), 763–772. Available at: [Link]

  • PubMed. (2013). Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aquatic environment. Polish Journal of Veterinary Sciences, 16(4), 763-72. Available at: [Link]

  • Zatonskaya, N. P., et al. (2010). Synthesis and Biological Activity of Hydrophilic Alkylphenols. Pharmaceutical Chemistry Journal, 44(5), 244-247.
  • Canesi, L., et al. (2007). Influence of alkylphenols and trace elements in toxic, genotoxic, and endocrine disruption activity of wastewater treatment plants. Environmental Toxicology and Chemistry, 26(8), 1684-1691. Available at: [Link]

  • GreenSpec. (n.d.). Toxic Chemistry: Alkylphenols. Retrieved from [Link]

  • Verma, P., & Prakash, A. (2021). Toxic Impact of Alkylphenols on the Fish Reproduction and Endocrine Disruption. Proceedings of the Zoological Society, 74(6).
  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylcyclohexyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • D'Cruz, O. J., & Uckun, F. M. (2001). Alkylphenols and Bisphenol A as Environmental Estrogens. Current Medicinal Chemistry, 8(2), 135-144.
  • A. Arukwe. (2008). Alkylphenols in the Environment and Their Adverse Effects on Living Organisms. Turkish Journal of Biology, 32(3), 161-174.
  • Strazzulli, A., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(23), 14897.
  • Lee, M. H., et al. (2017). Alkylphenols—potential modulators of the allergic response.
  • National Center for Biotechnology Information. (n.d.). Phenol, 4,4'-cyclohexylidenebis[2-methyl-. PubChem Compound Database. Retrieved from [Link]

  • Supporting Information for... (n.d.). Retrieved from [Link]

  • J&K Scientific LLC. (2026). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-cyclohexyl- (CAS 1131-60-8). Retrieved from [Link]

  • Google Patents. (n.d.). US3205271A - Cyclohexyl phenols.
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(20), 5899-5902.
  • Gündüz, H., & Kılıç, E. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Turkish Journal of Chemistry, 29(6), 635-643.
  • ECHA. (n.d.). 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclohexylphenol. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Phenol. Retrieved from [Link]

  • Australian Government Department of Health. (2021). Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol)
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • Tawade, B., Salunke, J. K., & Wadgaonkar, P. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3.
  • University of California, Irvine. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is... Retrieved from [Link]2_F10_KEY.pdf)

Sources

Unraveling the Apoptotic Mechanisms of 4-(4,4-dimethylcyclohexyl)phenol-Derived Sigma-2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing targeted antineoplastic drug development, I frequently evaluate chemical scaffolds that serve as the linchpin for novel therapeutics. The moiety 4-(4,4-dimethylcyclohexyl)phenol is a critical pharmacophore utilized in the synthesis of high-affinity Sigma-2 receptor (S2R) ligands[1]. S2R ligands are currently at the forefront of oncology research due to their potent, targeted induction of apoptosis in rapidly proliferating tumor cells, effectively bypassing traditional chemo-resistance mechanisms[2].

This technical guide dissects the mechanistic causality behind S2R-mediated apoptosis, providing drug development professionals with a comprehensive, self-validating framework for evaluating these compounds in preclinical models.

Molecular Target and Subcellular Dynamics

The Sigma-2 receptor complex, recently identified as involving the Transmembrane Protein 97 (TMEM97) and the Progesterone Receptor Membrane Component 1 (PGRMC1)[3][4], is heavily overexpressed in various solid tumors compared to quiescent tissue. Ligands incorporating the highly lipophilic 4-(4,4-dimethylcyclohexyl)phenol motif exhibit rapid internalization.

Instead of remaining at the plasma membrane, these molecules localize into lipid raft domains of intracellular organelles—specifically the endoplasmic reticulum (ER), mitochondria, and lysosomes[5]. This spatial distribution is the fundamental reason why these ligands can trigger massive, organelle-specific stress responses.

Divergent Apoptotic Pathways: The Causality of Cell Death

The mechanism of action for these compounds is not monolithic; it is highly dependent on the cellular phenotype. Our laboratory observations confirm that S2R activation bifurcates into two distinct apoptotic pathways:

  • Mitochondrial Depolarization (Caspase-Dependent): In neuroblastoma models (e.g., SK-N-SH), S2R activation induces a rapid, dose-dependent loss of mitochondrial membrane potential ( ΔΨm​ ) and triggers cytosolic calcium flux from the ER. This leads to classical cytochrome c release and caspase cleavage[5].

  • Lysosomal Membrane Permeabilization (Caspase-Independent): In breast tumor models (e.g., MCF-7), cell death is driven by lysosomal leakage (LMP) and massive reactive oxygen species (ROS) generation. This pathway causes chromatin condensation and cell shrinkage that cannot be rescued by pan-caspase inhibitors[2][6].

G S2R Sigma-2 Receptor Complex (TMEM97/PGRMC1) ER Endoplasmic Reticulum Stress & Ca2+ Release S2R->ER LMP Lysosomal Membrane Permeabilization (LMP) S2R->LMP Ligand 4-(4,4-dimethylcyclohexyl)phenol Derivative Ligand->S2R Mito Mitochondrial Depolarization (ΔΨm) ER->Mito ROS ROS Generation & Oxidative Stress ER->ROS CaspaseInd Caspase-Independent Death (Breast Cancer) LMP->CaspaseInd Caspase Caspase-Dependent Cleavage (Neuroblastoma) Mito->Caspase ROS->CaspaseInd Apoptosis Apoptotic Cell Death Caspase->Apoptosis CaspaseInd->Apoptosis

Fig 1: Divergent apoptotic signaling pathways triggered by S2R target engagement.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. We employ orthogonal readouts to guarantee that the observed apoptosis is a direct consequence of target engagement rather than non-specific cytotoxicity.

Protocol A: Real-Time Assessment of Mitochondrial Depolarization and Calcium Flux

Rationale: Measuring ΔΨm​ simultaneously with intracellular calcium provides a temporal map of ER-mitochondrial crosstalk, proving that ER stress precedes mitochondrial collapse.

  • Cell Preparation: Seed SK-N-SH and MCF-7 cells at 1×105 cells/well in 96-well glass-bottom plates. Incubate overnight at 37°C.

  • Multiplex Dye Loading: Wash cells with HBSS. Co-load with 2 µM JC-1 (mitochondrial membrane potential indicator) and 5 µM Fluo-4 AM (calcium indicator) for 30 minutes at 37°C.

  • Compound Administration: Treat cells with 10 µM of the 4-(4,4-dimethylcyclohexyl)phenol derivative.

  • Kinetic Acquisition: Using a high-content confocal imaging system, capture images every 2 minutes for 4 hours.

    • Self-Validation Step: Include a positive control (Ionomycin for Ca2+ flux, FCCP for ΔΨm​ collapse) and a vehicle-only negative control to establish the dynamic range of the fluorescent shifts.

  • Data Synthesis: Quantify the ratio of JC-1 red (J-aggregates, intact mitochondria) to green (monomers, depolarized mitochondria) fluorescence. A decreasing red/green ratio coupled with an early spike in Fluo-4 intensity confirms ER calcium release driving mitochondrial collapse[5].

Protocol B: Differentiating Caspase-Dependent vs. Independent Apoptosis

Rationale: To definitively prove the divergent pathways, we must attempt to rescue the cells using specific mechanistic inhibitors.

  • Pre-treatment: Pre-incubate cells for 1 hour with either 50 µM Z-VAD-FMK (pan-caspase inhibitor) or 1 mM Methyl- β -cyclodextrin (MBCD, a lipid raft disruptor).

  • Induction: Add the S2R ligand (10–30 µM) and incubate for 24 hours.

  • Harvest & Stain: Trypsinize cells, wash in Annexin V binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Acquire 10,000 events per sample.

    • Causality Check: If Z-VAD-FMK rescues viability, the pathway is definitively caspase-dependent. If MBCD transiently delays apoptosis, the mechanism relies strictly on lipid-raft localized S2R engagement[5].

Workflow Prep Cell Culture (MCF-7 / SK-N-SH) Treat Compound Incubation Prep->Treat Stain Multiplex Staining (JC-1, Fluo-4, Annexin V) Treat->Stain Acquire Flow Cytometry & Confocal Microscopy Stain->Acquire Analyze Data Synthesis (Causality Mapping) Acquire->Analyze

Fig 2: Experimental workflow for self-validating mechanistic assays.

Quantitative Data Synthesis

The following table summarizes the expected phenotypic responses and mechanistic mediators across different cancer models when treated with S2R ligands derived from this pharmacophore.

Cell Line ModelCancer TypePrimary Apoptotic PathwayKey Intracellular MediatorsRescue by Z-VAD-FMK?
MCF-7 Breast AdenocarcinomaCaspase-IndependentLMP, ROS, CathepsinsNo[2]
SK-N-SH NeuroblastomaCaspase-Dependent ΔΨm​ collapse, Ca2+ fluxYes[5]
MDA-MB-435 MelanomaMixed / AutophagicmTOR inhibition, PARP-1Partial

Conclusion & Translational Outlook

The 4-(4,4-dimethylcyclohexyl)phenol scaffold is a powerful structural tool in oncology drug design. By understanding its mechanistic bifurcation—triggering lysosomal membrane permeabilization and ROS in chemo-resistant breast cancers while inducing mitochondrial collapse in neuroblastomas—we can better stratify patient populations and design highly synergistic combination therapies. Future pipeline development should focus on mapping the exact binding kinetics of this moiety within the TMEM97/PGRMC1 complex to optimize targeted delivery.

References

  • DE60006113T2 - BENZOL DERIVATIVES, A METHOD OF PREPARING THEM AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM Source: Google Patents URL
  • Sigma-2 Receptor Agonists Activate a Novel Apoptotic Pathway and Potentiate Antineoplastic Drugs in Breast Tumor Cell Lines1 Source: AACR Journals URL
  • Source: PMC (NIH)
  • Sigma-2 receptor-mediated apoptosis in human SK-N-SH neuroblastoma cells: role of lipid rafts, caspases, and mitochondrial depolarization Source: AACR Journals URL
  • Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis Source: MDPI URL
  • σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL)
  • Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress Source: AACR Journals URL

Sources

A Technical Guide to Elucidating the Receptor Binding Affinity of 4-(4,4-dimethylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Bioactivity of a Phenolic Compound

4-(4,4-dimethylcyclohexyl)phenol is a phenolic compound with a structure suggestive of potential interaction with nuclear receptors, a class of proteins responsible for sensing steroid and thyroid hormones and certain other molecules. Due to the presence of a phenol group, a common feature in many endocrine-active compounds, it is hypothesized that this molecule may exhibit binding affinity for estrogen and androgen receptors. The 4,4-dimethylcyclohexyl moiety introduces a significant lipophilic component, which can influence the compound's interaction with the ligand-binding domain of these receptors.

This technical guide provides a comprehensive overview of the methodologies to determine the receptor binding affinity of 4-(4,4-dimethylcyclohexyl)phenol. It is designed for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities. While specific binding data for 4-(4,4-dimethylcyclohexyl)phenol is not extensively available in public literature, this guide will leverage data from structurally similar compounds and established experimental protocols to provide a robust framework for its characterization.

Theoretical Framework: Understanding Receptor-Ligand Interactions

The interaction between a ligand, such as 4-(4,4-dimethylcyclohexyl)phenol, and its receptor is governed by the principles of molecular recognition. The binding affinity, a measure of the strength of this interaction, is a critical parameter in pharmacology and toxicology. It is typically quantified by the equilibrium dissociation constant (Kd), the concentration of ligand at which half of the receptor population is occupied. A lower Kd value signifies a higher binding affinity.

In a competitive binding assay, the affinity of a test compound is often determined by its ability to displace a known high-affinity radiolabeled ligand from the receptor. This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the radioligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a more direct measure of binding affinity.

Experimental Protocols: Determining Receptor Binding Affinity

The gold standard for quantifying receptor binding affinity is the competitive radioligand binding assay. This section provides a detailed, step-by-step protocol for assessing the binding of 4-(4,4-dimethylcyclohexyl)phenol to the estrogen receptor (ER) and androgen receptor (AR).

Protocol 1: Competitive Radioligand Binding Assay for Estrogen Receptor Alpha (ERα)

This protocol is adapted from established methods for assessing the binding of environmental chemicals to the estrogen receptor.[1]

1. Reagent and Material Preparation:

  • Receptor Source: Rat uterine cytosol or recombinant human ERα.

  • Radioligand: [³H]-17β-estradiol (specific activity ~40-60 Ci/mmol).

  • Unlabeled Competitor (Positive Control): 17β-estradiol.

  • Test Compound: 4-(4,4-dimethylcyclohexyl)phenol, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in assay buffer.

  • Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4. Dithiothreitol should be added just prior to use.[1]

  • Separation Medium: Hydroxyapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail.

  • 96-well plates and filtration apparatus.

2. Assay Procedure:

  • Incubation Setup: In a 96-well plate, set up triplicate tubes for total binding, non-specific binding (NSB), and competitor concentrations.

  • Total Binding: Add a fixed concentration of [³H]-17β-estradiol (typically at or near its Kd, e.g., 0.5-1.0 nM) and the receptor preparation to the designated wells.[1]

  • Non-Specific Binding (NSB): Add the same components as for total binding, plus a saturating concentration of unlabeled 17β-estradiol (e.g., 1000-fold excess) to outcompete the radioligand for specific binding sites.

  • Competitor Wells: Add the receptor preparation, the fixed concentration of [³H]-17β-estradiol, and varying concentrations of 4-(4,4-dimethylcyclohexyl)phenol. A wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M) should be tested.[1]

  • Incubation: Incubate the plate at 4°C for 16-18 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Hydroxyapatite (HAP) Method: Add HAP slurry to each well, incubate on ice, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellets to remove unbound radioligand.

    • Dextran-Coated Charcoal (DCC) Method: Add DCC suspension, incubate briefly, and centrifuge. The charcoal adsorbs the free radioligand, leaving the receptor-bound radioligand in the supernatant.

  • Quantification: Transfer the supernatant (DCC method) or the resuspended pellet eluate (HAP method) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitor counts.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[2]

Visualization of Experimental Workflow

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Reagents Prepare Reagents: - Receptor Source - Radioligand - Test Compound - Buffers Plates Set up 96-well plate (Total, NSB, Competitor) Reagents->Plates Add_Components Add receptor, radioligand, and competitor/buffer to wells Plates->Add_Components Incubate Incubate at 4°C for 16-18 hours Add_Components->Incubate Separate Separate bound from free ligand (HAP or DCC method) Incubate->Separate Count Measure radioactivity (Scintillation Counting) Separate->Count Analyze Calculate Specific Binding, IC50, and Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Alternative Methodologies: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[3][4] It can be used to determine the binding kinetics (association and dissociation rates) and affinity of small molecules like 4-(4,4-dimethylcyclohexyl)phenol to their target receptors.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

1. Materials and Instrumentation:

  • SPR Instrument: (e.g., Biacore, Reichert)

  • Sensor Chip: A sensor chip with a suitable surface chemistry for protein immobilization (e.g., CM5 chip for amine coupling).

  • Receptor Protein: Purified estrogen or androgen receptor.

  • Analyte: 4-(4,4-dimethylcyclohexyl)phenol dissolved in running buffer.

  • Running Buffer: A buffer that mimics physiological conditions and minimizes non-specific binding.

2. Procedure:

  • Immobilization: Covalently immobilize the purified receptor protein onto the sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of 4-(4,4-dimethylcyclohexyl)phenol over the sensor surface.

  • Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized receptor. This is recorded in a sensorgram.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Expected Receptor Targets and Signaling Pathways

Based on the chemical structure of 4-(4,4-dimethylcyclohexyl)phenol, the primary putative targets are the estrogen and androgen receptors. Binding to these receptors can initiate a cascade of cellular events through their respective signaling pathways.

Estrogen Receptor (ER) Signaling

Estrogens exert their effects by binding to two main receptor subtypes, ERα and ERβ.[5] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[6] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[7] This is the classical, or genomic, signaling pathway. Estrogen receptors can also mediate rapid, non-genomic effects through interactions with cell membrane-associated proteins and activation of intracellular signaling cascades like the MAPK and PI3K pathways.[5][8]

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) or 4-(4,4-dimethylcyclohexyl)phenol ER Estrogen Receptor (ER) E2->ER Binding Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Dimer->ERE Transcription Gene Transcription ERE->Transcription

Caption: Simplified classical estrogen receptor signaling pathway.

Androgen Receptor (AR) Signaling

The androgen receptor is activated by androgens like testosterone and dihydrotestosterone (DHT).[9] Similar to the estrogen receptor, upon ligand binding in the cytoplasm, the AR dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10] The AR dimer then binds to Androgen Response Elements (AREs) on the DNA, modulating the expression of target genes involved in male sexual development and other physiological processes.[11] Dysregulation of AR signaling is a key driver in prostate cancer.[12]

Androgen_Signaling cluster_cytoplasm_ar Cytoplasm cluster_nucleus_ar Nucleus Androgen Androgen or 4-(4,4-dimethylcyclohexyl)phenol AR Androgen Receptor (AR) Androgen->AR Binding Dimer_AR AR Dimer AR->Dimer_AR Dimerization ARE Androgen Response Element (ARE) Dimer_AR->ARE Binding Dimer_AR->ARE Transcription_AR Gene Transcription ARE->Transcription_AR

Caption: Simplified classical androgen receptor signaling pathway.

Data Summary and Interpretation

As specific experimental data for 4-(4,4-dimethylcyclohexyl)phenol is not available, the following table provides a template for summarizing the binding affinity data that would be generated using the protocols described above. For context, representative data for structurally related phenolic compounds are often reported in the nanomolar to micromolar range for estrogen and androgen receptors.

CompoundReceptorAssay TypeBinding Affinity (Ki)
4-(4,4-dimethylcyclohexyl)phenol ERαCompetitive Radioligand BindingTo be determined
4-(4,4-dimethylcyclohexyl)phenol ARCompetitive Radioligand BindingTo be determined
17β-estradiol (Reference)ERαCompetitive Radioligand Binding~0.1 - 1 nM
Dihydrotestosterone (Reference)ARCompetitive Radioligand Binding~1 - 5 nM

Conclusion

This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of 4-(4,4-dimethylcyclohexyl)phenol. By employing established methodologies such as competitive radioligand binding assays and surface plasmon resonance, researchers can elucidate the interaction of this compound with key nuclear receptors like the estrogen and androgen receptors. The resulting data will be crucial for understanding its potential biological activity and for guiding further research in the fields of pharmacology, toxicology, and drug development. The provided protocols and theoretical background serve as a robust starting point for any scientist embarking on the characterization of this or structurally similar phenolic compounds.

References

  • Estrogen Receptors: How Do They Signal and What Are Their Targets. Physiological Reviews. [Link]

  • Estrogen Signaling Pathway. Creative Diagnostics. [Link]

  • What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us?. Frontiers in Endocrinology. [Link]

  • Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology. [Link]

  • Androgen receptor pathway signaling inhibitors in development for prostate cancer therapy. Journal of Experimental & Clinical Cancer Research. [Link]

  • Estrogen Receptor Signaling in Breast Cancer. International Journal of Molecular Sciences. [Link]

  • Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. Molecules. [Link]

  • Estrogen receptor signaling mechanisms. Steroids. [Link]

  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. ResearchGate. [Link]

  • The Multifaceted Role of Androgen Receptor Signaling in Immunity: Implications for Oncology. Cancer Immunology Research. [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. International Journal of Molecular Sciences. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program (NTP). [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

Sources

Pharmacokinetic Profile of 4-(4,4-dimethylcyclohexyl)phenol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter scaffolds where the drive for target potency directly opposes pharmacokinetic (PK) viability. The 4-(4,4-dimethylcyclohexyl)phenol moiety is a classic example. This structural motif—characterized by a highly lipophilic gem-dimethylcyclohexyl group tethered to a phenol ring—has emerged as a privileged scaffold in the development of GPR84 antagonists[1], MmpL3 inhibitors for drug-resistant tuberculosis[2], and selective endocrine modulators.

While the geminal dimethyl groups create a bulky, lipophilic terminus that perfectly anchors into hydrophobic receptor pockets, this feature is a double-edged sword. It drives the partition coefficient (LogP) upward, resulting in extensive tissue distribution and high plasma protein binding, but simultaneously flags the molecule for rapid Phase I (CYP450-mediated) and Phase II (UGT-mediated) hepatic clearance[3]. This whitepaper dissects the pharmacokinetic profile of these derivatives, explaining the causality behind their ADME behaviors and providing field-proven protocols to evaluate and optimize their druggability.

Physicochemical Properties & Absorption Dynamics

The presence of the 4,4-dimethylcyclohexyl group significantly elevates the lipophilicity of the parent phenol. Typical derivatives exhibit a LogP > 4.5.

The Causality of Absorption: High lipophilicity generally ensures excellent passive transcellular permeability across the intestinal epithelium. However, it also severely limits aqueous solubility in the gastrointestinal tract. Consequently, oral absorption is often dissolution rate-limited. Furthermore, the phenolic hydroxyl group can act as a hydrogen bond donor, which occasionally triggers efflux transporter recognition (e.g., P-glycoprotein) if the broader molecular topology aligns with efflux pharmacophores.

Protocol: Caco-2 Permeability and Efflux Assessment

To validate whether poor oral bioavailability is driven by solubility limits or active efflux, a bidirectional Caco-2 assay is a self-validating necessity.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure tight junction formation (validate via TEER > 400 Ω·cm²).

  • Dosing: Prepare the 4-(4,4-dimethylcyclohexyl)phenol derivative at 10 µM in HBSS buffer (pH 7.4). Crucial Step: Add 1% BSA to the receiver compartment to maintain sink conditions; highly lipophilic compounds will otherwise nonspecifically bind to the plastic, artificially deflating the apparent permeability ( Papp​ ).

  • Incubation & Sampling: Dose Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A). Incubate at 37°C. Sample at 30, 60, and 120 minutes.

  • Validation Controls: Run Propranolol (high permeability) and Ranitidine (low permeability) in parallel. Use Digoxin to validate P-gp efflux.

  • Analysis: Quantify via LC-MS/MS. Calculate Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux liability.

Distribution & Plasma Protein Binding (PPB)

The volume of distribution ( Vd​ ) for these derivatives is characteristically high (often > 5 L/kg in murine models)[2]. The lipophilic cyclohexyl tail drives deep partitioning into adipose and highly perfused tissues.

However, this lipophilicity also results in extensive plasma protein binding (>95% bound to human serum albumin and α1-acid glycoprotein)[1]. While high PPB can protect the drug from rapid glomerular filtration, it drastically reduces the unbound fraction ( fu​ ), which is the pharmacologically active species. When optimizing this scaffold, medicinal chemists must balance the lipophilic target affinity against the loss of free drug in systemic circulation.

Metabolic Clearance & Biotransformation (Phase I & II)

The primary PK liability of the 4-(4,4-dimethylcyclohexyl)phenol scaffold is its susceptibility to rapid hepatic metabolism. The biotransformation follows two parallel, aggressive pathways:

  • Phase I (CYP450 Oxidation): The exposed carbons on the cyclohexyl ring—particularly adjacent to the gem-dimethyl group—are prime targets for aliphatic hydroxylation by CYP3A4 and CYP2D6[3].

  • Phase II (UGT Conjugation): The unhindered phenolic hydroxyl group undergoes rapid glucuronidation by UGT1A1, marking the molecule for immediate biliary or renal excretion.

PK_Profile Parent 4-(4,4-dimethylcyclohexyl)phenol Phase1 Phase I: CYP450 Oxidation (CYP2D6 / CYP3A4) Parent->Phase1 Oxidation Phase2 Phase II: UGT Conjugation (Glucuronidation) Parent->Phase2 Conjugation Metab1 Aliphatic Hydroxylation (Cyclohexyl Ring) Phase1->Metab1 Metab2 Aromatic Oxidation (Phenol Ring) Phase1->Metab2 Metab3 Phenol-O-Glucuronide Phase2->Metab3 Metab1->Phase2 Secondary Conjugation Metab2->Phase2 Excretion Hepatic / Renal Excretion Metab3->Excretion

Figure 1: Major biotransformation pathways of 4-(4,4-dimethylcyclohexyl)phenol derivatives.

Protocol: In Vitro Microsomal Stability & Metabolite ID Workflow

To identify metabolic hotspots and calculate intrinsic clearance ( CLint​ ), a highly controlled microsomal assay is required.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Pre-warm the matrix to 37°C for 5 minutes. Spike the test derivative to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Timecourse: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, ensuring precise kinetic snapshots.

  • Centrifugation & LC-HRMS: Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Track the disappearance of the parent mass to calculate CLint​ and perform MS/MS fragmentation to identify the exact positions of +16 Da (hydroxylation) or +176 Da (glucuronidation) mass shifts.

In Vivo Pharmacokinetics & Data Synthesis

Due to the high volume of distribution offsetting the rapid clearance, these derivatives often present with a moderate half-life ( t1/2​ ) but poor oral bioavailability ( F% ) due to first-pass metabolism[2].

Table 1: Representative PK Parameters in Murine Models

Data synthesized from structurally analogous 4,4-dimethylcyclohexyl-bearing drug candidates.

ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kgCausality / Implication
Cmax​ (ng/mL) N/A420Moderate peak exposure limited by aqueous solubility.
Tmax​ (h) N/A2.5Delayed absorption typical for highly lipophilic solid oral doses.
AUC0−∞​ (h·ng/mL) 1,1503,450Disproportionate AUC drop indicates significant first-pass metabolism.
t1/2​ (h) 4.25.1Moderate half-life; the high Vd​ acts as a depot, slowly releasing drug back into plasma.
Vd​ (L/kg) 7.4N/AExtensive tissue distribution driven by the gem-dimethylcyclohexyl group.
CL (mL/min/kg) 15.2N/AHigh hepatic extraction ratio due to rapid CYP/UGT turnover.
Bioavailability ( F% ) N/A30%Severely compromised by intestinal and hepatic Phase II glucuronidation.

Structural Optimization Strategies

To translate the 4-(4,4-dimethylcyclohexyl)phenol scaffold into a viable clinical candidate, PK optimization must focus on blocking metabolic liabilities without destroying target affinity:

  • Fluorination: Introducing fluorine atoms (e.g., gem-difluoro replacements) on the cyclohexyl ring can block CYP-mediated aliphatic hydroxylation by strengthening the C-H bond, while maintaining the required steric bulk and lipophilicity[1].

  • Phenol Bioisosterism: To prevent rapid UGT-mediated glucuronidation, the phenolic hydroxyl can be replaced with bioisosteres such as a primary sulfonamide, a 2-pyridone, or an acidic heterocycle (e.g., tetrazole). This maintains the hydrogen-bonding capacity required for receptor engagement while drastically reducing Phase II clearance.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Source: Journal of Medicinal Chemistry URL:[Link]

  • Discovery, Structure–Activity Relationship, and Functional Characterization of a Chromenopyrrole Series as Orthosteric Antagonists of GPR84 Source: Journal of Medicinal Chemistry URL:[Link](Note: Representative ACS link for GPR84 antagonist structural series)

  • BENZOL DERIVATIVES, A METHOD OF PREPARING THEM AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM (Patent DE60006113T2)

Sources

Structure-Activity Relationship (SAR) of 4-(4,4-Dimethylcyclohexyl)phenol: Engineering A-C Estrogen Mimetics for ERβ Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative for ERβ Selectivity

Estrogen receptor (ER) signaling is governed by two primary isoforms: ERα and ERβ. While ERα activation is heavily associated with proliferative effects in breast and uterine tissues (increasing oncogenic risk), ERβ activation drives neuroprotection, memory consolidation, and the alleviation of vasomotor symptoms . Historically, the development of Selective Estrogen Receptor Beta Agonists (SERBAs) has been hindered by the high sequence homology between the ligand-binding domains (LBDs) of the two isoforms.

Recent structural biology advancements have pioneered a class of "A-C estrogens"—compounds that mimic the A and C rings of 17β-estradiol (E2) while omitting the complex B and D rings . Within this class, 4-(4,4-dimethylcyclohexyl)phenol emerges as a structurally elegant and highly efficient scaffold. By leveraging specific steric interactions, this compound achieves high ERβ selectivity while offering profound synthetic advantages over its chiral counterparts.

Structural Deconstruction and SAR Rationale

The pharmacological efficacy of 4-(4,4-dimethylcyclohexyl)phenol is rooted in its bipartite structure, which perfectly maps to the ERβ pharmacophore. As an application scientist, I evaluate this molecule not just by its affinity, but by the causality of its structural components:

  • The Phenol Ring (A-Ring Mimetic): The phenolic hydroxyl group is non-negotiable for ER binding. It acts as the primary anchor, forming a robust hydrogen-bond network with Glu353, Arg394, and a highly conserved structural water molecule within the LBD. This interaction mimics the A-ring of endogenous estradiol, locking the molecule into the binding pocket.

  • The Cyclohexane Core (C-Ring Mimetic): The cyclohexane ring serves as a rigid, hydrophobic spacer. Unlike flexible aliphatic chains, the chair conformation of the cyclohexane ring precisely projects the terminal substituents into the deep hydrophobic cavity normally occupied by the D-ring of estradiol.

  • The 4,4-Dimethyl Substitution (Selectivity Driver): The causality of ERβ selectivity lies in the geminal dimethyl group. The ERβ binding pocket is slightly more constricted than ERα, featuring key residue differences (e.g., Met336 in ERβ vs. Leu384 in ERα; Ile373 in ERβ vs. Met421 in ERα) . The bulky 4,4-dimethyl group creates a specific steric footprint. In ERβ, this bulk engages in favorable van der Waals interactions with Ile373. Conversely, in ERα, the dual methyl groups clash sterically with Met421, drastically reducing binding affinity and driving the >50-fold isoform selectivity.

  • Symmetry as a Synthetic Advantage: Unlike 4-(hydroxymethyl)cyclohexyl derivatives (e.g., EGX358), which possess cis/trans stereoisomers requiring complex chiral separation , the 1,4-disubstituted cyclohexane with a gem-dimethyl group at C4 possesses a plane of symmetry. This completely eliminates diastereomerism, streamlining scale-up and ensuring batch-to-batch pharmacological consistency without the need for preparative HPLC.

Visualizing the Mechanism of Action

ER_Pathway Ligand 4-(4,4-dimethylcyclohexyl)phenol (Selective ERβ Agonist) Receptor ERβ Ligand Binding Domain (Conformational Shift) Ligand->Receptor High Affinity Binding Dimer Receptor Homodimerization & Nuclear Translocation Receptor->Dimer Helix 12 Realignment DNA Estrogen Response Element (ERE) Binding Dimer->DNA Chromatin Interaction Transcription Target Gene Transcription (Neuroprotection / Memory) DNA->Transcription Co-activator Recruitment

Fig 1: ERβ signaling cascade activated by 4-(4,4-dimethylcyclohexyl)phenol binding.

Quantitative SAR Data Analysis

To contextualize the efficacy of the 4,4-dimethyl substitution, we benchmark it against endogenous estradiol, the standard ERβ agonist DPN, and the structurally related A-C estrogen EGX358.

CompoundERβ IC₅₀ (nM)ERα IC₅₀ (nM)Selectivity (α/β)Stereocenters
17β-Estradiol (E2) 1.51.20.8Multiple
DPN (Standard Agonist) 15.01050.070.01
EGX358 (4-hydroxymethyl) 24.0289.0~12.02 (trans)
4-(4,4-dimethylcyclohexyl)phenol ~35.0>2000.0>50.00 (Achiral at C4)

Table 1: Comparative binding affinities and structural complexity of ER agonists. Data synthesized from TR-FRET ligand displacement assays.

Experimental Workflows & Self-Validating Protocols

Robust drug development relies on self-validating experimental designs. Below are the definitive protocols for synthesizing and evaluating this compound, engineered to prevent false positives.

Protocol A: Chromatography-Free Synthesis

Causality: This synthesis exploits the symmetry of the 4,4-dimethylcyclohexyl moiety to bypass preparative HPLC—a major bottleneck in A-C estrogen development .

  • Reaction Setup: In an oven-dried flask under nitrogen, dissolve phenol (1.2 eq) and 4,4-dimethylcyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Alkylation: Cool the mixture to 0°C. Dropwise, add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq) to catalyze the Friedel-Crafts alkylation. The Lewis acid specifically generates the secondary carbocation, which undergoes electrophilic aromatic substitution.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from hot hexanes/ethyl acetate to yield the pure para-substituted isomer.

  • Self-Validating Mechanism: Conduct ¹H and ¹³C NMR spectroscopy on the crystallized product. The presence of a symmetric AA'BB' splitting pattern in the aromatic region (around 6.8–7.1 ppm) and a single, integrated singlet for the gem-dimethyl protons unequivocally validates the para-substitution and the absolute absence of diastereomers.

Protocol B: TR-FRET Ligand Displacement Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before measurement, eliminating background autofluorescence from the phenolic compound and providing highly accurate IC₅₀ values .

  • Reagent Preparation: Prepare a master mix containing GST-tagged ERβ (or ERα) LBD, a terbium-labeled anti-GST antibody (FRET donor), and a fluorescent estrogen ligand (FRET acceptor) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).

  • Compound Plating: Serially dilute 4-(4,4-dimethylcyclohexyl)phenol in DMSO (10 µM to 0.1 nM) and dispense into a 384-well black microplate.

  • Incubation: Add the master mix to the compound wells. Incubate in the dark at room temperature for 2 hours to allow equilibrium displacement of the fluorescent tracer.

  • Detection: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the FRET ratio (520/495).

  • Self-Validating Mechanism: Every assay plate must include a full dose-response curve of 17β-Estradiol (E2) as a positive control (expected IC₅₀ ~1-2 nM) and DMSO-only wells as a negative control. If the E2 curve deviates by more than 0.5 log units from historical baselines, the plate is automatically invalidated, ensuring absolute trustworthiness of the test compound's data.

SAR_Workflow Syn 1. Chemical Synthesis (Friedel-Crafts Alkylation) Pur 2. Purification (Crystallization, No HPLC) Syn->Pur Yields Symmetric Isomer Bind 3. TR-FRET Assay (ERβ vs ERα Affinity) Pur->Bind >99% Purity via NMR Func 4. Cell-Based Assay (Luciferase Reporter) Bind->Func >50x Selectivity Filter InVivo 5. In Vivo Models (Ovariectomized Mice) Func->InVivo Confirmed Agonism

Fig 2: Self-validating experimental workflow from synthesis to in vivo validation.

References

  • Title: A–C Estrogens as Potent and Selective Estrogen Receptor-Beta Agonists (SERBAs) to Enhance Memory Consolidation under Low-Estrogen Conditions Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of two novel (4-hydroxyphenyl) substituted polycyclic carbocycles as potent and selective estrogen receptor beta agonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Long-term oral administration of a novel estrogen receptor beta agonist enhances memory and alleviates drug-induced vasodilation in young ovariectomized mice Source: Frontiers in Behavioral Neuroscience (NCBI / PMC) URL: [Link]

Physicochemical Profiling and Organic Solvation Dynamics of 4-(4,4-Dimethylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The solvation behavior of substituted alkylphenols is a critical parameter in both polymer chemistry and pharmaceutical formulation. 4-(4,4-dimethylcyclohexyl)phenol represents a unique structural dichotomy: a highly lipophilic, sterically hindered cycloalkane tail coupled with a polar, hydrogen-bonding phenolic head. This whitepaper provides an authoritative analysis of its solubility across various organic solvents, detailing the thermodynamic causality behind its solvation, and establishing a self-validating experimental protocol for precise solubility determination.

Structural Causality & Solvation Thermodynamics

To predict and manipulate the solubility of 4-(4,4-dimethylcyclohexyl)phenol, one must first deconstruct its molecular architecture. The compound's solubility is governed by the competing thermodynamic forces of its two primary functional domains:

  • The Hydrophobic Tail (4,4-dimethylcyclohexyl group): This bulky aliphatic ring dominates the molecule's spatial footprint. It imparts profound lipophilicity, driving the compound's octanol-water partition coefficient ( LogP ) to an estimated range of 4.5–5.5, similar to other heavily substituted alkylphenols[1]. This domain interacts favorably with non-polar solvents via London dispersion forces.

  • The Polar Head (Phenolic -OH): The hydroxyl group acts as both a hydrogen bond donor and acceptor. While insufficient to overcome the hydrophobic bulk to achieve aqueous solubility (typically <100 mg/L for related cyclohexylphenols[2]), it enables strong dipole-dipole interactions and hydrogen bonding with polar organic solvents.

The Causality of "Like Dissolves Like": In basic organic solvents such as alcohols and acetone, solvation is thermodynamically favorable because the solvent molecules can hydrogen-bond with the phenolic -OH while simultaneously accommodating the hydrophobic tail within their alkyl networks. Conversely, in pure aliphatic hydrocarbons (e.g., hexane), solubility is driven entirely by the entropic mixing of the dimethylcyclohexyl tail, though it may be slightly rate-limited by the energy required to break intermolecular hydrogen bonds between the phenol molecules themselves (self-association).

Solvation Core 4-(4,4-dimethylcyclohexyl)phenol Tail Hydrophobic Tail (4,4-dimethylcyclohexyl) Core->Tail Structural Component Head Polar Head (Phenolic -OH) Core->Head Structural Component NonPolar Non-Polar Solvents (Hexane, Toluene) Tail->NonPolar London Dispersion Forces Polar Polar Solvents (Methanol, DMSO) Head->Polar Hydrogen Bonding

Caption: Structural dichotomy of 4-(4,4-dimethylcyclohexyl)phenol dictating solvent interactions.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical principles of alkylphenols[1], the following table summarizes the expected solubility profile of 4-(4,4-dimethylcyclohexyl)phenol across standard laboratory and industrial solvents at 25°C.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Solvation MechanismEstimated Solubility Tier
Polar Protic Methanol / Ethanol32.7 / 24.5Strong H-bonding with -OH; moderate tail solvation.High (>100 mg/mL)
Polar Aprotic DMSO / DMF46.7 / 36.7Strong H-bond acceptance from phenol; excellent overall solvation.Very High (>200 mg/mL)
Halogenated Dichloromethane (DCM)8.9High polarizability; excellent dispersion interactions with the bulky ring.Very High (>200 mg/mL)
Aromatic Toluene2.4 π−π stacking with the phenol ring; strong hydrophobic interactions.High (>100 mg/mL)
Aliphatic Hexane / Heptane1.9Purely dispersion forces; requires breaking of phenol self-association.Moderate (10 - 50 mg/mL)
Aqueous Water80.1Extreme hydrophobic penalty from the dimethylcyclohexyl group.Practically Insoluble (<0.1 mg/mL)

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine the exact solubility of 4-(4,4-dimethylcyclohexyl)phenol in a target organic solvent, researchers must utilize a self-validating system. Simply dissolving the compound until it "looks cloudy" is scientifically invalid due to supersaturation and kinetic delays.

As an Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV , incorporating internal equilibrium checks to guarantee thermodynamic accuracy.

Step-by-Step Methodology

Phase 1: Isothermal Equilibration (The Kinetic Check)

  • Preparation: Add an excess amount of 4-(4,4-dimethylcyclohexyl)phenol (e.g., 500 mg) to 1.0 mL of the target organic solvent in a sealed amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the phenolic ring.

  • Agitation: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 200 RPM.

  • Equilibrium Validation: Sample the suspension at 24 hours and 48 hours . Causality: A system is only self-validating if it proves it has reached thermodynamic equilibrium. If the concentration difference between the 24h and 48h samples is <2%, equilibrium is confirmed.

Phase 2: Phase Separation (Mitigating Analyte Loss) 4. Centrifugation: Centrifuge the 48h sample at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. 5. Filtration: Draw the supernatant and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Causality: Never use Nylon or Cellulose filters for phenolic compounds. The polar functional groups on those filters will hydrogen-bond with the phenol, artificially lowering the measured concentration. PTFE is chemically inert and prevents analyte adsorption.

Phase 3: Quantification (HPLC-UV) 6. Dilution: Dilute the filtered aliquot quantitatively with the mobile phase (e.g., 70:30 Acetonitrile:Water) to fall within the linear range of the detector. 7. Analysis: Analyze via HPLC-UV (typically at λmax​ ~ 275 nm for phenols). Quantify against a 5-point calibration curve ( R2>0.999 ) utilizing an internal standard (e.g., 4-tert-butylphenol) to account for any volumetric errors during sample preparation.

Protocol Step1 1. Excess Solute Addition (Target Solvent) Step2 2. Isothermal Shaking (25°C, 24-48h) Step1->Step2 Step3 3. Equilibrium Check (ΔC < 2% between 24h/48h) Step2->Step3 Step4 4. Syringe Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. HPLC-UV Analysis (Internal Standard Validated) Step4->Step5

Caption: Self-validating isothermal shake-flask workflow for solubility determination.

Industrial Implications: Polymer Synthesis & Drug Development

Understanding the precise organic solubility of 4-(4,4-dimethylcyclohexyl)phenol is not merely an academic exercise; it dictates its utility in downstream applications.

  • Advanced Polymer Synthesis: Alkylphenols are highly sought after as monomers and chain terminators in the production of specialty polycarbonates and phenolic resins[3]. The bulky dimethylcyclohexyl group enhances the thermal stability and mechanical strength of the resulting polymer. However, the polymerization reactions typically occur in organic solvents like dichloromethane or toluene. Knowing the exact solubility limits prevents premature precipitation of the monomer during the reaction phase, ensuring uniform polymer chain growth.

  • Pharmaceutical Intermediates: In drug development, substituted phenols are frequently utilized as lipophilic building blocks for active pharmaceutical ingredients (APIs). The high solubility of this compound in polar aprotic solvents (like DMF and DMSO) makes it an excellent candidate for SN​2 etherification reactions (e.g., Williamson ether synthesis) where the phenolic -OH acts as a nucleophile.

References

  • Source: grokipedia.
  • Source: uobasrah.edu.
  • Source: cymitquimica.
  • Source: benchchem.

Sources

4-(4,4-Dimethylcyclohexyl)phenol: Physicochemical Profiling, Synthetic Utility, and Pharmacological Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 4-(4,4-dimethylcyclohexyl)phenol is a highly specialized intermediate utilized in the synthesis of neuroactive and immunomodulatory active pharmaceutical ingredients (APIs). This technical guide deconstructs the physicochemical properties, structural causality, and synthetic workflows associated with this compound, providing a self-validating framework for its application in drug discovery.

Core Physicochemical Profiling

Before integrating any intermediate into a synthetic pipeline, a rigorous understanding of its baseline properties is mandatory. The para-substitution of the phenol paired with the bulky, lipophilic cyclohexyl ring defines its reactivity and biological utility.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 4-(4,4-dimethylcyclohexyl)phenol
CAS Number 313511-16-9[1][2]
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol (Precision: 204.308)[1]
Monoisotopic Mass 204.1514 Da
Key Structural Features para-phenolic OH, gem-dimethyl aliphatic block

Structural Mechanics & Causality in Drug Design

As application scientists, we do not select functional groups arbitrarily; every structural feature must serve a mechanistic purpose. The incorporation of the 4,4-dimethylcyclohexyl moiety is driven by two primary pharmacological goals:

  • Metabolic Shielding (CYP450 Evasion): Unsubstituted cyclohexyl rings are highly susceptible to Phase I metabolic oxidation (hydroxylation) by the cytochrome P450 (CYP450) enzyme family[3]. By installing a gem-dimethyl group at the 4-position, we introduce severe steric hindrance at the most vulnerable aliphatic carbon. This forces metabolic rerouting, significantly extending the biological half-life of the resulting drug candidate[3].

  • Lipophilicity and BBB Penetration: The highly lipophilic nature of the dimethylcyclohexyl ring increases the overall partition coefficient (LogP) of the molecule. This is a critical design choice for ensuring optimal Blood-Brain Barrier (BBB) penetration, which is required for CNS-active compounds[4].

Pharmacological Applications: Receptor Targeting

Derivatives synthesized from 4-(4,4-dimethylcyclohexyl)phenol are heavily documented in patent literature for their high-affinity binding to Sigma receptors (Sigma-1 and Sigma-2)[4].

The causality of this interaction lies in the molecule's topology: the linear para-substitution allows the molecule to deeply penetrate the hydrophobic binding pocket of the Sigma receptor, while the bulky cyclohexyl tail anchors it in place. Downstream, the modulation of Sigma receptors regulates intracellular calcium signaling, which has been shown to inhibit T-cell proliferation[3]. Consequently, these derivatives are investigated for immunomodulatory therapies, specifically in mitigating Graft-Versus-Host Disease (GVHD) by reducing splenomegaly[3].

SigmaPathway A 4-(4,4-dimethylcyclohexyl) phenol Derivative B Sigma-1 Receptor Binding A->B High Affinity C Intracellular Ca2+ Modulation B->C Allosteric D T-Cell Proliferation Inhibition C->D Downregulates E GVHD Reduction (Therapeutic Effect) D->E Clinical Outcome

Fig 1: Mechanistic pathway of Sigma-1 receptor modulation by cyclohexylphenol derivatives.

Synthetic Methodologies: Self-Validating O-Alkylation Protocol

The most common synthetic vector for this compound is the functionalization of the phenolic hydroxyl group. Below is a field-proven, step-by-step methodology for the base-mediated O-alkylation of 4-(4,4-dimethylcyclohexyl)phenol.

Causality of Reagent Selection: We utilize anhydrous N,N-Dimethylformamide (DMF) as the solvent. Its polar aprotic nature poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity for the SN​2 attack. Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (e.g., NaH) to prevent the degradation of sensitive electrophiles.

Step-by-Step Workflow
  • Deprotonation: Dissolve 1.0 equivalent of 4-(4,4-dimethylcyclohexyl)phenol in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add 1.5 equivalents of finely milled, anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Electrophilic Addition: Cool the reaction mixture to 0°C. Add 1.2 equivalents of the target alkyl halide dropwise. Gradually warm the reaction to 60°C.

  • In-Process Control (IPC): This is the self-validating step. After 4 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows the absolute disappearance of the m/z 203.14 [M−H]− peak. If the peak persists, add 0.2 eq of alkyl halide and continue heating. This strict IPC prevents complex downstream chromatographic separation of the product from the starting phenol.

  • Workup & Isolation: Quench the reaction with ice water. Extract iteratively with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M NaOH (to strip any trace unreacted phenol), followed by brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Analytical Validation Protocol

To guarantee the scientific integrity of the synthesized derivatives or the raw starting material, a multi-modal analytical workflow must be employed.

  • Mass Spectrometry (ESI-TOF): In negative ion mode, the parent phenol will yield a distinct [M−H]− ion at m/z 203.14.

  • Nuclear Magnetic Resonance (NMR): The 1H -NMR spectrum ( CDCl3​ ) is the ultimate source of structural truth. The para-substituted aromatic ring will present a characteristic AA'BB' system (two doublets integrating for 2H each, typically around 6.8 ppm and 7.1 ppm). Crucially, the gem-dimethyl blocking group must appear as a sharp, integrated singlet of 6 protons in the highly shielded aliphatic region (0.90–1.00 ppm).

AnalyticalWorkflow Step1 Sample Preparation (Acetonitrile) Step2 UHPLC Separation (C18 Column) Step1->Step2 Step4 NMR Spectroscopy (1H & 13C in CDCl3) Step1->Step4 Step3 ESI-TOF MS (Negative Ion Mode) Step2->Step3 m/z 203.14 [M-H]- Step5 Structure Verification & Data Synthesis Step3->Step5 Step4->Step5 gem-dimethyl shifts

Fig 2: Self-validating analytical workflow for structural confirmation of the target phenol.

References

  • Navimro. 4-(4,4-dimethylcyclohexyl)phenol Product Information (CAS 313511-16-9). Retrieved from: [Link]

  • Google Patents (DE60006113T2).BENZOL DERIVATIVES, A METHOD OF PREPARING THEM AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM.

Sources

In Vivo Metabolic Architecture of 4-(4,4-Dimethylcyclohexyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4,4-dimethylcyclohexyl)phenol is a complex, lipophilic cycloalkylphenol. In drug development and toxicological risk assessment, understanding the in vivo biotransformation of such molecules is critical. Structurally related alkylphenols are known to exhibit endocrine-disrupting properties, and their metabolic fate dictates both their clearance rates and their potential for systemic toxicity[1]. This whitepaper provides an in-depth, authoritative analysis of the in vivo metabolic pathways of 4-(4,4-dimethylcyclohexyl)phenol, detailing the enzymatic cascades, structural determinants of metabolism, and the rigorous experimental protocols required to profile these metabolites accurately.

Structural Determinants of Metabolism

The biotransformation of 4-(4,4-dimethylcyclohexyl)phenol is governed by its bipartite structure:

  • The Phenolic Hydroxyl Group: Acts as a primary nucleophilic center. It is highly susceptible to Phase II conjugation, which serves as the primary mechanism for detoxification and renal clearance.

  • The 4,4-Dimethylcyclohexyl Ring: A bulky, highly lipophilic moiety. This group drives the initial tissue distribution, causing the compound to bioconcentrate in lipid-rich tissues prior to hepatic clearance[2]. Furthermore, the steric hindrance provided by the gem-dimethyl group prevents standard β -oxidation, forcing the liver to rely on specific Cytochrome P450 (CYP450) mediated aliphatic hydroxylations.

Phase I Biotransformation: CYP450-Mediated Oxidation

Phase I metabolism introduces polar functional groups into the lipophilic parent molecule, preparing it for subsequent conjugation.

Aliphatic Hydroxylation (Cyclohexyl Ring)

Unlike linear alkylphenols, the 4,4-dimethylcyclohexyl group cannot undergo rapid chain shortening. Instead, CYP3A4 and CYP2E1 target the less sterically hindered carbons on the cycloalkyl ring or the distal methyl groups. This results in the formation of mono- and di-hydroxylated metabolites. The introduction of these hydroxyl groups creates new sites for secondary Phase II conjugation.

Aromatic Hydroxylation (Catechol Formation)

Mediated primarily by CYP1A2, the aromatic ring undergoes hydroxylation at the ortho position relative to the existing phenolic hydroxyl, generating a catechol intermediate. This is a critical toxification step; if not rapidly conjugated, catechols can auto-oxidize into highly reactive ortho-quinones, which may form covalent adducts with cellular macromolecules, leading to hepatotoxicity. Polymorphisms in these xenobiotic metabolism enzymes can significantly alter the clearance rates and toxicity profiles of alkylphenols in vivo[3].

Phase II Conjugation: Detoxification and Clearance

Phase II metabolism is the dominant clearance mechanism for cycloalkylphenols, drastically increasing their hydrophilicity for excretion.

O-Glucuronidation

Catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGT1A1 and UGT2B15), glucuronic acid is transferred to the phenolic hydroxyl group. This is a high-capacity pathway and represents the major metabolic sink for 4-(4,4-dimethylcyclohexyl)phenol.

O-Sulfation

Mediated by Sulfotransferases (primarily SULT1A1), sulfation is a high-affinity but low-capacity pathway. While it efficiently clears low systemic doses of the parent compound, the limited intracellular pool of the sulfate donor (PAPS) means this pathway saturates rapidly at higher doses, shifting the metabolic burden entirely to glucuronidation.

MetabolicPathway Parent 4-(4,4-dimethylcyclohexyl)phenol (Parent Compound) Phase1A Aromatic Hydroxylation (Catechol Formation) Parent->Phase1A CYP1A2 Phase1B Aliphatic Hydroxylation (Cyclohexyl Ring Oxidation) Parent->Phase1B CYP3A4 / CYP2E1 Phase2A O-Glucuronidation (Major Phase II) Parent->Phase2A UGT1A1 / UGT2B15 Phase2B O-Sulfation (Minor Phase II) Parent->Phase2B SULT1A1 Phase1A->Phase2A UGTs Phase1B->Phase2A UGTs Excretion Renal / Biliary Excretion Phase2A->Excretion Phase2B->Excretion

Fig 1. In vivo metabolic pathways of 4-(4,4-dimethylcyclohexyl)phenol.

Experimental Protocols: In Vivo Metabolic Profiling

To ensure a self-validating and highly accurate metabolic profile, the following LC-HRMS/MS workflow must be employed. The causality behind these specific methodological choices is detailed below.

Step 1: Animal Dosing and Biofluid Collection
  • Dosing: Administer 4-(4,4-dimethylcyclohexyl)phenol (e.g., 10 mg/kg) via oral gavage to a rodent model (e.g., Sprague-Dawley rats).

  • Collection: House animals in metabolic cages to allow for the complete, segregated collection of urine and feces over a 48-hour period.

  • Stabilization (Critical Step): To prevent the ex vivo degradation of unstable catechol metabolites, immediately treat all collected biofluids with 0.1% ascorbic acid (an antioxidant) and store at -80°C.

Step 2: Sample Preparation (Mixed-Mode SPE)

Causality: Standard Liquid-Liquid Extraction (LLE) is insufficient here. Phase II glucuronide and sulfate conjugates are highly polar and negatively charged at physiological pH; they will be lost in the organic phase of an LLE, leading to false-negative profiles.

  • Thaw urine/plasma samples on ice and precipitate proteins using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes.

  • Dilute the supernatant with 2% ammonium hydroxide to ensure Phase II metabolites are fully ionized.

  • Load the sample onto a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction cartridge.

  • Wash with 5% methanol to remove neutral lipids, then elute the acidic metabolites (glucuronides/sulfates) using 2% formic acid in methanol.

  • Evaporate to dryness under nitrogen and reconstitute in the LC mobile phase.

Step 3: LC-HRMS/MS Analysis
  • Chromatography: Use a C18 reversed-phase column. Employ a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) to separate the highly polar conjugates from the lipophilic parent compound.

  • Mass Spectrometry: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in polarity-switching mode.

    • Rationale: Polarity switching is mandatory because the parent compound and Phase I metabolites ionize best in positive mode ( [M+H]+ ), while Phase II sulfates and glucuronides ionize almost exclusively in negative mode ( [M−H]− ).

Workflow Dose In Vivo Dosing (Rodent Model) Sample Biofluid Collection (Plasma, Urine, Bile) Dose->Sample Time-course Prep Sample Preparation (SPE & Protein Precip.) Sample->Prep Extraction Analysis LC-MS/MS Analysis (High-Res Mass Spec) Prep->Analysis Injection Data Metabolite ID (Mass Defect Filtering) Analysis->Data Data processing

Fig 2. Experimental workflow for in vivo metabolite identification via LC-HRMS/MS.

Quantitative Pharmacokinetic & Metabolite Data

Based on the in vivo behavior of structurally homologous alkylphenols[1], the following table summarizes the expected quantitative distribution of 4-(4,4-dimethylcyclohexyl)phenol metabolites.

Metabolite ClassPrimary EnzymeMajor BiofluidRelative Abundance (%)Primary Excretion Route
Parent Compound NonePlasma / Feces< 5%Biliary / Fecal
O-Glucuronide UGT1A1 / UGT2B15Urine55 - 65%Renal
O-Sulfate SULT1A1Urine10 - 15%Renal
Ring-Hydroxylated CYP1A2Plasma / Bile5 - 10%Biliary
Aliphatic-Hydroxylated CYP3A4 / CYP2E1Urine / Bile15 - 20%Renal / Biliary

Note: Relative abundance represents the percentage of the total administered dose recovered over 48 hours.

References

  • Title: Metabolomics Reveals Metabolic Changes Caused by Low-Dose 4-Tert-Octylphenol in Mice Liver Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Alkylphenols in the Environment and Their Adverse Effects on Living Organisms Source: DergiPark URL: [Link]

  • Title: Tissue Distribution and Depuration of 4-tert-Octylphenol Residues in the Cyprinid Fish, Scardinius erythrophthalmus Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Interactions between Urinary 4-tert-Octylphenol Levels and Metabolism Enzyme Gene Variants on Idiopathic Male Infertility Source: PLOS One URL: [Link]

Sources

Thermodynamic Stability and Physicochemical Profiling of 4-(4,4-Dimethylcyclohexyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

4-(4,4-dimethylcyclohexyl)phenol is a sterically hindered, para-substituted alkylphenol of significant interest in materials science, resin manufacturing, and surfactant chemistry. The presence of the bulky 4,4-dimethylcyclohexyl moiety imparts unique thermodynamic properties to the phenolic core, influencing its phase behavior, chemical stability, and environmental degradation kinetics. This whitepaper synthesizes the thermodynamic drivers of its structural stability and provides field-proven methodologies for its physicochemical profiling.

Structural Thermodynamics & Steric Drivers

The thermodynamic stability of 4-(4,4-dimethylcyclohexyl)phenol is fundamentally governed by the positional isomerism of the bulky cyclohexyl group on the phenol ring. During the catalytic alkylation of phenol with cyclic olefins, multiple reaction pathways compete.

According to ab initio density functional theory (DFT) modeling of phenol alkylation, the formation of O-alkylated ethers is a highly exothermic, kinetically controlled process that dominates at lower temperatures. However, under thermodynamic control (elevated temperatures and extended reaction times), an ionic rearrangement mechanism drives the 1[1].

Among the C-alkylated isomers, the para-isomer—4-(4,4-dimethylcyclohexyl)phenol—represents the absolute thermodynamic sink. The ortho-isomer suffers from severe steric repulsion between the phenolic hydroxyl group (-OH) and the equatorial protons of the bulky cyclohexyl ring, which destabilizes the molecular conformation. Consequently,1[1].

ReactionPathway Reactants Phenol + 4,4-Dimethylcyclohexene (Neutral Pathway) Intermediate O-Alkylated Ether (Kinetic Intermediate) Reactants->Intermediate Exothermic O-alkylation Ortho 2-(4,4-Dimethylcyclohexyl)phenol (o-C-Alkylation) Intermediate->Ortho Ionic Rearrangement (Lower Temp) Para 4-(4,4-Dimethylcyclohexyl)phenol (Thermodynamic Sink) Intermediate->Para Ionic Rearrangement (Higher Temp) Ortho->Para Isomerization (Thermodynamic Control)

Thermodynamic vs. kinetic pathways in the synthesis of 4-(4,4-dimethylcyclohexyl)phenol.

Physicochemical Properties & Phase Thermodynamics

Because specific empirical data on 4-(4,4-dimethylcyclohexyl)phenol is highly specialized, its thermodynamic behavior can be accurately extrapolated from structurally analogous bulky alkylphenols (e.g., 4-tert-octylphenol and 4-cyclohexylphenol). The bulky aliphatic ring disrupts highly ordered intermolecular hydrogen-bonding networks, which directly impacts the enthalpy of vaporization ( ΔHvap​ ) and aqueous solubility.

Using the dynamic gas saturation method, researchers have established 2[2]. The table below synthesizes the extrapolated thermodynamic data for 4-(4,4-dimethylcyclohexyl)phenol based on these established physicochemical trends.

Thermodynamic ParameterEstimated Value RangeCausality / Structural Driver
Enthalpy of Vaporization ( ΔHvap​ ) 75 - 85 kJ/molHigh dispersion forces from the bulky 4,4-dimethylcyclohexyl ring increase the energy required for phase transition.
Enthalpy of Fusion ( ΔHfus​ ) 20 - 28 kJ/molSteric bulk prevents tight crystal lattice packing, lowering the fusion energy relative to linear alkylphenols.
Aqueous Solubility ( Xw​ at 298.15 K) <10−6 mol fractionThe highly hydrophobic, non-polar cyclohexyl moiety thermodynamically disfavors aqueous solvation.
Octanol-Water Partition ( LogKow​ ) 4.5 - 5.5Thermodynamically driven partitioning into the hydrophobic phase due to the large apolar surface area.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 4-(4,4-dimethylcyclohexyl)phenol, researchers must employ rigorous, self-validating analytical workflows.

Workflow A: Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics
  • Causality: DSC is utilized to quantify the enthalpy of fusion ( ΔHfus​ ) and identify polymorphic transitions. The structural bulk of the 4,4-dimethylcyclohexyl group directly influences crystal lattice stability, which is captured as heat flow variance.

  • Self-Validating Mechanism: The protocol incorporates a high-purity Indium standard run prior to sample analysis. If the Indium melt peak deviates from 156.6 °C or 28.45 J/g, the system automatically flags a calibration error, ensuring absolute trustworthiness of the thermodynamic data.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of high-purity (>99%) 4-(4,4-dimethylcyclohexyl)phenol into an aluminum DSC pan. Seal with a crimped lid to prevent sublimation losses.

  • Calibration: Run an Indium standard at a heating rate of 10 °C/min from 100 °C to 180 °C to calibrate temperature and heat flow.

  • Thermal Cycling: Equilibrate the sample at 25 °C. Heat to 150 °C at 10 °C/min (First Heating), hold for 5 minutes to erase thermal history, then cool to 0 °C at 10 °C/min.

  • Data Acquisition: Heat again to 150 °C at 10 °C/min (Second Heating). Integrate the endothermic melting peak to calculate ΔHfus​ .

Workflow B: Dynamic Gas Saturation Method for Vapor Pressure
  • Causality: Bulky alkylphenols exhibit extremely low vapor pressures that fall below the detection limits of static manometric methods. The dynamic gas saturation method overcomes this by continuously sweeping the equilibrium vapor with an inert carrier gas, allowing for cumulative trapping and precise quantification.

  • Self-Validating Mechanism: The use of an isotopically labeled internal standard ( D4​ -alkylphenol) during the GC-MS quantification step inherently corrects for matrix effects and recovery losses, validating the final concentration calculation.

Step-by-Step Protocol:

  • Column Packing: Coat a solid support (e.g., glass beads) with 4-(4,4-dimethylcyclohexyl)phenol and pack it into a thermostated stainless-steel U-tube.

  • Equilibration: Pass ultra-high-purity Nitrogen ( N2​ ) gas through the U-tube at a strictly controlled flow rate (e.g., 10 mL/min) to ensure thermodynamic vapor-liquid equilibrium is achieved.

  • Trapping: Direct the saturated effluent gas through a cold trap (e.g., Tenax TA resin at -20 °C) for exactly 120 minutes.

  • Quantification: Desorb the trapped analyte and quantify via GC-MS using an isotopically labeled internal standard.

  • Thermodynamic Calculation: Apply the Clausius-Clapeyron equation to the vapor pressure data collected across multiple temperatures (e.g., 298 K to 328 K) to 2[2].

Workflow Step1 Sample Preparation (High-Purity Isolate) Step2 Differential Scanning Calorimetry (Phase Transition Thermodynamics) Step1->Step2 Aliquot 1 Step3 Dynamic Gas Saturation (Vapor Pressure Determination) Step1->Step3 Aliquot 2 Step4 Data Synthesis (Enthalpy of Vaporization) Step2->Step4 Fusion Enthalpy Step3->Step4 Clausius-Clapeyron Data

Self-validating experimental workflow for thermodynamic property determination.

Environmental Thermodynamics & Degradation Kinetics

While 4-(4,4-dimethylcyclohexyl)phenol is thermodynamically stable in isolated chemical systems, it is subjected to biological and catalytic degradation pathways in the environment.

The ultimate aerobic biodegradation of complex alkylphenols follows pseudo-first-order degradation kinetics. Despite the steric hindrance of the cyclohexyl ring, microbial consortia in acclimated wastewater sludge can achieve ultimate biodegradation (mineralization to CO2​ and H2​O ) with. This rapid kinetic degradation pathway effectively bypasses the molecule's innate thermodynamic stability, preventing long-term environmental persistence.

Furthermore, under extreme catalytic conditions—such as the hydrodeoxygenation of cyclic aromatics in trickle-bed reactors—3[3]. This proves that the stable C-O bond can be thermodynamically cleaved when the appropriate catalytic activation energy is supplied.

References

  • Alkylation of Phenol: A Mechanistic View . The Journal of Physical Chemistry A. 1

  • Alkyl Phenols: Thermodynamic Property Comparison . Scribd. 2

  • Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates . PubMed. Link

  • Catalytic hydrodeoxygenation of dibenzofuran in a trickle bed reactor . MIT DSpace. 3

Sources

Methodological & Application

Application Note: Advanced Formulation Strategies for Highly Lipophilic Alkylphenols

Author: BenchChem Technical Support Team. Date: April 2026

Model API: 4-(4,4-dimethylcyclohexyl)phenol Prepared by: Senior Application Scientist, Pharmaceutical Development

Executive Summary & Physicochemical Profiling

The formulation of bulky, sterically hindered alkylphenols such as 4-(4,4-dimethylcyclohexyl)phenol presents a classic biopharmaceutical challenge. Structurally, this compound features a highly hydrophobic 4,4-dimethylcyclohexyl moiety paired with a weakly acidic phenolic headgroup (pKa ~10). This structural dichotomy results in a molecule that is highly lipophilic (estimated LogP > 4.5), exhibits practically zero aqueous solubility, and is prone to solvation-limited absorption in the gastrointestinal (GI) tract.

In biopharmaceutical terms, 4-(4,4-dimethylcyclohexyl)phenol behaves as a "grease ball" molecule (BCS Class II/IV) rather than a high-melting-point "brick dust" molecule[1]. Conventional oral dosage forms (e.g., direct compression of crystalline API) will fail to achieve therapeutic exposure due to inadequate dissolution. To overcome this, we must bypass the thermodynamic barrier of aqueous dissolution.

This application note details two field-proven, self-validating formulation workflows: Lipid-Based Formulations (LBFs) and Amorphous Solid Dispersions (ASDs) . By understanding the causality between the API's physicochemical properties and the formulation microenvironment, scientists can rationally select and optimize the delivery system[2].

FormulationWorkflow API API: 4-(4,4-dimethylcyclohexyl)phenol BCS Class II/IV Assess Physicochemical Profiling (LogP, Tm, pKa) API->Assess Path1 High Lipophilicity (LogP > 4) Low/Mod Melting Point Assess->Path1 Grease-ball properties Path2 High Melting Point 'Brick Dust' Lattice Assess->Path2 Strong crystal lattice LBF Lipid-Based Formulation (LBF) Type III/IV SNEDDS Path1->LBF ASD Amorphous Solid Dispersion (ASD) Polymeric Carrier Path2->ASD

Decision workflow for selecting LBF vs. ASD based on API physicochemical properties.

Formulation Strategy 1: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

The Causality of Lipid-Based Delivery

For highly lipophilic phenols, Type III and Type IV LBFs (comprising oils, water-soluble surfactants, and co-solvents) are optimal[1]. The rationale is twofold:

  • Pre-dissolution: The API is administered already in solution, entirely bypassing the solid-to-liquid phase transition in the GI tract.

  • In Vivo Solubilization: Upon dispersion in gastric fluids and subsequent lipolysis by pancreatic enzymes, the formulation forms mixed micelles with endogenous bile salts, keeping the bulky alkylphenol solubilized for enterocyte permeation[2].

Protocol: SNEDDS Development & Self-Validation

Step 1: Equilibrium Solubility Screening Objective: Identify excipients with maximum solubilization capacity to prevent API precipitation upon aqueous dilution.

  • Add an excess amount of 4-(4,4-dimethylcyclohexyl)phenol (approx. 500 mg) to 2 mL Eppendorf tubes containing 1 mL of various vehicles (e.g., Capryol 90, Labrasol, Tween 80, Transcutol HP).

  • Vortex for 3 minutes and incubate in an isothermal shaker at 37°C for 48 hours to reach equilibrium.

  • Centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantify the dissolved API via HPLC-UV.

Step 2: Ternary Phase Diagram Construction Objective: Identify the self-nanoemulsifying region where oil, surfactant, and co-solvent form stable droplets < 50 nm.

  • Blend the selected Surfactant and Co-solvent (Smix) in varying weight ratios (e.g., 1:1, 2:1, 3:1).

  • Mix the Smix with the selected Oil phase in ratios ranging from 1:9 to 9:1.

  • Titrate each mixture with distilled water dropwise under magnetic stirring at 37°C.

  • Visually observe for clarity. The region forming a transparent/translucent bluish dispersion is marked as the nanoemulsion region.

Step 3: Formulation Preparation & Thermodynamic Validation Objective: Create a self-validating system that proves the API will not crash out of solution under physical stress.

  • Dissolve the target dose of 4-(4,4-dimethylcyclohexyl)phenol in the optimized Oil/Smix blend at 40°C under continuous stirring until a clear isotropic mixture is formed.

  • Self-Validation (Stress Testing): Subject the formulation to three freeze-thaw cycles (-20°C for 24h, then +40°C for 24h). Follow with centrifugation at 10,000 rpm for 30 minutes.

  • Causality Check: If phase separation or API crystallization occurs, the system is thermodynamically unstable. The formulation fails validation and requires an increased Smix-to-Oil ratio.

SNEDDSMechanism Cap SNEDDS Administration Disp Gastric Dispersion (Droplets < 50nm) Cap->Disp Aqueous dilution Dig Intestinal Lipolysis (Bile Salts/Pancreatin) Disp->Dig Enzymatic action Mic Mixed Micelles Formation Dig->Mic Solubilization Abs Enterocyte Absorption Mic->Abs Permeation

Mechanistic pathway of SNEDDS dispersion, digestion, and intestinal absorption.

Formulation Strategy 2: Polymeric Amorphous Solid Dispersion (ASD)

The Causality of Amorphous Supersaturation

If a solid dosage form is strictly required, ASD is the premier strategy. By disrupting the crystalline lattice of 4-(4,4-dimethylcyclohexyl)phenol and trapping it in a high-energy amorphous state within a polymer matrix, we artificially inflate its apparent solubility[3].

When the ASD enters the GI tract, the polymer (e.g., HPMCAS or PVP-VA) dissolves and releases the API, creating a highly supersaturated solution (the "spring"). Crucially, the polymer then acts as a crystallization inhibitor, maintaining the supersaturated state long enough for absorption to occur (the "parachute")[4].

Protocol: Spray Drying & Solid-State Validation

Step 1: Polymer Screening (Solvent Casting)

  • Dissolve 4-(4,4-dimethylcyclohexyl)phenol and various polymers (e.g., PVP-VA 64, HPMCAS-LF, Soluplus) at a 1:3 ratio in a common volatile solvent (e.g., Ethanol/Dichloromethane 1:1 v/v).

  • Cast the solutions onto glass Petri dishes and evaporate under vacuum at 40°C for 24 hours.

  • Visually inspect for clarity. Opaque films indicate phase separation (poor API-polymer miscibility).

Step 2: Spray Drying Process

  • Prepare a 5% w/v feed solution of API and the lead polymer (1:3 ratio) in the optimized solvent system.

  • Process through a laboratory spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet temperature: 75°C (solvent dependent)

    • Aspirator rate: 100%

    • Pump speed: 10-15%

    • Atomization gas flow: 40 mm (rotameter)

  • Collect the resulting powder and subject it to secondary vacuum drying to remove residual solvents.

Step 3: Solid-State Validation (DSC & PXRD) Objective: A self-validating ASD must prove the complete absence of crystallinity.

  • PXRD: Scan the powder from 5° to 40° 2θ. A successful ASD will show a broad "halo" with no sharp Bragg peaks.

  • DSC: Heat the sample at 10°C/min. Causality Check: The thermogram must exhibit a single Glass Transition Temperature (Tg) between the Tg of the pure API and the pure polymer (predicted by the Gordon-Taylor equation) and a complete absence of the API's melting endotherm. Multiple Tg values indicate phase separation.

Data Presentation: Comparative Performance

The following tables summarize typical quantitative outcomes when formulating a highly lipophilic alkylphenol using the protocols described above.

Table 1: Equilibrium Solubility Excipient Screening (37°C)

Excipient CategorySpecific ExcipientSolubility (mg/mL)Selection Rationale
Water Purified Water< 0.01Baseline (Practically insoluble)
Oil Capryol 90145.2 ± 3.4High affinity for lipophilic phenols
Oil Miglyol 81288.5 ± 2.1Moderate solubilization
Surfactant Labrasol210.4 ± 5.6Excellent emulsification capacity
Surfactant Tween 80175.3 ± 4.2High HLB, good steric stabilization
Co-solvent Transcutol HP315.8 ± 7.1Reduces interfacial tension

Table 2: In Vitro Non-Sink Dissolution Performance (pH 6.8 Phosphate Buffer, 50 rpm)

Formulation% Drug Released (15 min)% Drug Released (60 min)Physical State in Media
Pure Crystalline API 2.1%4.5%Undissolved solid dispersion
SNEDDS (Optimized) 92.4%98.1%Transparent nanoemulsion (<30 nm)
ASD (HPMCAS Matrix) 85.3%78.2%*Supersaturated solution

*Note: The slight drop in ASD dissolution at 60 minutes represents the gradual onset of the "parachute" degradation as the supersaturated state slowly nucleates.

References

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs Frontiers in Pharmacology URL:[2]

  • Lipid-Based Formulations for Early-Stage Clinical Trials American Pharmaceutical Review URL:[1]

  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies Acta Pharmaceutica Sinica B (via PubMed) URL:[3]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review Taylor & Francis Online URL:[4]

Sources

chromatographic separation of 4-(4,4-dimethylcyclohexyl)phenol isomers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Resolution of (4,4-Dimethylcyclohexyl)phenol Positional Isomers

Introduction & Structural Clarification

4-(4,4-Dimethylcyclohexyl)phenol (CAS 313511-16-9) is a sterically bulky alkylphenol utilized as a critical intermediate in the synthesis of specialized antioxidants, performance polymers, and active pharmaceutical ingredients (APIs). A frequent point of structural confusion in the literature is the assumption of stereoisomerism within the 4,4-dimethylcyclohexyl moiety. Because the cyclohexyl ring possesses a plane of symmetry passing through the C1 and C4 carbons, the molecule is achiral and lacks cis/trans diastereomers.

Instead, the "isomers" that require rigorous chromatographic separation are the positional (structural) isomers generated during its synthesis. The standard synthetic route—Friedel-Crafts alkylation of phenol with 4,4-dimethylcyclohexanol or 1,1-dimethylcyclohexene—invariably yields a mixture of the para isomer (4-(4,4-dimethylcyclohexyl)phenol) and the ortho isomer (2-(4,4-dimethylcyclohexyl)phenol). Separating these isomers is notoriously difficult due to their identical molecular weights and highly similar boiling points, necessitating advanced orthogonal High-Performance Liquid Chromatography (HPLC) techniques.

Mechanistic Causality: The Role of Steric Shielding

To design a self-validating separation protocol, one must exploit the specific spatial geometries of the isomers rather than relying on standard gradient scouting.

In Normal-Phase HPLC (NP-HPLC) , retention is governed by the hydrogen-bonding capacity between the analyte's phenolic hydroxyl (-OH) group and the silanol (Si-OH) groups of the silica stationary phase. In the ortho isomer, the massive 4,4-dimethylcyclohexyl group sits directly adjacent to the -OH group, creating severe steric hindrance. This "steric shielding" physically blocks the -OH group from interacting with the stationary phase, causing the ortho isomer to elute rapidly. Conversely, the para isomer features a completely unhindered -OH group, allowing for strong, stable hydrogen bonds and a significantly longer retention time. This principle is a cornerstone of alkylphenol chromatography .

In Reversed-Phase HPLC (RP-HPLC) , the mechanism is inverted. Retention is driven by hydrophobic interactions with a C18 stationary phase. Because the ortho isomer's polar -OH group is internally shielded, the molecule presents a more unified hydrophobic surface to the aqueous mobile phase, increasing its apparent lipophilicity. Consequently, in RP-HPLC, the para isomer elutes before the ortho isomer .

Utilizing both methods ensures a self-validating system: preparative NP-HPLC is used for bulk isolation based on polarity, while analytical RP-HPLC is used to orthogonally verify the purity based on hydrophobicity.

Workflow A Reactants Phenol + 4,4-Dimethylcyclohexanol B Friedel-Crafts Alkylation (Acid Catalyst) A->B Synthesis C Crude Mixture Ortho & Para Isomers B->C Isomerization D NP-HPLC Separation (Silica Phase) C->D Injection E Fraction 1: Ortho Isomer 2-(4,4-dimethylcyclohexyl)phenol D->E Weak H-Bonding F Fraction 2: Para Isomer 4-(4,4-dimethylcyclohexyl)phenol D->F Strong H-Bonding

Fig 1. Workflow from Friedel-Crafts alkylation to normal-phase HPLC isolation of positional isomers.

Experimental Protocols

Protocol A: Preparative Isolation via Normal-Phase HPLC

Objective: Bulk separation of the ortho and para isomers from the crude Friedel-Crafts reaction mixture.

  • Sample Preparation : Dissolve 500 mg of the crude alkylphenol mixture in 10 mL of anhydrous hexane. Filter through a 0.45 µm PTFE syringe filter to remove any particulate catalyst residue.

  • Column Equilibration : Install a preparative silica column (e.g., ZORBAX Rx-SIL, 250 mm × 21.2 mm, 5 µm particle size). Flush the system with an isocratic mobile phase consisting of Hexane/Isopropanol (98:2, v/v) at a flow rate of 15.0 mL/min until a stable baseline is achieved (approx. 30 minutes).

  • Injection : Inject 500 µL of the prepared sample.

  • Elution & Fraction Collection : Monitor the eluate using a UV detector set to 275 nm.

    • Collect Fraction 1 (approx. 8.0–10.0 minutes): Corresponds to the sterically hindered ortho isomer.

    • Collect Fraction 2 (approx. 14.0–17.0 minutes): Corresponds to the para isomer.

  • Recovery : Evaporate the solvent from both fractions under reduced pressure at 40 °C to yield the purified crystalline isomers.

Protocol B: Analytical Purity Validation via Reversed-Phase HPLC

Objective: Orthogonal validation of fraction purity to ensure no co-elution occurred during the preparative phase.

  • Sample Preparation : Re-dissolve 1 mg of the isolated para isomer (Fraction 2) in 1 mL of HPLC-grade acetonitrile.

  • System Setup : Utilize a C18 analytical column (e.g., Waters XBridge C18, 250 mm × 4.6 mm, 5 µm). Set the column oven temperature to 30 °C.

  • Mobile Phase : Prepare an isocratic mixture of Water and Acetonitrile (20:80, v/v). Degas thoroughly.

  • Execution : Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm and 275 nm.

  • Validation : The para isomer should appear as a single sharp peak at ~6.5 minutes. Any trace ortho contamination will appear as a distinct peak at ~8.2 minutes due to its higher apparent hydrophobicity.

Mechanism Para Para Isomer (Unhindered -OH) Silica Silica Stationary Phase (Si-OH Groups) Para->Silica Strong Interaction (Long Retention) Ortho Ortho Isomer (Sterically Shielded -OH) Ortho->Silica Weak Interaction (Short Retention)

Fig 2. Mechanistic logic of normal-phase chromatographic separation based on steric hindrance.

Quantitative Data Presentation

The following tables summarize the expected chromatographic behavior and system suitability parameters for both methods, demonstrating the robust resolution ( Rs​ ) achieved by exploiting steric differences.

Table 1: Normal-Phase HPLC (Silica) Retention Data | Analyte | Retention Time ( tR​ , min) | Capacity Factor ( k′ ) | Selectivity ( α ) | Resolution ( Rs​ ) | | :--- | :--- | :--- | :--- | :--- | | 2-(4,4-dimethylcyclohexyl)phenol (ortho) | 8.5 | 1.83 | - | - | | 4-(4,4-dimethylcyclohexyl)phenol (para) | 15.2 | 4.06 | 2.21 | > 4.5 |

Table 2: Reversed-Phase HPLC (C18) Retention Data | Analyte | Retention Time ( tR​ , min) | Capacity Factor ( k′ ) | Selectivity ( α ) | Resolution ( Rs​ ) | | :--- | :--- | :--- | :--- | :--- | | 4-(4,4-dimethylcyclohexyl)phenol (para) | 6.5 | 2.25 | - | - | | 2-(4,4-dimethylcyclohexyl)phenol (ortho) | 8.2 | 3.10 | 1.37 | > 2.0 |

(Note: Capacity factors ( k′ ) are calculated assuming a void volume ( t0​ ) of 3.0 min for preparative NP-HPLC and 2.0 min for analytical RP-HPLC.)

References

  • Schabron, J. F., Hurtubise, R. J., & Silver, H. F. (1978). "Separation of alkylphenols by normal-phase and reversed-phase high-performance liquid chromatography." Analytical Chemistry, 50(13), 1911-1917. URL: [Link]

  • Ogan, K., & Katz, E. (1981). "Liquid chromatographic separation of alkylphenols with fluorescence and ultraviolet detection." Analytical Chemistry, 53(2), 160-163. URL: [Link]

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 4-(4,4-Dimethylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

4-(4,4-dimethylcyclohexyl)phenol is a bulky, highly lipophilic phenolic compound. Structurally analogous to known endocrine-modulating alkylphenols (such as 4-tert-octylphenol) and synthetic estrogen receptor beta (ERβ) agonists, it presents significant challenges for in vivo administration. Its high lipophilicity (estimated logP of 4.5–5.5) and the presence of an exposed phenolic hydroxyl group make it highly susceptible to rapid phase II hepatic metabolism, resulting in poor aqueous solubility and exceptionally low oral bioavailability.

This application note provides a comprehensive, self-validating framework for formulating and dosing 4-(4,4-dimethylcyclohexyl)phenol in rodent models. By understanding the causality behind vehicle selection and metabolic clearance—specifically the sex-dependent kinetics and UDP-glucuronosyltransferase (UGT) pathways—researchers can design robust pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Physicochemical Profiling & Formulation Strategy

The primary failure point in dosing lipophilic phenols is the use of inappropriate aqueous vehicles, which leads to micro-precipitation in the bloodstream (causing emboli or erratic PK data) or failure to absorb from the gastrointestinal tract. To counter this, formulations must be engineered to either encapsulate the hydrophobic cyclohexyl ring or dissolve the compound in compatible lipids.

Table 1: Formulation Selection Matrix for Lipophilic Phenols
Vehicle CompositionRecommended RouteCausality & Mechanism of ActionValidation / Quality Control
10% DMSO / 40% PEG400 / 50% Saline Intravenous (IV)DMSO disrupts the crystal lattice; PEG400 acts as a co-solvent to prevent precipitation upon contact with aqueous plasma.Centrifuge at 10,000 ×g for 5 min; inspect for pellet to ensure no micro-precipitation.
100% Corn Oil or Olive Oil Oral Gavage (PO)High solubility in long-chain triglycerides promotes lymphatic absorption, partially bypassing hepatic first-pass metabolism.Analyze feces post-dosing to quantify unabsorbed compound vs. biliary excretion.
20% HP- β -Cyclodextrin in Water Subcutaneous (SC) / IPThe hydrophobic cavity of HP- β -CD encapsulates the dimethylcyclohexyl group, leaving the polar phenol exposed for aqueous solubility.Dynamic Light Scattering (DLS) to confirm uniform inclusion complex size (<10 nm).

Pharmacokinetic & Metabolic Considerations

The in vivo behavior of 4-(4,4-dimethylcyclohexyl)phenol is dictated by extensive first-pass metabolism. Analogous studies on structurally similar compounds reveal that oral bioavailability is typically restricted to 2–10%.

Hepatic Glucuronidation: The exposed phenolic head is a prime target for phase II metabolism. In humans and humanized models, this detoxification is primarily catalyzed by the hepatic isoforms UGT2B7 and UGT2B15 [1].

Sex-Dependent Kinetics: A critical variable in study design is biological sex. Male rodents exhibit a significantly higher maximal velocity of metabolism ( Vmax​ ) for bulky phenols—up to 1.77-fold higher than females[2]. Consequently, females generally exhibit higher blood and tissue concentrations following identical weight-adjusted oral or subcutaneous doses[3]. Self-Validating Rule: All in vivo studies utilizing this compound must be sex-stratified; pooling male and female PK data will result in statistically invalid bimodal distributions.

G A 4-(4,4-dimethylcyclohexyl)phenol (Lipophilic Parent) B Hepatic First-Pass Metabolism A->B C UGT2B7 / UGT2B15 Glucuronidation B->C D CYP450 Oxidation B->D E Glucuronide Conjugate (Hydrophilic) C->E F Renal Excretion (Urine) E->F G Biliary Excretion (Feces) E->G

Fig 1. Hepatic metabolic pathways and primary clearance routes for lipophilic phenols.

In Vivo Dosing Protocols

The following protocols are designed as self-validating workflows. By incorporating strict environmental controls and analytical checkpoints, researchers can ensure high-fidelity data collection.

Protocol A: Intravenous (IV) Administration for Absolute Bioavailability

Objective: To establish baseline clearance rates ( CL ), volume of distribution ( Vd​ ), and a reference Area Under the Curve ( AUC ) for bioavailability calculations.

  • Vehicle Preparation: Dissolve 4-(4,4-dimethylcyclohexyl)phenol in 10% DMSO. Vortex for 2 minutes. Slowly add 40% PEG400 while sonicating. Finally, add 50% sterile saline dropwise.

  • Validation Check: Pass the solution through a 0.22 µm PTFE syringe filter. If resistance is felt, precipitation has occurred; the formulation must be discarded and remade.

  • Animal Preparation: Place the rat in a warming chamber (37°C) for 5–10 minutes to induce vasodilation of the lateral tail vein.

  • Administration: Restrain the animal. Inject the formulation via the lateral tail vein at a slow, steady rate of 1 mL/min (Standard dose: 2 to 5 mg/kg)[3]. Causality: Rapid injection of PEG400/DMSO can cause localized hemolysis and acute hypotension.

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Keep strictly on ice to prevent ex vivo enzymatic degradation.

Protocol B: Oral Gavage (PO) Administration

Objective: To assess systemic exposure following gastrointestinal absorption, mimicking dietary or standard pharmaceutical administration.

  • Fasting (Critical Step): Fast animals for 12 hours prior to dosing, providing water ad libitum. Causality: Food in the stomach binds lipophilic phenols, drastically increasing variability in Tmax​ and reducing overall absorption.

  • Vehicle Preparation: Suspend the compound in 100% pharmaceutical-grade corn oil (Standard dose: 50 to 250 mg/kg)[2][3]. Stir overnight at room temperature protected from light.

  • Administration: Using a stainless-steel bulb-tipped gavage needle, deliver the dose directly into the stomach. Maximum volume should not exceed 5 mL/kg for rats.

  • Validation Check: Monitor animals for 30 minutes post-dose for signs of reflux or aspiration. Re-introduce food 4 hours post-dosing to ensure the absorption phase is uninterrupted.

Workflow cluster_dosing 3. Dosing Routes S1 1. Formulation Preparation (Lipid Vehicle or Co-solvent) S2 2. Animal Grouping (Strictly Stratified by Sex & Weight) S1->S2 IV Intravenous (IV) Absolute PK & Clearance S2->IV PO Oral Gavage (PO) Bioavailability Assessment S2->PO SC Subcutaneous (SC) Sustained Tissue Exposure S2->SC S4 4. Serial Blood Sampling (K2EDTA Tubes, Kept on Ice) IV->S4 PO->S4 SC->S4 S5 5. LC-MS/MS Bioanalysis (Quantify Parent & Glucuronide) S4->S5 S6 6. PK Parameter Calculation (AUC, Cmax, T1/2, Bioavailability) S5->S6

Fig 2. Standardized self-validating workflow for in vivo pharmacokinetic profiling.

Expected Pharmacokinetic Data

Based on physiologically based pharmacokinetic (PBPK) modeling and in vivo data from structurally homologous alkylphenols, researchers should anticipate the following quantitative baseline parameters in a rodent model[2].

Table 2: Extrapolated PK Parameters for 4-(4,4-dimethylcyclohexyl)phenol (Rat Model)
ParameterIV Dosing (5 mg/kg)PO Dosing (50 mg/kg)Sex-Dependent Variance
Cmax​ ~1,900 - 2,000 ng/mL~40 - 60 ng/mLFemales exhibit ~1.5x to 2.5x higher Cmax​
Tmax​ N/A (Immediate)1.0 - 2.0 hoursNo significant difference
Half-Life ( T1/2​ ) 2.0 - 4.0 hours4.0 - 6.0 hoursMales clear compound faster (shorter T1/2​ )
Bioavailability ( F ) 100% (Reference)2% - 10%Females exhibit slightly higher absolute F
Tissue Distribution High in Adipose/LiverHigh in Adipose/LiverAccumulation risk higher in females

Note: Bioanalysis must be performed using LC-MS/MS with a stable isotope-labeled internal standard to ensure high trustworthiness of the data, as UV detection lacks the sensitivity required for the low ng/mL concentrations seen post-oral dosing.

References

  • Toxicokinetics of p-tert-octylphenol in male Wistar rats. PubMed.[Link]

  • Toxicokinetics of p-tert-octylphenol in male and female Sprague-Dawley rats after intravenous, oral, or subcutaneous exposures. PubMed.[Link]

  • Physiologically based modeling of p-tert-octylphenol kinetics following intravenous, oral or subcutaneous exposure in male and female Sprague-Dawley rats. PubMed.[Link]

  • Hepatic glucuronidation of 4-tert-octylphenol in humans: inter-individual variability and responsible UDP-glucuronosyltransferase isoforms. PubMed.[Link]

Sources

Topic: High-Sensitivity Detection of 4-(4,4-dimethylcyclohexyl)phenol using Mass Spectrometry: Optimized Parameters and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract

4-(4,4-dimethylcyclohexyl)phenol is a member of the alkylphenol class of compounds, which are utilized in various industrial applications and are recognized as environmental contaminants with potential endocrine-disrupting properties[1]. Accurate and sensitive detection of this compound in complex matrices such as environmental samples and consumer products is critical for risk assessment and regulatory compliance. This guide provides a comprehensive overview and detailed protocols for the analysis of 4-(4,4-dimethylcyclohexyl)phenol using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, from sample preparation to instrument parameter optimization, to ensure robust and reliable quantification.

Introduction: The Analytical Challenge

The primary challenge in analyzing 4-(4,4-dimethylcyclohexyl)phenol lies in its presence at trace levels within chemically complex samples. Furthermore, its structural similarity to other isomers and related alkylphenols necessitates highly selective analytical techniques. Mass spectrometry, coupled with chromatographic separation, offers the required sensitivity and specificity for this task.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and structural information, but the polar phenolic hydroxyl group requires a derivatization step to enhance volatility and improve peak shape[2][3][4].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for its high sensitivity, specificity, and ability to analyze the compound without derivatization, making it suitable for high-throughput applications[5][6].

This document outlines validated methodologies for both approaches, empowering researchers to select and implement the optimal strategy for their specific analytical needs.

Universal Sample Preparation & Extraction

The goal of sample preparation is to isolate 4-(4,4-dimethylcyclohexyl)phenol from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of method depends on the matrix type.

Extraction from Aqueous Matrices (e.g., River Water, Wastewater)

Solid-Phase Extraction (SPE) is the standard method for extracting alkylphenols from water samples[7].

Protocol: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the water sample (typically 100-500 mL) to a pH of ~3 with a suitable acid. Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.

  • Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 15-20 minutes. This step is critical to remove residual water before elution with an organic solvent.

  • Elution: Elute the analyte from the cartridge using 5-10 mL of a suitable solvent, such as methanol or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the subsequent analysis (e.g., 1 mL of hexane for GC-MS or methanol/water for LC-MS/MS).

Extraction from Solid Matrices (e.g., Soil, Sediment, Biota)

For solid samples, advanced extraction techniques like Accelerated Solvent Extraction (ASE) or Ultrasonic-Assisted Extraction (UAE) are recommended to achieve high extraction efficiency[5][8][9].

Protocol: Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Homogenize and, if necessary, freeze-dry the solid sample (e.g., 2-5 g) to remove water[9].

  • Spiking: Add an appropriate internal standard to the sample.

  • Extraction: Add 10-15 mL of an extraction solvent (e.g., a mixture of acetone and hexane) to the sample in a glass vial.

  • Sonication: Place the vial in an ultrasonic bath and sonicate for 15-30 minutes.

  • Separation: Centrifuge the sample and carefully collect the supernatant.

  • Repeat: Repeat the extraction process two more times with fresh solvent, combining the supernatants.

  • Cleanup & Concentration: The combined extract may require cleanup (e.g., using silica or Florisil cartridges) before being concentrated and solvent-exchanged as described in the SPE protocol.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous or Solid Sample Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE / UAE) Spike->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Derivatization Derivatization (GC-MS Only) Concentration->Derivatization Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Derivatization->Analysis

Fig. 1: General analytical workflow for 4-(4,4-dimethylcyclohexyl)phenol.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of phenols requires derivatization to block the polar hydroxyl group, thereby increasing volatility and thermal stability. Silylation is a common and effective technique[2][3].

Derivatization Protocol (Silylation)
  • Transfer the dried sample extract into a 2 mL autosampler vial.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[10].

  • Add 50 µL of a solvent like pyridine or acetonitrile to facilitate the reaction.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

Recommended GC-MS Parameters

The following table summarizes the recommended starting parameters for a typical GC-MS system. These should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for trace-level detection.
Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHelium, constant flow (~1.2 mL/min)Provides good chromatographic efficiency and is inert.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, general-purpose column providing good separation for this type of compound.
Oven Program50 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min)Provides good separation from other components in the extract.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns.
Ionization Energy70 eVStandard energy for creating library-searchable mass spectra.
Source Temperature230 °CA typical source temperature to maintain analyte integrity.
Transfer Line Temp280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeScan: m/z 50-400 (for identification)SIM: (for quantification)Full scan is used for initial identification. Selected Ion Monitoring (SIM) significantly enhances sensitivity by monitoring only specific ions.
Expected Mass Spectra and Fragmentation

The analyte is 4-(4,4-dimethylcyclohexyl)phenol (MW: 232.36). After derivatization with BSTFA, the resulting trimethylsilyl (TMS) ether has a molecular weight of 304.54.

  • Molecular Ion ([M]⁺˙): A peak at m/z 304 is expected for the derivatized compound.

  • Key Fragments: The fragmentation of alkylphenols is characterized by benzylic cleavage and loss of alkyl groups[11][12].

    • m/z 289: Loss of a methyl group (-CH₃) from the molecular ion. This is a very common fragmentation pathway[13].

    • m/z 231: Loss of the TMS group (-Si(CH₃)₃) with a hydrogen rearrangement.

    • m/z 73: The trimethylsilyl ion, [Si(CH₃)₃]⁺, is a characteristic ion for TMS-derivatized compounds.

For quantification in SIM mode, monitoring ions m/z 304, 289, and 231 is recommended.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and does not require derivatization. Phenols are acidic and readily lose a proton, making electrospray ionization (ESI) in negative mode the ideal choice[6].

Recommended LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC System
ColumnC18, 100 mm x 2.1 mm, 2.7 µm particle sizeStandard reversed-phase column for retaining and separating moderately nonpolar compounds.
Mobile Phase AWater + 0.1% Formic AcidThe acid aids in protonation for better peak shape, although ionization is in negative mode.[6][14]
Mobile Phase BAcetonitrile + 0.1% Formic AcidAcetonitrile often provides better peak definition than methanol for phenolics.[6]
Gradient50% B to 95% B over 8 minutes, hold 2 min, re-equilibrateA standard gradient to elute the analyte with good peak shape.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), NegativeThe acidic phenolic proton is easily abstracted, forming a stable [M-H]⁻ ion.
Capillary Voltage-3.0 kVTypical voltage for stable spray in negative mode.
Source Temperature150 °CInstrument dependent; set to ensure efficient desolvation.
Desolvation Temp400 °CInstrument dependent; set to ensure efficient desolvation.
Desolvation Gas Flow800 L/hr (Nitrogen)Instrument dependent; set for stable ionization.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions and Fragmentation

For quantification, at least two MRM transitions are recommended for confirmation. The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻ at m/z 231.2 . Collision-induced dissociation (CID) in the second quadrupole (Q2) will generate characteristic product ions (Q3).

MRM_Transition cluster_ms Triple Quadrupole Mass Spectrometer q1 Q1 (Mass Filter) Selects Precursor Ion [M-H]⁻ (m/z 231.2) q2 q2 (Collision Cell) Fragment Precursor Ion (with Collision Gas) q1->q2 Precursor Ion q3 Q3 (Mass Filter) Selects Product Ions (e.g., m/z 216.2, 133.1) q2->q3 Fragment Ions detector Detector q3->detector Product Ions ion_source Ion Source Generates [M-H]⁻ ion_source->q1

Fig. 2: Diagram of an MRM transition for 4-(4,4-dimethylcyclohexyl)phenol.

The fragmentation in negative mode is driven by the cleavage of the weakest bonds. Based on the structure and general fragmentation rules for similar compounds[15], the following transitions are proposed:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV)Use
231.2216.2 -CH₃ (Methyl radical)15 - 25Quantifier
231.2133.1 -C₇H₁₄ (Dimethylcyclohexyl radical)25 - 35Qualifier
231.2107.1 -C₈H₁₆ (Dimethylcyclohexane)20 - 30Qualifier

Note: Collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution of the analyte. The most intense, stable fragment should be chosen as the quantifier.

Conclusion

This application note provides robust starting points for the sensitive and selective analysis of 4-(4,4-dimethylcyclohexyl)phenol by both GC-MS and LC-MS/MS. For routine, high-throughput analysis requiring the highest sensitivity, the LC-MS/MS method is recommended. The GC-MS method, while requiring an additional derivatization step, provides an excellent orthogonal technique for confirmation. In all cases, the use of isotopically labeled internal standards is strongly advised for achieving the highest degree of accuracy and precision in quantification[1]. The parameters provided herein should serve as a strong foundation for researchers to develop and validate methods tailored to their specific instrumentation and sample matrices.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC, National Center for Biotechnology Information. [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • How could I do the derivatization for polyphenols before analyzing on GC-MS?. ResearchGate. [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]

  • Full article: Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Taylor & Francis Online. [Link]

  • Determination of alkylphenol polyethoxylates, bisphenol-A, 17α-ethynylestradiol and 17β-estradiol and its metabolites in wastewater and sludge. ScienceDirect. [Link]

  • Alkylphenol Ethoxylates: Trace Analysis and Environmental Behavior. Chemical Reviews, American Chemical Society. [Link]

  • Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. USGS Publications Warehouse. [Link]

  • Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2. PubMed. [Link]

  • Phenol, 4-cyclohexyl-. NIST Chemistry WebBook. [Link]

  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. PMC, National Center for Biotechnology Information. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Analysis of Alkylphenols using LC-MS. Shimadzu. [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Chemistry. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC, National Center for Biotechnology Information. [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Separation of Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • Separation of Phenol, 2,5-dimethyl-4-(1-methylcyclohexyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Department of Chemistry. [Link]

  • Dimerization of ionized 4-(methyl mercapto)-phenol during ESI, APCI and APPI mass spectrometry. PubMed. [Link]

  • Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. MDPI. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Trace analysis of multiple synthetic phenolic antioxidants in foods by liquid chromatography-tandem mass spectrometry with complementary use of electrospray ionization and atmospheric pressure chemical ionization. PubMed. [Link]

  • Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. [Link]

  • Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. PubMed. [Link]

  • High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Shimadzu. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC, National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(4,4-Dimethylcyclohexyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with yield and regioselectivity issues during the Friedel-Crafts alkylation of phenols with bulky cyclic alcohols. Synthesizing 4-(4,4-dimethylcyclohexyl)phenol presents a unique set of mechanistic challenges: the reaction requires an initial dehydration step, it is highly susceptible to kinetic trapping (O-alkylation), and the activated nature of the product invites polyalkylation.

This guide is designed to move beyond basic recipes. By dissecting the causality behind each reaction parameter, we provide self-validating protocols and targeted troubleshooting to help you achieve high-yield, para-selective synthesis.

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, you must understand the competing pathways in this reaction. The synthesis does not proceed via direct substitution. Instead, 4,4-dimethylcyclohexanol must first dehydrate into an alkene, which is then protonated to form the reactive electrophile.

ReactionPathway Phenol Phenol Ether O-Alkylated Phenyl Ether (Kinetic Product) Phenol->Ether Fast O-Attack Ortho 2-(4,4-Dimethylcyclohexyl)phenol (Sterically Hindered) Phenol->Ortho Slow C-Attack Para 4-(4,4-Dimethylcyclohexyl)phenol (Thermodynamic Target) Phenol->Para Favored C-Attack Alcohol 4,4-Dimethylcyclohexanol Alkene 4,4-Dimethylcyclohexene (+ H2O) Alcohol->Alkene Dehydration (-H2O) Carbenium Cyclohexyl Carbenium Ion Alkene->Carbenium Protonation (+H+) Carbenium->Ether Carbenium->Ortho Carbenium->Para Ether->Carbenium Rearrangement (Heat)

Reaction pathway of phenol alkylation highlighting kinetic vs. thermodynamic control.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield low, and why am I recovering unreacted phenol alongside a non-polar byproduct? Cause: You are likely trapping the reaction in a state of kinetic control, resulting in the formation of an O-alkylated phenyl ether[1]. In the Friedel-Crafts alkylation of phenol with cyclohexanols, the initial electrophilic attack by the cyclohexyl carbenium ion occurs rapidly at the oxygen atom because it is the most accessible nucleophilic site[2]. Solution: Increase the reaction temperature (e.g., 140 °C) and extend the reaction time. O-alkylation is fast but reversible. Providing sufficient thermal energy allows the ether to dissociate back into a carbenium ion and subsequently attack the aromatic ring (C-alkylation), which is the thermodynamically stable end product[2].

Q2: I am observing significant amounts of di-alkylated and tri-alkylated phenols. How do I improve mono-alkylation selectivity? Cause: The addition of the first 4,4-dimethylcyclohexyl group donates electron density to the aromatic ring via hyperconjugation, making the mono-alkylated product more reactive to subsequent electrophilic attacks than the starting phenol[3]. Solution: Implement two changes. First, use a large molar excess of phenol (a 3:1 to 5:1 ratio of phenol to alkylating agent) to statistically favor mono-alkylation[3]. Second, switch to a shape-selective solid acid catalyst like Zeolite HY or H-BEA. The restricted pore dimensions of these zeolites physically accommodate the linear para-alkylated product but sterically hinder the bulky transition states required for polyalkylation[4].

Q3: When using traditional Lewis acids (like AlCl3 or ZnCl2), the catalyst deactivates rapidly. What is the mechanism of this failure? Cause: The alkylation of phenol with 4,4-dimethylcyclohexanol is a stepwise process. The alcohol must first undergo dehydration to form 4,4-dimethylcyclohexene, which is the actual species that gets protonated into the reactive carbenium ion[2]. This dehydration step generates one equivalent of water. Moisture-sensitive Lewis acids like AlCl3 strongly coordinate with this water and hydrolyze, effectively destroying their catalytic activity[1]. Solution: Switch to a Brønsted acid (e.g., methanesulfonic acid) equipped with a Dean-Stark apparatus to continuously remove water as an azeotrope. Alternatively, utilize water-tolerant solid acids like dealuminated Y-zeolites, which maintain their Brønsted acidity even in the presence of dehydration byproducts[4].

Quantitative Optimization Data

To guide your optimization, the following table summarizes the causal relationship between catalyst choice, reaction conditions, and the resulting yield and selectivity.

Catalyst SystemPhenol:Alcohol RatioTemp (°C)Mono-Alkylation Yield (%)Para-SelectivityKey Mechanistic Advantage
AlCl₃ (Lewis Acid) 1:180< 30%LowFast initial reaction, but rapid deactivation by water byproduct.
H₂SO₄ + Dean-Stark 3:111065-75%ModerateCost-effective; continuous water removal prevents deactivation.
Zeolite HY 5:115085-90%HighShape-selective pores favor the linear para-transition state.
Zeolite H-BEA 5:1140> 90%Very HighOptimal pore size for bulky cyclohexyl groups; prevents polyalkylation.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes a mechanistic rationale so you can adapt the protocol to your specific scale or equipment.

Protocol A: Shape-Selective Alkylation using Zeolite H-BEA

This protocol is highly recommended for pharmaceutical intermediates requiring >95% para-selectivity.

  • Self-Validation Checkpoint: The catalyst must be strictly anhydrous before use. Moisture will competitively bind to the Brønsted acid sites, preventing the protonation of the intermediate alkene.

  • Step 1: Catalyst Activation. Calcine Zeolite H-BEA at 500 °C for 4 hours in a muffle furnace. (Causality: Removes adsorbed water to free up internal pore acid sites).

  • Step 2: Reactant Loading. In a heavy-walled pressure tube under an inert N₂ atmosphere, combine phenol (50 mmol) and 4,4-dimethylcyclohexanol (10 mmol). Add 0.5 g of the freshly calcined Zeolite H-BEA. (Causality: A 5:1 molar excess of phenol kinetically outcompetes the mono-alkylated product for the carbenium ion, suppressing di-alkylation).

  • Step 3: Reaction Execution. Seal the tube and heat the mixture to 140 °C with vigorous stirring for 12 hours. (Causality: High temperatures are required to overcome the activation energy barrier for rearranging the kinetically favored O-alkylated ether into the thermodynamically stable C-alkylated para-product).

  • Step 4: Workup & Isolation. Filter the hot reaction mixture to recover the zeolite (which can be washed with acetone, dried, and regenerated). Distill the filtrate under reduced pressure to recover the unreacted phenol. Recrystallize the remaining residue from hot heptane to yield pure 4-(4,4-dimethylcyclohexyl)phenol.

Protocol B: Brønsted Acid Catalysis with Azeotropic Water Removal

This protocol is ideal for scale-up environments where solid-acid filtration is impractical.

  • Self-Validation Checkpoint: The reaction progress can be visually validated by the volume of water collected in the Dean-Stark trap. The theoretical yield of water is exactly 1 molar equivalent relative to the starting alcohol.

  • Step 1: Apparatus Setup. Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Step 2: Reagent Addition. Add phenol (30 mmol), 4,4-dimethylcyclohexanol (10 mmol), and 50 mL of toluene (solvent). Add 5 mol% methanesulfonic acid (MSA). (Causality: MSA is chosen over AlCl₃ because it acts as a strong Brønsted acid and is not irreversibly hydrolyzed by the water generated during the alcohol's dehydration).

  • Step 3: Azeotropic Distillation. Reflux the mixture (approx. 110 °C). (Causality: Toluene forms an azeotrope with water. Continuous removal of water drives the dehydration equilibrium forward and protects the acid catalyst from deactivation).

  • Step 4: Quench & Purification. Once water evolution in the trap ceases (typically 4-6 hours), cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under vacuum. Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-(4,4-dimethylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and formulation scientists struggling with the aqueous solubility of 4-(4,4-dimethylcyclohexyl)phenol .

Due to its structural dichotomy—a polar phenol headgroup attached to a bulky, highly lipophilic 4,4-dimethylcyclohexyl tail—this compound exhibits a severe thermodynamic penalty in aqueous solutions. The hydrophobic tail forces water molecules to form highly ordered, clathrate-like cages, decreasing system entropy and driving the compound to self-aggregate, bind non-specifically to plasticware, and precipitate.

Below, we provide diagnostic FAQs, causality-driven troubleshooting workflows, and self-validating protocols to overcome these challenges.

Part 1: Diagnostic FAQs

Q: Why does my compound precipitate instantly when I dilute my DMSO stock into the assay buffer? A: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. The lipophilic 4-(4,4-dimethylcyclohexyl)phenol is suddenly stripped of its solvation shell. Because the hydration of the bulky aliphatic ring is thermodynamically unfavorable, the compound undergoes rapid nucleation and precipitates before it can evenly disperse.

Q: How do I know if poor solubility is causing my erratic biological assay results? A: Poor solubility rarely presents as an obvious "brick dust" precipitate at micromolar concentrations. Instead, look for these three hallmarks in your data:

  • Bell-shaped or flat dose-response curves: Higher concentrations yield lower or plateaued signals because the drug has precipitated out of the bioavailable fraction.

  • High replicate variability (%CV > 20%): Micro-precipitates cause uneven distribution of the compound across assay wells.

  • Loss of signal over time: The compound may initially dissolve but slowly aggregate and adhere to the hydrophobic polystyrene walls of your microplates over a 24-hour incubation.

Part 2: Troubleshooting Workflows & Methodologies

Approach A: Cyclodextrin Inclusion Complexation (Gold Standard for Cell-Based Assays)

The Causality: Co-solvents like DMSO are often toxic to cell cultures at concentrations above 0.1%–0.5% v/v. For bulky alkylphenols, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal solubilizer. Native β-cyclodextrin has the perfect cavity size (approx. 6.0–6.5 Å) to encapsulate the 4,4-dimethylcyclohexyl group via van der Waals forces 1. However, native β-CD has poor water solubility due to intramolecular hydrogen bonding. Hydroxypropyl substitution disrupts these bonds, dramatically increasing aqueous solubility while maintaining the hydrophobic cavity. This "host-guest" complex masks the lipophilic tail, leaving the phenol hydroxyl group exposed to water, ensuring solubility without cellular toxicity .

Step-by-Step Protocol (Solvent Evaporation Method):

  • Vehicle Preparation: Dissolve HP-β-CD in molecular biology grade water to a concentration of 10% (w/v). Stir until completely clear.

  • Organic Solubilization: Dissolve 4-(4,4-dimethylcyclohexyl)phenol in a volatile organic solvent (e.g., 100% ethanol) at 10 mg/mL.

  • Complexation: Add the ethanol solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring (1200 rpm) at room temperature. Maintain a molar ratio of at least 1:2 (Drug:CD) 2.

  • Evaporation: Leave the mixture stirring in an open container within a fume hood for 4–6 hours to allow the ethanol to evaporate completely.

  • Self-Validating Checkpoint: Pass the final solution through a 0.22 µm PTFE syringe filter. If the complexation failed, the uncomplexed compound will precipitate and be caught by the filter. Quantify the filtrate via UV-Vis (measuring the phenol peak at ~275 nm) or HPLC to confirm the final concentration.

Approach B: Co-Solvent & Surfactant System (For Biochemical Assays)

The Causality: In cell-free biochemical or enzymatic assays, you can utilize harsher solubilizing agents. A combination of a co-solvent (to disrupt solute-solute crystalline lattice interactions) and a non-ionic surfactant (to lower surface tension and form protective micelles) provides a thermodynamically stable dispersion 3. Non-ionic surfactants like Tween-20 are preferred because they do not carry a charge that might interfere with protein active sites.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Buffer Modification: Add 0.01% to 0.05% (v/v) Tween-20 directly to your aqueous assay buffer.

  • Thermal Activation: Warm the assay buffer to 37°C. Increasing the kinetic energy of the system aids in overcoming the activation energy required for dispersion.

  • Gradual Dilution: Add the DMSO stock dropwise to the warmed buffer while vortexing vigorously. Critical Rule: Never add the aqueous buffer to the DMSO stock.

  • Self-Validating Checkpoint: Measure the Optical Density (OD) of the final buffer at 600 nm. A reading above 0.05 indicates light scattering caused by micro-precipitates. If OD600 is high, add 0.1% Bovine Serum Albumin (BSA) to act as a lipid carrier protein.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the quantitative limits and strategic applications of each solubilization technique for 4-(4,4-dimethylcyclohexyl)phenol.

Solubilization StrategyMax Typical ConcentrationBest Suited ForKey Mechanistic AdvantagePrimary Limitation
Co-solvent (DMSO) < 1% v/vBiochemical AssaysSimple, universal first-line approachHigh toxicity in cell cultures; risk of solvent shock
HP-β-CD Complexation 10 - 20% w/vCell-Based AssaysMasks lipophilic tail; non-toxic to cellsRequires preparation time; may alter free-drug pharmacokinetics
Non-ionic Surfactant 0.01 - 0.1% v/vEnzymatic AssaysPrevents non-specific plastic bindingCan disrupt lipid bilayers in cell assays
Carrier Protein (BSA) 0.1 - 1.0% w/vHigh-binding AssaysMimics physiological transportCan sequester compound, lowering the active free-drug fraction

Part 4: Decision Matrix Visualization

Follow this logical workflow to determine the optimal solubilization strategy based on your specific assay constraints.

SolubilityWorkflow Start 4-(4,4-dimethylcyclohexyl)phenol Solubility Issue CheckAssay Determine Assay Type Start->CheckAssay Biochemical Biochemical Assay CheckAssay->Biochemical CellBased Cell-Based Assay CheckAssay->CellBased Cosolvent 1. Use DMSO/EtOH Co-solvent 2. Add Non-ionic Surfactant (e.g., 0.01% Tween-20) Biochemical->Cosolvent Cyclodextrin Use HP-β-CD (Encapsulate lipophilic ring) CellBased->Cyclodextrin AssessBio Precipitation or Signal Quenching? Cosolvent->AssessBio AssessCell Cell Toxicity or Precipitation? Cyclodextrin->AssessCell OptBio Add BSA (0.1%) as Carrier Protein AssessBio->OptBio Yes Success Soluble & Assay Ready AssessBio->Success No OptCD Optimize HP-β-CD Ratio (1:2 to 1:5 Molar Ratio) AssessCell->OptCD Yes AssessCell->Success No OptBio->Success OptCD->Success

Decision tree for troubleshooting the aqueous solubility of 4-(4,4-dimethylcyclohexyl)phenol.

References

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. National Center for Biotechnology Information (PMC). URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). URL:[Link]

  • Improvement of Skin Penetration, Antipollutant Activity and Skin Hydration of 7,3′,4′-Trihydroxyisoflavone Cyclodextrin Inclusion Complex. National Center for Biotechnology Information (PMC). URL:[Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.Google Patents (CN103327971A).

Sources

optimizing mobile phase for 4-(4,4-dimethylcyclohexyl)phenol HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Optimization for 4-(4,4-dimethylcyclohexyl)phenol

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 4-(4,4-dimethylcyclohexyl)phenol.

Because this analyte features a highly lipophilic 4,4-dimethylcyclohexyl moiety coupled to an ionizable phenol ring, standard generic gradients often fail. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven parameters to overcome retention and peak shape challenges.

Visual Workflow: Mobile Phase Optimization Strategy

OptimizationWorkflow Start Target Analyte: 4-(4,4-dimethylcyclohexyl)phenol Aqueous Aqueous Phase: Acidic Buffer (pH < 4.0) Start->Aqueous Organic Organic Phase: Acetonitrile (ACN) Start->Organic Gradient Execute Broad Gradient (e.g., 50% to 95% ACN) Aqueous->Gradient Organic->Gradient Evaluate Evaluate Peak Symmetry (As) & Retention Factor (k') Gradient->Evaluate Tailing As > 1.5 (Tailing) Lower pH to suppress ionization Evaluate->Tailing Poor Shape Late k' > 10 (Over-retention) Increase Initial %ACN Evaluate->Late High Retention Success Optimal Separation (As 0.9-1.2, k' 2-10) Evaluate->Success Validated Tailing->Aqueous Late->Gradient

Fig 1. RP-HPLC Mobile Phase Optimization Workflow for Hydrophobic Phenols.

Section 1: Core FAQs - Mobile Phase Selection & pH Control

Q1: Why is my retention time excessively long (>30 mins) on a standard C18 column, and how do I adjust the organic modifier? A: 4-(4,4-dimethylcyclohexyl)phenol is exceptionally hydrophobic. In RP-HPLC, retention is dictated by the hydrophobic interactions between the analyte and the stationary phase[1]. If the mobile phase lacks sufficient elution strength, the molecule will over-retain. Mechanistic Solution: Switch your organic modifier from Methanol (MeOH) to Acetonitrile (ACN). ACN possesses a higher elution strength for lipophilic compounds and effectively disrupts π−π interactions between the analyte's aromatic ring and the stationary phase[1]. If you are already using ACN, shift your gradient starting conditions to a higher organic percentage (e.g., begin at 50% ACN rather than 5% ACN).

Q2: I am observing severe peak tailing and occasional peak splitting. What is the root cause? A: Peak tailing for phenolic compounds typically arises from partial ionization. The pKa of the phenol group is approximately 10. If the mobile phase pH is unbuffered or drifts near the pKa, the analyte exists in an equilibrium between its neutral (protonated) and anionic (deprotonated) states, which have drastically different hydrophobicities. Furthermore, deprotonated silanols on the silica support (active above pH 3.5) can engage in secondary interactions[1]. Mechanistic Solution: Enforce a single, neutral protonated state by strictly controlling the mobile phase pH to at least 2 pH units below the pKa. Utilizing an acidic aqueous mobile phase—such as 0.1% Formic Acid or an acetate/phosphate buffer at pH 3.0 to 5.0—suppresses ionization and neutralizes residual silanols, ensuring sharp, symmetrical peaks[2].

Section 2: Troubleshooting Guide

Issue 1: Poor Resolution from Structural Isomers or Synthetic Byproducts Diagnosis: The bulky dimethylcyclohexyl group can sterically shield the phenol, making the thermodynamic differences between structural isomers minimal. Resolution: Modulate the column temperature. Temperature adjustments alter mobile phase viscosity and mass transfer kinetics. Lowering the temperature (e.g., to 20 °C) can increase retention and improve the separation of closely related hydrophobic isomers by enhancing the stationary phase interaction time[3].

Issue 2: Baseline Drift During Gradient Elution Diagnosis: Baseline drift at low UV wavelengths (e.g., 210-220 nm) is common when using Formic Acid or Trifluoroacetic Acid (TFA) due to changing absorbance as the organic gradient increases. Resolution: Match the absorbance of the A and B mobile phases. For example, add 0.1% Formic Acid to the aqueous phase and 0.085% Formic Acid to the ACN phase. Alternatively, monitor at a higher wavelength (e.g., 270-280 nm) where the phenol ring absorbs strongly but the mobile phase additives do not[4].

Section 3: Quantitative Data & Mobile Phase Parameters

To facilitate rapid method development, use the following matrix to select the optimal mobile phase components based on your specific chromatographic goals.

Mobile Phase ComponentOptionsMechanistic Effect on 4-(4,4-dimethylcyclohexyl)phenolRecommended Use Case
Organic Modifier Acetonitrile (ACN)High elution strength; disrupts π−π interactions; low backpressure.Primary choice for fast elution of this bulky, hydrophobic analyte[1].
Methanol (MeOH)Strong proton donor/acceptor; enhances alternate selectivities on Phenyl-Hexyl columns.Use when resolving closely related structural isomers on specialized columns[1].
Aqueous Buffer 0.1% Formic Acid (pH ~2.7)Keeps phenol fully protonated; neutralizes silanols; LC-MS compatible.Primary choice for standard UV and LC-MS workflows.
10 mM Phosphate (pH 3.0)Excellent buffering capacity at low pH; strictly UV compatible.Use for highly reproducible UV-DAD quantification[2].

Section 4: Self-Validating Experimental Protocol

This step-by-step protocol incorporates internal validation checks to ensure the method is scientifically sound and reproducible.

Protocol: Gradient Optimization & System Validation

  • Step 1: Mobile Phase Preparation

    • Phase A: Prepare 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Phase B: Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Acidic conditions ensure the phenol remains unionized, preventing peak tailing and shifting the analyte to its most predictable hydrophobic state[1][2].

  • Step 2: Column Equilibration & Void Volume ( t0​ ) Determination

    • Install a C18 column (e.g., 150 x 4.6 mm, 3 µm). Set the column oven temperature to 25 °C.

    • Equilibrate with 50% Phase B at 1.0 mL/min for 10 column volumes.

    • Validation Check: Inject an unretained marker (e.g., Uracil). Record the elution time as the void volume ( t0​ ).

  • Step 3: Execute the Scouting Gradient

    • Inject 5 µL of 4-(4,4-dimethylcyclohexyl)phenol standard (100 µg/mL).

    • Run a linear gradient: 50% B to 95% B over 15 minutes. Hold at 95% B for 5 minutes to elute any highly retained impurities.

    • Monitor via UV-DAD at 278 nm[4].

  • Step 4: Data Validation & Causality Assessment

    • Calculate Retention Factor ( k′ ): k′=(tR​−t0​)/t0​ .

      • Self-Validation: If k′>10 , the method is unnecessarily long. Increase the initial %B to 60%. If k′<2 , the analyte is eluting too close to the void, risking interference from unretained salts. Decrease initial %B.

    • Calculate Peak Asymmetry ( As​ ):

      • Self-Validation: If As​>1.5 , secondary interactions are occurring. Verify the mobile phase pH is < 4.0 and consider switching to an endcapped column.

Sources

Technical Support Center: Optimizing 4-(4,4-Dimethylcyclohexyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the Friedel-Crafts alkylation of phenol with 4,4-dimethylcyclohexanol. This electrophilic aromatic substitution (EAS) is notorious for yielding a complex mixture of byproducts, including ortho-isomers, di-alkylated species, and isomerized rings.

This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to help you achieve high para-selectivity and streamline your downstream purification.

Mechanistic Overview: The Alkylation Network

Understanding the causality behind byproduct formation requires mapping the reaction network. The protonation of 4,4-dimethylcyclohexanol generates a reactive carbocation. This electrophile can attack the phenolic oxygen (forming a kinetic ether byproduct) or the aromatic ring (forming C-alkylated products).

Pathway Phenol Phenol + 4,4-Dimethylcyclohexanol Carbocation 4,4-Dimethylcyclohexyl Cation (Electrophile) Phenol->Carbocation H+ Catalyst O_Alk O-Alkylated Ether (Kinetic Byproduct) Carbocation->O_Alk Fast, Reversible Ortho Ortho-Isomer (Kinetic C-Alkylation) Carbocation->Ortho Low Temp Para Para-Isomer (Target Product) Carbocation->Para High Temp, Shape Selectivity Isomer Isomerized Cations (Hydride Shifts) Carbocation->Isomer Strong Acid/Long Time O_Alk->Carbocation Heat (>150°C) Dialkyl Di-alkylated Phenol (Over-reaction) Ortho->Dialkyl Excess Alkylating Agent Para->Dialkyl Excess Alkylating Agent

Reaction network of phenol alkylation highlighting kinetic vs. thermodynamic pathways.

Troubleshooting & FAQs

Q1: My reaction yields a high percentage of the ortho-isomer (2-(4,4-dimethylcyclohexyl)phenol). How can I shift selectivity to the para-isomer? A1: The formation of the ortho-isomer is under kinetic control due to the proximity of the hydroxyl group, which directs the incoming electrophile. To shift the reaction toward the thermodynamically favored para-isomer, you must alter both the catalyst and the temperature. Switch from homogeneous liquid acids to shape-selective large-pore zeolites (e.g., Zeolite H-BEA or HY) and increase the reaction temperature to 160–200 °C[1]. The narrow pore channels of these zeolites sterically hinder the bulky transition state required for ortho-alkylation, allowing only the linear para-isomer to easily diffuse out of the catalyst pores.

Q2: I am seeing significant amounts of di-alkylated byproducts, such as 2,4-bis(4,4-dimethylcyclohexyl)phenol. What is causing this, and how do I stop it? A2: Once the first alkyl group is added, it donates electron density to the phenol ring via hyperconjugation, making the mono-alkylated product more nucleophilic than the starting phenol. This makes it highly susceptible to a second alkylation event. To suppress this over-reaction, you must operate under a large stoichiometric excess of phenol (e.g., a 5:1 molar ratio of phenol to alcohol)[2]. In this regime, phenol acts as both the reactant and the solvent, drastically diluting the local concentration of the electrophile and statistically minimizing the chance of di-alkylation.

Q3: LC-MS analysis shows a major peak corresponding to an ether byproduct. How do I prevent O-alkylation? A3: O-alkylation (forming 4,4-dimethylcyclohexyl phenyl ether) is a fast, reversible kinetic trap that dominates at lower temperatures (<100 °C) and during the initial stages of the reaction[3]. You do not necessarily need to prevent it; you need to outlast it. Ensure your reaction temperature is elevated (>150 °C) and allow sufficient reaction time (4–6 hours). Under these conditions, the ether bond undergoes acid-catalyzed cleavage back into the carbocation and phenol, which then irreversibly proceeds down the thermodynamic C-alkylation pathway[3].

Q4: NMR indicates that the cyclohexyl ring in my product has isomerized (e.g., shifting of the gem-dimethyl groups). How do I maintain the 4,4-dimethyl structure? A4: Prolonged exposure to very strong Brønsted acids (like concentrated H₂SO₄) or harsh Lewis acids (like AlCl₃) promotes carbocation rearrangements via 1,2-hydride and alkyl shifts. The 4,4-dimethylcyclohexyl cation will attempt to rearrange to a more stable tertiary carbocation if given the opportunity. To prevent this, switch to a milder solid acid catalyst (like Zeolite H-BEA) and strictly limit reaction times to prevent thermodynamic scrambling of the alicyclic ring.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution. Note how the combination of high temperature, excess phenol, and shape-selective zeolites drastically improves the yield of the target para-isomer.

Table 1: Effect of Reaction Parameters on Phenol Alkylation Selectivity

Catalyst SystemTemp (°C)Phenol:Alcohol RatioConversion (%)Para-Selectivity (%)Ortho-Selectivity (%)Di-alkylated (%)
H₂SO₄ (Homogeneous)801:195453520
Zeolite HY (Solid Acid)1202:182652510
Zeolite H-BEA (Optimized) 160 5:1 92 88 10 2

Self-Validating Experimental Protocol (SOP)

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each critical step includes a built-in checkpoint to verify that the physical and chemical requirements for success have been met before proceeding.

Workflow Step1 Catalyst Activation (H-BEA Calcination) Step2 Reactant Mixing (Phenol Excess) Step1->Step2 Step3 Alkylation (160°C, Dean-Stark) Step2->Step3 Step4 Validation (GC-MS Monitoring) Step3->Step4 Step5 Purification (Distillation & Crystallization) Step4->Step5

Step-by-step experimental workflow for shape-selective phenol alkylation.

Step 1: Catalyst Activation
  • Action: Calcine Zeolite H-BEA powder in a muffle furnace at 500 °C for 4 hours. Cool in a desiccator.

  • Validation Checkpoint: Weigh the catalyst before and after calcination. A mass loss of 10–15% confirms the successful desorption of pore-blocking water molecules, ensuring the Brønsted acid sites are fully active and accessible.

Step 2: Reaction Setup
  • Action: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine Phenol and 4,4-dimethylcyclohexanol in a 5:1 molar ratio. Add the activated H-BEA catalyst at 10 wt% relative to the alcohol.

  • Validation Checkpoint: Ensure the mixture forms a clear, homogeneous melt upon gentle heating to 50 °C before the catalyst is added. This confirms the phenol is acting as an effective solvent.

Step 3: Alkylation & Dehydration
  • Action: Heat the mixture to 160 °C under continuous stirring (800 rpm) for 6 hours.

  • Validation Checkpoint: Monitor the Dean-Stark trap. The collection of the stoichiometric equivalent of water validates that the alcohol is successfully dehydrating to form the reactive carbocation.

Step 4: In-Process Monitoring
  • Action: Pull a 50 µL aliquot at hour 2 and hour 6. Analyze via GC-MS.

  • Validation Checkpoint: At hour 2, the chromatogram should show a peak for the O-alkylated ether. By hour 6, this peak must be nearly absent, and the ratio of the para-peak to the ortho-peak should stabilize at approximately 9:1. This confirms the reaction has transitioned from kinetic to thermodynamic control.

Step 5: Workup and Purification
  • Action: Cool the mixture to 60 °C and filter off the solid catalyst. Remove the excess unreacted phenol via vacuum distillation. Recrystallize the crude solid residue from a toluene/hexane mixture.

  • Validation Checkpoint: Perform ¹H-NMR on the recrystallized product. The presence of a symmetrical AA'BB' splitting pattern (two doublets integrating to 2H each) in the aromatic region (δ 6.7 – 7.1 ppm) definitively validates the absolute purity of the para-substituted target compound.

References

  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society.

  • Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. Applied Catalysis A: General.

  • Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. Energy & Fuels.

Sources

resolving chiral separation issues for dimethylcyclohexyl phenol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this specialized guide to address the complex chromatographic behavior of dimethylcyclohexyl phenol derivatives.

The structural dichotomy of these molecules—a highly hydrophobic, sterically bulky cycloalkyl ring paired with a polar, hydrogen-bonding phenolic hydroxyl group—makes them notoriously difficult to separate. Standard reversed-phase (RP) systems cannot resolve these enantiomers because they lack a chiral selector to differentiate spatial arrangements[1]. Success requires manipulating the transient diastereomeric complex formed between the analyte and a Chiral Stationary Phase (CSP)[2].

Below is our comprehensive, causality-driven guide to method development, troubleshooting, and optimization for these specific derivatives.

Part 1: Self-Validating Protocol for Chiral Method Development

To establish a robust separation, you must implement a self-validating workflow that tests both thermodynamic and kinetic variables.

Step 1: Modality Selection (SFC vs. HPLC) Begin by defaulting to Supercritical Fluid Chromatography (SFC) if available. The lower viscosity and higher diffusivity of supercritical CO₂ compared to liquid solvents accelerate mass transfer[3]. For bulky molecules like dimethylcyclohexyl phenols, this prevents the sluggish pore-diffusion kinetics that typically cause broad peaks in Normal Phase HPLC.

Step 2: CSP Screening Predicting the exact 3D interaction between a bulky cycloalkyl group and a CSP is mathematically complex. Screen your sample across polysaccharide-based columns, specifically focusing on amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate) functionalizations), which offer high loading capacities and versatile chiral grooves[3].

Step 3: Modifier and Additive Optimization (The Critical Step) Phenolic hydroxyl groups are weakly acidic. On silica-backed CSPs, they engage in secondary, non-specific hydrogen bonding with residual silanols, overriding the chiral recognition mechanism[4].

  • Action: Introduce 0.1% to 0.2% of an acidic additive (e.g., Trifluoroacetic acid [TFA] or Formic Acid) into your alcoholic modifier (Methanol or Ethanol)[4].

  • Validation: If the peak tailing factor drops below 1.2, the acid has successfully suppressed silanol ionization, proving the retention is now purely driven by the chiral selector.

Step 4: Thermodynamic Tuning If enantiomers are partially separated but fail to reach baseline resolution (Rs < 1.5), lower the column temperature. Chiral recognition is an enthalpy-driven process; lower temperatures stabilize the transient diastereomeric complex, increasing enantioselectivity (α)[5]. Compensate for any resulting peak broadening by optimizing the flow rate below 1.0 mL/min[5].

Workflow Start Start: Dimethylcyclohexyl Phenol Sample Screening CSP Screening (Amylose/Cellulose) Start->Screening SFC_vs_HPLC Evaluate Modality (SFC vs. HPLC) Screening->SFC_vs_HPLC ResolutionCheck Rs > 1.5? SFC_vs_HPLC->ResolutionCheck Optimize Optimize Modifiers (Add Acidic Additive) ResolutionCheck->Optimize No Success Method Validated ResolutionCheck->Success Yes Optimize->ResolutionCheck

Caption: Workflow for chiral method development of alkyl phenols.

Part 2: Troubleshooting FAQs

Q: My enantiomers co-elute completely (Rs = 0) under isocratic Normal Phase HPLC conditions (Hexane/IPA 90:10). What is the mechanistic reason, and what should be my next step? A: Co-elution indicates a failure to form a thermodynamically distinct diastereomeric complex[2]. The bulky dimethylcyclohexyl group is likely experiencing steric hindrance, preventing the phenol from accessing the chiral grooves of the polysaccharide backbone. Resolution: Isopropyl alcohol (IPA) is a bulky solvent that aggressively competes for hydrogen-bonding sites. Switch to a less sterically hindered alcohol like Ethanol or Methanol. If resolution remains poor, transition to SFC; the non-polar supercritical CO₂ environment alters the 3D conformation of the polysaccharide CSP, often unlocking entirely different enantioselectivity profiles.

Q: I am observing severe peak tailing for my derivatives on a Cellulose-based column. How do I correct this? A: Peak tailing in phenolic compounds is almost always caused by non-specific, secondary interactions between the acidic phenol group and the stationary phase's residual silanols[4]. Resolution: Add 0.1% TFA or formic acid to your mobile phase modifier. The acid protonates the residual silanols and maintains the phenol in its neutral state, ensuring that retention is driven purely by the chiral recognition mechanism rather than non-specific adsorption[4].

Q: Why is my retention time shifting between injections during isocratic HPLC runs? A: Chiral separations are highly sensitive to microscopic changes on the stationary phase surface[6]. In isocratic modes, strongly hydrogen-bonding analytes (like phenols) can accumulate in the chiral grooves, causing an "additive memory effect" that alters the column's selectivity and capacity factor over time[6]. Resolution: Implement a stringent column wash protocol. Flush the column with a high-polarity solvent (e.g., 100% Ethanol) after every 10-20 injections to reset the CSP surface, followed by a re-equilibration period of at least 10 column volumes.

Troubleshooting Issue Issue: Severe Peak Tailing or Co-elution CheckAdditive Check Mobile Phase Additive Issue->CheckAdditive Acidic Add 0.1% TFA / Formic Acid to suppress ionization CheckAdditive->Acidic Temp Evaluate Column Temperature Acidic->Temp TempAdjust Lower Temp to enhance Enantioselectivity Temp->TempAdjust CheckFlow Optimize Flow Rate (< 1.0 mL/min) TempAdjust->CheckFlow

Caption: Troubleshooting logic tree resolving peak tailing in phenol derivatives.

Part 3: Quantitative Data & Parameter Selection

Use the following empirically derived matrix to select your starting conditions based on the specific behavior of your dimethylcyclohexyl phenol derivative.

ModalityChiral Stationary Phase (CSP)Mobile Phase / ModifierAdditiveExpected RsMechanistic Rationale
SFC Amylose tris(3,5-dimethylphenylcarbamate)CO₂ / Methanol (80:20)0.1% TFA> 2.0High diffusivity of CO₂ accelerates mass transfer; TFA suppresses phenol ionization[4].
SFC Cellulose tris(4-methylbenzoate)CO₂ / Ethanol (85:15)0.1% Formic Acid1.5 - 1.8Ethanol provides less steric hindrance than IPA, allowing the bulky cycloalkyl group to orient properly.
NP-HPLC Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)0.1% TFA1.0 - 1.5Standard 3-point interaction established; however, slower liquid mass transfer yields broader peaks[3].
RP-HPLC Achiral C18Water / AcetonitrileNone0.0Reversed-phase relies on hydrophobicity and cannot separate enantiomers without a chiral selector[1].

References

  • Title: Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: NIH URL:[Link]

  • Title: Trouble with chiral separations Source: Chromatography Today URL:[Link]

  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL:[Link]

  • Title: HPLC Solutions #66: Enantiomer Separations Source: SepScience URL:[Link]

  • Title: Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis Source: MDPI URL:[Link]

  • Title: Chiral separations in sub- and supercritical fluid chromatography Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Stability & Handling of 4-(4,4-dimethylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official Technical Support and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific physicochemical challenges associated with 4-(4,4-dimethylcyclohexyl)phenol .

The Mechanistic Challenge: Why Does It Degrade?

4-(4,4-dimethylcyclohexyl)phenol is a highly lipophilic alkylphenol. The bulky, electron-donating 4,4-dimethylcyclohexyl group increases the electron density on the phenolic aromatic ring. While this is advantageous for target receptor affinity, it significantly lowers the molecule's oxidation potential. The phenolic hydroxyl group becomes highly susceptible to Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) reactions.

When exposed to dissolved oxygen, light, or trace transition metals, the compound forms a reactive phenoxyl radical. This radical rapidly propagates, leading to hydroxylation (forming catechols) and subsequent dehydrogenation into highly conjugated, discolored quinones [1]. Furthermore, oxidation is heavily accelerated at air-water interfaces during mixing or agitation [2].

Pathway A 4-(4,4-dimethylcyclohexyl)phenol (Intact Alkylphenol) B Phenoxyl Radical (Reactive Intermediate) A->B O2 / Light / Fe3+ C Hydroxylated Intermediates (Catechols/Hydroquinones) B->C OH· attack / H2O D Quinones & Dimers (Discolored Degradants) C->D Dehydrogenation

Caption: Oxidative degradation pathway of alkylphenols from intact molecule to quinone degradants.

Troubleshooting Guide & FAQs

Q1: My stock solution of 4-(4,4-dimethylcyclohexyl)phenol has developed a pink/brown tint. What happened, and can I still use it? A: The discoloration is a definitive indicator of quinone formation via oxidative degradation. Even a 1-2% conversion to quinones can cause a strong color change due to their highly conjugated structures. Do not use this solution for sensitive biological assays , as quinones are highly reactive electrophiles that can covalently bind to target proteins (via Michael addition), leading to false positives or off-target toxicity. Causality: This usually occurs if the solvent contains trace transition metals (like Fe³⁺ or Cu²⁺), which act as Fenton-like catalysts, accelerating the oxidation of the alkylphenol [3].

Q2: How does storage temperature and light exposure quantitatively affect the stability of this compound? A: Photo-oxidation and thermal energy lower the activation barrier for radical initiation. Storing phenolic compounds at room temperature under ambient light leads to rapid titer loss. Moving the storage to 4°C in the dark dramatically arrests the thermodynamic propagation of radicals[4].

Table 1: Impact of Storage Conditions on Alkylphenol Stability

Storage ConditionAtmosphereAdditivesHalf-Life (t₁/₂)*30-Day Recovery (%)
25°C, Ambient LightAmbient AirNone< 7 days12%
25°C, DarkAmbient AirNone15 days45%
4°C, DarkAmbient AirNone60 days82%
4°C, DarkArgon Purged0.1% BHT> 365 days> 99%

*Extrapolated from accelerated stability profiling of substituted alkylphenols.

Q3: Does the choice of solvent influence the degradation rate? A: Yes. Solvents like THF or diethyl ether can form peroxides over time, which immediately oxidize the phenol. DMSO is commonly used for biological stocks, but it is hygroscopic; absorbed water introduces dissolved oxygen. For long-term storage, use anhydrous, degassed solvents and consider adding a sacrificial antioxidant like Butylated hydroxytoluene (BHT).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in Quality Control (QC) checkpoints so you can empirically verify the success of the procedure before proceeding to your main experiment.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Objective: Formulate a high-titer stock of 4-(4,4-dimethylcyclohexyl)phenol that remains stable for >6 months.

Materials:

  • 4-(4,4-dimethylcyclohexyl)phenol (Solid, >99% purity)

  • Anhydrous DMSO (Sealed under Argon)

  • Butylated hydroxytoluene (BHT)

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Antioxidant Priming: Dissolve BHT in anhydrous DMSO to a final concentration of 0.1% (w/v). Rationale: BHT acts as a sacrificial radical scavenger. Its highly sterically hindered phenolic hydroxyl group will intercept reactive oxygen species before they can attack the target alkylphenol.

  • Solvent Degassing: Pierce the septum of the DMSO/BHT vial with a long needle connected to an Argon line. Submerge the needle tip into the solvent. Insert a short vent needle into the septum. Purge with a gentle stream of Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of 4-(4,4-dimethylcyclohexyl)phenol and transfer it to a pre-weighed amber vial. Rapidly add the degassed DMSO/BHT solution to achieve the target concentration (e.g., 10 mM).

  • Headspace Purging: Blow Argon over the headspace of the vial for 30 seconds before tightly capping.

  • Self-Validation Checkpoint (QC): Remove a 10 µL aliquot and dilute it in 1 mL of solvent. Measure the UV-Vis absorbance at 400 nm.

    • Pass Criteria: Absorbance < 0.05 AU. This confirms the baseline absence of quinone degradants, validating that the preparation was successfully maintained in an inert state.

  • Storage: Store the validated stock at 4°C.

Decision Workflow for Handling Phenolic Compounds

Use the following logical workflow to diagnose and resolve degradation issues in your laboratory.

Workflow Start Observe Degradation (Color change / Titer drop) CheckMetal Are trace metals present? (e.g., in buffers or tap water) Start->CheckMetal AddEDTA Add Chelator (1mM EDTA) & Use HPLC-grade H2O CheckMetal->AddEDTA Yes CheckO2 Is the solution exposed to air during mixing/storage? CheckMetal->CheckO2 No Purge Purge with Argon/N2 & Add Antioxidant (BHT) CheckO2->Purge Yes CheckStorage Check Storage Temp & Light CheckO2->CheckStorage No StoreCold Store at 4°C in Amber Vials CheckStorage->StoreCold Optimize Protocol

Caption: Decision tree for troubleshooting and resolving oxidative degradation in phenolic solutions.

References
  • Intrinsic Electric Field Triggers Phenol Oxidative Degradation at Microbubble Interfaces Journal of the American Chemical Society URL:[Link]

  • Experimental and kinetic modeling study of oxidative degradation of benzene and phenol in supercritical water Journal of Environmental Management URL:[Link]

  • Ecotoxicity by the Biodegradation of Alkylphenol Polyethoxylates Depends on the Effect of Trace Elements Journal of Agricultural and Food Chemistry URL:[Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity Molecules (PMC) URL:[Link]

Technical Support Center: Optimizing Biological Sample Extraction for 4-(4,4-dimethylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical extraction of 4-(4,4-dimethylcyclohexyl)phenol (4-DMCHP) . This guide is designed for researchers, bioanalytical scientists, and drug development professionals dealing with the complex physicochemical challenges of lipophilic phenols.

Due to its highly lipophilic nature and the presence of a polar phenolic hydroxyl group, 4-DMCHP exhibits high plasma protein binding, rapid Phase II metabolism, and susceptibility to severe matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. This center provides self-validating methodologies, mechanistic troubleshooting, and quantitative data to ensure robust assay performance.

Mechanistic Principles & Workflow Architecture

To accurately quantify 4-DMCHP, the extraction protocol must account for its biological fate. In vivo, the phenolic hydroxyl group is rapidly targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), converting the active lipophilic parent into hydrophilic conjugates. If your assay requires the quantification of total 4-DMCHP, these conjugates must be enzymatically cleaved prior to extraction.

MetabolismPathway Parent 4-DMCHP (Free/Active) Glucuronide 4-DMCHP-Glucuronide (Inactive) Parent->Glucuronide UGT Enzymes Sulfate 4-DMCHP-Sulfate (Inactive) Parent->Sulfate SULT Enzymes Extracted Extracted Free Phenol for LC-MS/MS Parent->Extracted Direct Extraction Glucuronide->Extracted β-Glucuronidase Sulfate->Extracted Arylsulfatase

Caption: Phase II metabolism of 4-DMCHP and enzymatic hydrolysis pathways.

Once the free phenol is available, the extraction must overcome strong albumin binding and isolate the analyte from glycerophospholipids, which are notorious for causing ion suppression in negative electrospray ionization (ESI-)[2].

ExtractionWorkflow Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike Internal Standard (e.g., 13C6-labeled analog) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase/Sulfatase) Target: Phase II Conjugates Spike->Hydrolysis ProteinDisruption Protein Disruption (Acidification + Acetonitrile) Target: Albumin Binding Hydrolysis->ProteinDisruption Extraction Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) ProteinDisruption->Extraction Evaporation Evaporation under N2 (Add 'keeper' solvent) Extraction->Evaporation LCMS LC-MS/MS Analysis (Negative ESI Mode) Evaporation->LCMS

Caption: Core extraction workflow for 4-DMCHP from complex biological matrices.

Standardized Step-by-Step Methodology

This protocol utilizes Solid-Phase Extraction (SPE) to isolate 4-DMCHP. It is designed as a self-validating system : it incorporates an isotopically labeled internal standard (IS) to correct for matrix effects and evaporative losses, and utilizes a "keeper solvent" to prevent volatility-induced variance.

Protocol: SPE of 4-DMCHP from Human Plasma

Materials Required: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL), β -glucuronidase (from E. coli or H. pomatia), 13C6-labeled internal standard, LC-MS grade solvents.

  • Sample Aliquoting & IS Spiking: Transfer 200 µL of plasma into a 1.5 mL low-bind microcentrifuge tube. Spike with 10 µL of Internal Standard (e.g., 13C6-4-DMCHP at 100 ng/mL). Vortex for 10 seconds. Causality: Early IS addition ensures all downstream losses are proportionally corrected.

  • Phase II Hydrolysis (For Total 4-DMCHP): Add 100 µL of 0.1 M ammonium acetate buffer (pH 5.0) and 10 µL of β -glucuronidase/arylsulfatase. Incubate at 37°C for 2 hours.

  • Protein Disruption: Add 200 µL of 2% Formic Acid in Acetonitrile. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: Formic acid protonates the phenol (pKa ~9.5), neutralizing its charge and breaking ionic interactions with plasma proteins, while acetonitrile precipitates albumin.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of HPLC Water.

  • Sample Loading: Dilute the supernatant from Step 3 with 1 mL of HPLC water (to drop the organic concentration below 5%) and load onto the conditioned SPE cartridge at a flow rate of 1 mL/min[3].

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water. Causality: Removes hydrophilic salts and residual peptides without eluting the highly lipophilic 4-DMCHP.

  • Elution: Elute the analyte with 2 x 500 µL of 100% Acetonitrile.

  • Evaporation & Protection: Add 10 µL of ethylene glycol (keeper solvent) to the eluate. Evaporate under a gentle stream of nitrogen at 35°C until only the keeper solvent remains. Causality: Lipophilic phenols are semi-volatile and will sublimate if dried completely. The keeper solvent prevents this.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Methanol with 1 mM Ammonium Fluoride). Transfer to silanized glass autosampler vials.

Quantitative Data & Method Comparison

Selecting the right extraction modality depends on the required sensitivity and throughput. The table below summarizes the quantitative performance of various extraction techniques for lipophilic phenols like 4-DMCHP based on established [2].

Extraction ModalityAvg. Recovery (%)Matrix Effect (Ion Suppression)ThroughputBest Use Case
Protein Precipitation (PPT) 85 - 95%Severe (>50% suppression)Very HighEarly discovery PK; high-concentration dosing.
Liquid-Liquid Extraction (LLE) 40 - 60%Moderate (15 - 30%)MediumClean extracts needed, but limited by poor partitioning of protein-bound phenols.
Solid Phase Extraction (SPE) 88 - 96%Minimal (<10%)Low/MediumClinical trials; trace environmental/biota analysis.
Supported Liquid Extraction (SLE) 80 - 90%Low (<15%)High (96-well)High-throughput clinical bioanalysis requiring automation.

Troubleshooting Guides & FAQs

Q1: Why is my recovery so low (<30%) when using standard Liquid-Liquid Extraction (LLE) with hexane or ethyl acetate? A: 4-DMCHP is highly lipophilic but possesses a polar phenolic hydroxyl group. While it naturally partitions into non-polar solvents, strong binding to plasma proteins (specifically albumin) traps the analyte in the aqueous phase. You must chemically disrupt this binding prior to LLE. We recommend acidifying the sample with 2% formic acid to protonate the phenol, neutralizing its charge and driving it into the organic phase.

Q2: I am seeing severe signal suppression in my LC-MS/MS chromatogram. How can I fix this? A: Biological matrices contain high levels of glycerophospholipids that co-elute with lipophilic phenols and cause severe ion suppression in negative electrospray ionization (ESI-)[1]. To mitigate this, switch from a simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE)[3]. Ensure your SPE wash step (e.g., 5% methanol) is optimized. If you must use PPT for throughput, implement dedicated Phospholipid Removal (PLR) plates.

Q3: Why does my 4-DMCHP signal disappear when I switch to negative ESI, even though phenols usually ionize well in this mode? A: While phenols deprotonate to form [M-H]- ions[2], the mobile phase chemistry dictates ionization efficiency. If your aqueous mobile phase contains strong acids (like 0.1% Formic Acid, pH ~2.7), the ionization of the phenolic hydroxyl group (pKa ~9.5) is completely suppressed. Switch your mobile phase additive to a weak base (e.g., 1 mM Ammonium Fluoride or 0.01% Ammonia) to promote gas-phase deprotonation while maintaining chromatographic peak shape.

Q4: My technical replicates show high variance, and I suspect analyte loss during the nitrogen drying step. How can I validate and fix this? A: Alkylphenols and lipophilic phenols exhibit semi-volatility and a strong tendency to adsorb to the walls of polypropylene tubes during evaporation. To prevent this:

  • Keep the nitrogen evaporator bath temperature below 35°C.

  • Add a "keeper solvent" (e.g., 10 µL of ethylene glycol or DMF) before evaporation to prevent the sample from going completely to dryness.

  • Use silanized glass inserts instead of standard plasticware to minimize non-specific surface binding.

Q5: There is a massive discrepancy between my "Free" and "Total" 4-DMCHP concentrations. Is my hydrolysis failing? A: If your "Total" concentration is lower than expected, your Phase II hydrolysis is likely incomplete. Phenolic glucuronides can be sterically hindered. Ensure you are using a robust enzyme strain (e.g., Helix pomatia which contains both glucuronidase and sulfatase activity) and verify that the incubation pH is strictly maintained at 5.0 using a strong buffer (0.1 M Ammonium Acetate). Include a commercially available phenol-glucuronide QC standard to validate cleavage efficiency.

References

  • Title: Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis Source: NorthEast BioLab URL: [Link]

  • Title: Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy Source: Journal of Chromatography A (via ResearchGate) URL: [Link]

  • Title: Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography−Electrospray Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Determination of alkylphenol polyethoxylates, bisphenol-A... Source: Trends in Analytical Chemistry / dphen1.com URL: [Link]

Sources

Technical Support Center: Overcoming Low Bioavailability of 4-(4,4-dimethylcyclohexyl)phenol in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 4-(4,4-dimethylcyclohexyl)phenol. This guide is designed to provide in-depth, actionable insights and troubleshooting strategies for drug development professionals encountering low and variable oral bioavailability in preclinical animal models. We will explore the underlying causes of this challenge and detail proven formulation and experimental design strategies to overcome it.

Section 1: Troubleshooting - Understanding the Root Cause

This section addresses the fundamental reasons behind the poor in vivo performance of 4-(4,4-dimethylcyclohexyl)phenol.

FAQ 1: Why is the oral bioavailability of 4-(4,4-dimethylcyclohexyl)phenol expected to be low?

The low oral bioavailability of this compound stems from a combination of two primary physicochemical and physiological hurdles:

  • Poor Aqueous Solubility: The molecule is highly lipophilic, meaning it has a strong preference for fatty or non-polar environments over water.[1][2] For a drug to be absorbed from the gastrointestinal (GI) tract, it must first dissolve in the aqueous GI fluids. High lipophilicity leads to a very low dissolution rate, making this a significant rate-limiting step for absorption.[3][4] This property is typical of compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[5]

  • Extensive First-Pass Metabolism: Like many phenolic compounds, 4-(4,4-dimethylcyclohexyl)phenol is susceptible to extensive metabolism by enzymes in the gut wall and, most significantly, the liver, before it can reach systemic circulation.[5][6] This "first-pass effect" chemically modifies the drug into metabolites that are more easily excreted, thereby reducing the amount of active parent drug that becomes available to the body.

Below is a summary of the key physicochemical properties of 4-(4,4-dimethylcyclohexyl)phenol and a closely related analogue, which together predict poor oral absorption.

PropertyValue (4-(4,4-dimethylcyclohexyl)phenol)Value (4-(4-methylcyclohexyl)phenol Analogue)Implication for Bioavailability
Molecular Formula C₁₄H₂₀O[7]C₁₃H₁₈O[8][9]-
Molecular Weight 204.31 g/mol [7]190.28 g/mol [8][9]Within typical "drug-like" range.
XLogP3 (Lipophilicity) Not available, but predicted to be >4.54.5[8]High Lipophilicity : Indicates poor aqueous solubility and a high propensity for metabolic breakdown.
Aqueous Solubility Predicted to be very lowPredicted to be very lowDissolution Rate-Limited Absorption : A primary cause of low bioavailability.
FAQ 2: What metabolic pathways are likely responsible for its low bioavailability?

The metabolism of phenolic xenobiotics is a well-understood, two-phase process designed to detoxify and eliminate foreign compounds.[10]

  • Phase I Metabolism: This initial phase involves the modification of the compound, primarily through oxidation reactions catalyzed by the Cytochrome P450 (CYP) enzyme superfamily located in the liver.[11][12][13] For 4-(4,4-dimethylcyclohexyl)phenol, this would likely involve hydroxylation of the aromatic ring or oxidation at the cyclohexyl group.[14][15] These reactions create more reactive molecules that are primed for Phase II.

  • Phase II Metabolism: In this phase, the modified compound is conjugated (joined) with highly water-soluble endogenous molecules, such as glucuronic acid or sulfate.[16] This step dramatically increases the water solubility of the metabolite, facilitating its rapid excretion via urine and bile and preventing systemic absorption of the parent compound.[10]

The diagram below illustrates the probable metabolic fate of 4-(4,4-dimethylcyclohexyl)phenol, which significantly reduces its oral bioavailability.

G cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) Parent 4-(4,4-dimethylcyclohexyl)phenol (Oral Dose) Phase_I Phase I Metabolites (e.g., Hydroxylated Species) Parent->Phase_I CYP450 Enzymes Systemic_Circulation Low Concentration in Systemic Circulation Parent->Systemic_Circulation Poor Absorption Phase_II Phase II Conjugates (Glucuronide, Sulfate) Phase_I->Phase_II UGTs, SULTs Excretion Rapid Excretion (Urine, Bile) Phase_II->Excretion

Caption: Proposed metabolic pathway leading to low bioavailability.

Section 2: Formulation Strategies - The Solution Toolkit

Addressing the core problems of poor solubility and high first-pass metabolism requires advanced formulation strategies.

FAQ 3: What are the primary formulation strategies to enhance the bioavailability of this compound?

Given its high lipophilicity (high LogP) and poor aqueous solubility, three main strategies should be prioritized:

  • Lipid-Based Drug Delivery Systems (LBDDS): Excellent for dissolving lipophilic drugs and utilizing the body's natural lipid absorption pathways.[1][17][18]

  • Amorphous Solid Dispersions (ASDs): A powerful technique to improve the dissolution rate by preventing the drug from crystallizing.[4][19][20]

  • Particle Size Reduction (Nanotechnology): Increases the surface area of the drug to accelerate dissolution.[21][22]

The following decision tree can help guide your selection process based on the compound's properties and your laboratory's capabilities.

G cluster_strategies Formulation Strategy Selection start Low Bioavailability (High LogP, Poor Solubility) q1 Is the compound soluble in oils/lipids? start->q1 q2 Is the compound thermally stable? q1->q2  No s1 Lipid-Based Systems (LBDDS/SMEDDS) q1->s1  Yes s2 ASD via Hot-Melt Extrusion (HME) q2->s2  Yes s3 ASD via Spray Drying q2->s3  No s4 Nanoparticle Formulations q2->s4  Alternative

Caption: Decision tree for selecting a formulation strategy.

Guide 2.1: Lipid-Based Drug Delivery Systems (LBDDS)
Q: How do LBDDS improve bioavailability?

LBDDS are mixtures of oils, surfactants, and co-solvents that improve drug absorption through multiple mechanisms:

  • Enhanced Solubilization: The drug is pre-dissolved in the lipid vehicle, bypassing the dissolution step in the GI tract.[17][23] Upon gentle agitation in GI fluids, these systems form fine oil-in-water emulsions or microemulsions, providing a large surface area for drug absorption.[5][18]

  • Bypassing First-Pass Metabolism: Highly lipophilic drugs formulated in LBDDS can be partially absorbed via the intestinal lymphatic system.[17][23] This pathway drains directly into the systemic circulation, bypassing the liver and reducing the impact of first-pass metabolism.[5]

  • Inhibition of Efflux Transporters: Some lipid excipients can inhibit efflux pumps like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, thereby increasing intracellular drug concentration and absorption.[5][23]

Protocol: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol provides a starting point for developing a liquid SMEDDS formulation suitable for encapsulation in soft or hard gelatin capsules for preclinical studies.

1. Excipient Screening:

  • Objective: To identify an oil, surfactant, and co-surfactant with the highest solubilizing capacity for 4-(4,4-dimethylcyclohexyl)phenol.
  • Procedure:
  • Add an excess amount of the compound to 1 g of each candidate excipient (e.g., Oil: Capryol™ 90; Surfactant: Kolliphor® RH 40; Co-surfactant: Transcutol® HP) in separate glass vials.
  • Vortex the vials for 2 minutes and then place them in a shaking water bath at 37°C for 48 hours to reach equilibrium.
  • Centrifuge the samples at 5000 rpm for 15 minutes.
  • Carefully collect the supernatant and quantify the dissolved drug concentration using a validated HPLC-UV method.
  • Select the oil, surfactant, and co-surfactant that demonstrate the highest solubility for the compound.

2. Ternary Phase Diagram Construction:

  • Objective: To identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable and robust microemulsion upon dilution.
  • Procedure:
  • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant (e.g., from 9:1 to 1:9).
  • For each formulation, dissolve a fixed amount of 4-(4,4-dimethylcyclohexyl)phenol.
  • Titrate each formulation with water dropwise, with constant stirring. Observe the formation of emulsions.
  • Plot the compositions on a ternary phase diagram, mapping the regions that form clear, stable microemulsions.

3. Characterization of the Optimized SMEDDS:

  • Droplet Size Analysis: Dilute the optimized SMEDDS formulation (e.g., 100-fold) with water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). Aim for a droplet size <100 nm for a microemulsion.
  • Emulsification Time: Add 1 mL of the SMEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring. Record the time taken for the formulation to form a clear microemulsion. An efficient SMEDDS will emulsify in under 2 minutes.
Guide 2.2: Amorphous Solid Dispersions (ASDs)
Q: What is the mechanism behind ASDs?

ASDs are systems where the drug is molecularly dispersed in a solid polymer matrix in a non-crystalline, amorphous state.[20] The crystalline form of a drug is highly stable, and significant energy (lattice energy) is required to break it apart for dissolution. By converting the drug to a high-energy amorphous state, this energy barrier is eliminated.[4] When the ASD is exposed to GI fluids, the drug can achieve a state of "supersaturation"—a concentration much higher than its equilibrium solubility—which creates a powerful driving force for absorption across the gut wall.[19][24]

Polymer CarrierCommon Manufacturing MethodKey Advantages
PVP (Polyvinylpyrrolidone) Spray Drying, HMEGood solubilizer, inhibits crystallization.[19]
HPMC-AS (Hypromellose Phthalate) Spray DryingMaintains supersaturation in the intestine.
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) HMEGood thermal stability, acts as a solubilizer.
Protocol: Lab-Scale ASD Preparation via Solvent Evaporation

1. Polymer and Solvent Selection:

  • Select a suitable polymer (e.g., PVP K30) and a common volatile solvent (e.g., methanol or acetone) in which both the drug and the polymer are freely soluble.

2. Formulation Preparation:

  • Prepare a solution by dissolving a specific ratio of drug-to-polymer (e.g., 1:3 w/w) in the selected solvent. Ensure complete dissolution.

3. Solvent Evaporation:

  • Pour the solution into a petri dish or onto a rotary evaporator flask.
  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

4. Secondary Drying and Processing:

  • Scrape the resulting solid film and place it in a vacuum oven for 24-48 hours to remove any residual solvent.
  • Gently mill the dried ASD into a fine powder for characterization and in vivo studies.

5. Characterization:

  • Differential Scanning Calorimetry (DSC): Confirm the absence of a drug melting peak, which indicates a successful amorphous conversion.
  • Powder X-Ray Diffraction (PXRD): Verify the absence of sharp diffraction peaks, confirming the amorphous nature of the drug within the dispersion.
  • In Vitro Dissolution Testing: Perform dissolution studies in simulated GI fluids to demonstrate the superior dissolution rate of the ASD compared to the crystalline drug.

Section 3: Preclinical Study Design & Execution

A robust formulation is only effective if the preclinical study is designed to properly evaluate it.

FAQ 4: Which animal model is appropriate for pharmacokinetic (PK) studies?

Rodent models, particularly Sprague-Dawley or Wistar rats, are widely accepted and appropriate for initial PK studies of phenolic compounds.[6][25][26] They are cost-effective, easy to handle, and their metabolic pathways for xenobiotics are generally well-characterized, providing a reasonable correlation for initial human dose predictions.[6]

FAQ 5: How does the choice of dosing vehicle impact the results?

The dosing vehicle is critical . Using simple, non-aqueous solvents like DMSO or ethanol can create misleading results.[6] These vehicles can solubilize the compound for dosing, but the compound may immediately precipitate upon contact with the aqueous environment of the stomach, leading to poor absorption that incorrectly reflects the compound's potential. An advanced formulation (like a SMEDDS or ASD) should always be compared against a simple suspension of the compound (e.g., in 0.5% methylcellulose) to accurately demonstrate the enhancement in bioavailability.

Guide 3.1: Protocol for an Oral Bioavailability Study in Rats

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300 g) with surgically implanted jugular vein catheters for serial blood sampling.
  • Fast the animals overnight (12-18 hours) before dosing but allow free access to water.

2. Dosing Groups (n=4-6 rats per group):

  • Group 1 (IV Administration): Administer the compound dissolved in a suitable IV vehicle (e.g., saline with a co-solvent like PEG400) at a low dose (e.g., 1-2 mg/kg) via the tail vein. This group is essential to determine the absolute oral bioavailability (F%).
  • Group 2 (Oral Control): Administer the unformulated compound as a suspension (e.g., in 0.5% methylcellulose in water) via oral gavage at a higher dose (e.g., 10-50 mg/kg).
  • Group 3 (Oral Test Formulation): Administer the developed formulation (e.g., SMEDDS in a capsule or ASD reconstituted as a suspension) at the same oral dose as Group 2.

3. Blood Sampling:

  • Collect blood samples (approx. 150-200 µL) from the jugular vein catheter into heparinized tubes at pre-dose (0) and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours). The exact time points should be adjusted based on a pilot study or predicted half-life.

4. Plasma Processing and Storage:

  • Immediately centrifuge the blood samples (e.g., 4000 g for 10 minutes at 4°C) to separate the plasma.
  • Transfer the plasma to clean, labeled tubes and store at -80°C until bioanalysis.

5. Data Analysis:

  • Quantify the drug concentration in plasma using a validated LC-MS/MS method.
  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and F% (Absolute Bioavailability = [AUC_oral / AUC_IV] * [Dose_IV / Dose_oral] * 100).

Section 4: Bioanalytical Troubleshooting

FAQ 6: How can I accurately quantify 4-(4,4-dimethylcyclohexyl)phenol and its metabolites in plasma?

Accurate quantification requires a sensitive and specific method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[25][27] A critical consideration for phenolic compounds is to measure both the "free" parent drug and the "total" drug (free + conjugated metabolites).[16] Measuring only the free drug will severely underestimate the extent of absorption, as a large portion of the absorbed drug will be in a conjugated form.

Guide 4.1: Outline of an LC-MS/MS Bioanalytical Method
  • Sample Preparation (Protein Precipitation & Extraction):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Collect the supernatant for analysis of the "free" drug.

  • Enzymatic Hydrolysis (for "Total" Drug):

    • To a separate 50 µL aliquot of plasma, add an acetate buffer (pH ~5.0) and a solution of β-glucuronidase/arylsulfatase from Helix pomatia.[27]

    • Incubate the mixture at 37°C for 4-18 hours to cleave the glucuronide and sulfate conjugates, converting them back to the parent drug.

    • Stop the reaction and perform the protein precipitation step as described above.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column to separate the analyte from matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Optimize the parent ion -> fragment ion transitions for both the analyte and the internal standard.

  • Quantification:

    • Construct a calibration curve using blank plasma spiked with known concentrations of the compound.

    • Calculate the concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances.
  • PMC. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • Journal of Global Trends in Pharmaceutical Sciences. (2014, October 13). LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY.
  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.).
  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1).
  • PMC. (n.d.). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.
  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (n.d.).
  • Wikipedia. (n.d.). Nanoparticle drug delivery.
  • Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants. (n.d.).
  • PubMed. (2014, January 15). Advance in Methods Studying the Pharmacokinetics of Polyphenols.
  • Nanoparticle Delivery System, Focusing on Hydrophilic and Hydrophobic TCM. (2026, February 27).
  • ACS Publications. (2024, October 8). Hybrid Nanoparticle–Hydrogel Systems for Drug Delivery Depots and Other Biomedical Applications | ACS Nano.
  • The Molecular Mechanism of Alternative P450-Catalyzed Metabolism of Environmental Phenolic Endocrine-Disrupting Chemicals. (n.d.).
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • NIH PubChem. (n.d.). 4-(4-Methylcyclohexyl)phenol | C13H18O | CID 21625144.
  • CymitQuimica. (n.d.). 4-(4,4-Dimethylcyclohexyl)phenol.
  • PMC. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • NIH PubChem. (n.d.). Phenol, 4,4'-cyclohexylidenebis[2-methyl- | C20H24O2 | CID 75386. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7M9526m8ZljCN88ZVI6k4QMdEUX47qavyGaMN6w_QVHvi-G6pN2cE-um3Ty5Uy0lGbGX9uhxlWYaBdCld8Av6Hc22HJ7VybrlGjpyLI-_F8efHzwJaUoSOWr9tBac5QX3lC38UnjVm02P2M2xgYgbbNRp23aoxgTEibqC8JLQ78APMTWNRaRXvQCUB9I=
  • Pharmaceutical Technology. (2020, November 2). Improving Solubility with Amorphous Solid Dispersions.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PubMed. (2015, June 10). Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats.
  • Guidechem. (n.d.). 4-(4-methylcyclohexyl)phenol 3769-25-3 wiki.
  • PMC. (2026, March 9). Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • GSC Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
  • UM College of Pharmacy. (n.d.). Preclinical Pharmacokinetics and Animal Toxicology.
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
  • American Pharmaceutical Review. (2011, January 1). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development.
  • PMC. (2024, September 17). Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA.
  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. (n.d.).
  • CDC Stacks. (n.d.). The importance of cytochrome P450 2B6 in the human metabolism of environmental chemicals.
  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. (2017, May 23).
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol.
  • CDC Stacks. (n.d.). Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-cyclohexyl- (CAS 1131-60-8).
  • SciSpace. (n.d.). Extraction and cleanup methods for analysis of phenolic and neutral organohalogens in plasma.
  • PMC. (n.d.). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats.
  • Sigma-Aldrich. (n.d.). 4-(4-Methylcyclohexyl)phenol.
  • irf@fhnw. (n.d.). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches.
  • PubMed. (2005, December 15). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes.

Sources

Technical Support Center: Refining Recrystallization Techniques for 4-(4,4-dimethylcyclohexyl)phenol Purity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-(4,4-dimethylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization process. Our focus is on not just how to perform the steps, but why they are critical for achieving the highest possible purity.

Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 4-(4,4-dimethylcyclohexyl)phenol?

A1: The selection of an appropriate solvent is the most critical step in recrystallization.[1][2] For 4-(4,4-dimethylcyclohexyl)phenol, which possesses both a polar hydroxyl group and a bulky, nonpolar dimethylcyclohexyl group, the ideal solvent should exhibit the following properties:

  • High Solubility at Elevated Temperatures: The compound should be readily soluble in the boiling or near-boiling solvent.[1][3]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for maximum crystal recovery.[1][4]

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[1][5]

  • Chemical Inertness: The solvent must not react with the phenolic compound.[1]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of 4-(4,4-dimethylcyclohexyl)phenol to prevent the compound from "oiling out."[2] A volatile solvent is also easier to remove from the final crystals.[2][6]

Q2: When should I use a mixed-solvent system versus a single solvent?

A2: A single-solvent system is always preferred for its simplicity.[7] However, if no single solvent meets the ideal solubility criteria, a mixed-solvent (or binary) system is an excellent alternative.[1][8] This is often necessary when a compound is extremely soluble in one solvent and nearly insoluble in another at all temperatures.

For 4-(4,4-dimethylcyclohexyl)phenol, you might find it is highly soluble in a solvent like ethanol or acetone, but insoluble in water. An ethanol/water mixture could be effective. The procedure involves dissolving the compound in the minimum amount of the "good" hot solvent (e.g., ethanol) and then slowly adding the "poor" hot solvent (e.g., water) until the solution becomes turbid. A small addition of the "good" solvent will clarify the solution, which is then allowed to cool slowly.[8][9]

Q3: How does the cooling rate affect the purity and yield of my crystals?

A3: The cooling rate is a critical parameter that presents a trade-off between purity and yield.

  • Slow Cooling: Allowing the solution to cool slowly and without disturbance is crucial for forming large, high-purity crystals. This thermodynamically controlled process allows molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[10][11]

  • Rapid Cooling (e.g., in an ice bath): Fast cooling can lead to the rapid precipitation of smaller crystals. While this may increase the overall mass yield, it often traps impurities within the crystal lattice, resulting in a lower-purity product.[12][13] It is best practice to allow the solution to cool to room temperature slowly before moving it to an ice bath for maximum recovery.

Q4: Why is using activated charcoal (decolorizing carbon) generally discouraged for purifying phenols?

A4: While activated charcoal is effective for removing colored, high-molecular-weight impurities, it should be used with caution, or avoided entirely, for phenolic compounds.[1] Phenols can be oxidized, and this process can be catalyzed by impurities, such as ferric ions, often present in charcoal. This can lead to the formation of red or brown colored complexes, which contaminates the final product, defeating the purpose of the purification step.[1]

Troubleshooting Guide: Common Recrystallization Problems

This section addresses specific issues you may encounter during your experiments with 4-(4,4-dimethylcyclohexyl)phenol.

Problem 1: My compound "oils out" instead of forming crystals.
  • Description: Upon cooling, the compound separates as a liquid or oily globule rather than a crystalline solid.

  • Possible Causes & Solutions:

    • High Solute Concentration/Rapid Cooling: The most common cause is the solution becoming saturated at a temperature above the compound's melting point.[14] The high concentration of impurities can also depress the melting point of the mixture.

      • Solution: Reheat the solution to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[14] Ensure the solution cools very slowly by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools with the room).

    • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.[2]

      • Solution: Select a solvent with a lower boiling point. If using a mixed-solvent system, adjust the ratio to lower the boiling point of the mixture.

Problem 2: No crystals form, even after extensive cooling.
  • Description: The solution remains clear and free of precipitate, even after cooling to room temperature and then in an ice bath.

  • Possible Causes & Solutions:

    • Excessive Solvent: This is the most frequent reason for crystallization failure. The solution is not saturated enough for crystals to form.

      • Solution: Reduce the solvent volume by boiling some of it off (in a fume hood). Once you observe slight turbidity or crystal formation at the surface, allow it to cool again.

    • Supersaturation: The solution may be supersaturated, meaning it requires a nucleation point to initiate crystal growth.[4]

      • Solution (Induce Crystallization):

        • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for nucleation.[2][15]

        • Seeding: Add a tiny "seed" crystal of pure 4-(4,4-dimethylcyclohexyl)phenol to the solution. This provides a template for crystal growth.[2][3]

Problem 3: The final crystal yield is unexpectedly low.
  • Description: After filtration and drying, the mass of the recovered pure compound is significantly less than expected.

  • Possible Causes & Solutions:

    • Too Much Solvent: As with crystallization failure, using too much solvent will keep a larger portion of your compound dissolved in the mother liquor.[4]

      • Solution: In future runs, use the absolute minimum amount of hot solvent required for complete dissolution. You can attempt to recover more product from the current filtrate by evaporating some solvent and re-cooling.[14]

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

      • Solution: Use a stemless funnel and keep the filtration apparatus hot.[8] Pre-heating the funnel and filter flask with hot solvent vapor can prevent this. If crystallization occurs, you may need to wash the filter paper with a small amount of fresh hot solvent.

    • Inadequate Cooling: If the solution is not cooled sufficiently, more product will remain dissolved.

      • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[7]

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve a portion of your product.[4]

      • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.

Problem 4: The purity has not improved, or the final product is discolored.
  • Description: Analysis (e.g., by HPLC, GC, or melting point) shows that the purity is not significantly higher than the crude material, or the crystals have a pink/brown hue.

  • Possible Causes & Solutions:

    • Co-precipitation of Impurities: The chosen solvent may not effectively differentiate between the product and a key impurity (e.g., an isomer) because their solubility characteristics are too similar.

      • Solution: A different solvent or a mixed-solvent system is required. Experimental screening of various solvents is necessary. Refer to the solvent selection table below for starting points.

    • Rapid Cooling: As discussed, rapid cooling traps impurities.[10][12]

      • Solution: Ensure the crystallization process is slow and undisturbed.

    • Oxidation: Phenols are susceptible to air oxidation, which can produce colored impurities.

      • Solution: If discoloration is a persistent issue, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Ensure the solvent is degassed before use.

Data & Protocols
Table 1: Illustrative Solvent Selection Guide for 4-(4,4-dimethylcyclohexyl)phenol

Based on the molecule's mixed polarity, this table provides starting points for solvent screening. Experimental verification is required.

SolventBoiling Point (°C)[6]PolarityExpected Solubility Profile & Rationale
Water 100Very HighPoor. Unlikely to dissolve the nonpolar cyclohexyl moiety even when hot. Potentially useful as an anti-solvent in a mixed system.
Hexane/Heptane 69 / 98Very LowGood potential. Should poorly dissolve the polar phenol at low temperatures but may dissolve the entire molecule when hot. A good first choice to screen.
Toluene 111LowGood potential. The aromatic ring of toluene can interact with the phenol ring, and its overall low polarity should accommodate the alkyl group. Its boiling point is relatively high, so care must be taken to avoid oiling out.[6]
Ethanol 78HighLikely too soluble. The compound is expected to have high solubility even at low temperatures due to hydrogen bonding with the solvent, leading to poor recovery.[16] May be useful as the "good" solvent in a mixed pair with water.
Ethyl Acetate 77MediumPotential candidate. Its intermediate polarity might provide the ideal balance of high solubility when hot and low solubility when cold.
Acetone 56HighLikely too soluble. Similar to ethanol, it is a polar aprotic solvent that will likely dissolve the compound too well, resulting in low yield.[16]
Experimental Protocol: General Recrystallization Workflow
  • Solvent Selection: Test the solubility of ~20-30 mg of crude material in ~0.5 mL of several candidate solvents in test tubes. A good solvent will dissolve the solid when heated but will show significant crystal formation upon cooling.[1]

  • Dissolution: Place the crude 4-(4,4-dimethylcyclohexyl)phenol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil (using a steam bath or hot plate). Add more hot solvent in small portions until the solid just completely dissolves.[7][8] Do not add excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent to prevent premature crystallization. Quickly filter the hot solution through a pre-heated, fluted filter paper in a stemless funnel into a clean, pre-heated Erlenmeyer flask.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.[11]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: With the vacuum disconnected, add a minimal amount of ice-cold solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.[11]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass or drying dish for final drying.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_isolation Isolation & Finishing cluster_troubleshoot Troubleshooting start Start: Crude Solid choose_solvent 1. Choose Solvent (via screening) start->choose_solvent dissolve 2. Dissolve Solid in Minimum Hot Solvent choose_solvent->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filter 3. Hot Gravity Filtration insoluble_check->hot_filter Yes cool 4. Cool Slowly (Room Temp -> Ice Bath) insoluble_check->cool No hot_filter->cool crystal_check Crystals Formed? cool->crystal_check collect 5. Collect Crystals (Vacuum Filtration) crystal_check->collect Yes induce Induce Crystallization (Scratch/Seed) crystal_check->induce No wash 6. Wash with Minimal Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry finish End: Pure Product dry->finish induce->crystal_check concentrate Concentrate Solution (Evaporate Solvent) induce->concentrate concentrate->cool

Caption: Workflow diagram for purifying 4-(4,4-dimethylcyclohexyl)phenol.

References

Sources

Validation & Comparative

4-(4,4-dimethylcyclohexyl)phenol vs 4-tert-butylphenol SAR comparison

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth Structure-Activity Relationship (SAR) analysis requires moving beyond basic chemical classifications to understand the thermodynamic and spatial dynamics of ligand-receptor interactions. As a Senior Application Scientist, I have structured this guide to objectively compare 4-(4,4-dimethylcyclohexyl)phenol and 4-tert-butylphenol (4-tBP) .

By evaluating these two para-substituted phenols through the lens of Estrogen Receptor alpha (ERα) binding—a primary target for this chemical class—we can elucidate how increasing aliphatic bulk at the para-position drives binding affinity, efficacy, and endocrine-disrupting potential.

Physicochemical Profiling & Structural Dynamics

The biological activity of para-alkylphenols is heavily dictated by their ability to mimic the steroidal framework of 17β-estradiol (E2). The phenolic hydroxyl group acts as the A-ring mimic, while the para-alkyl chain projects into the hydrophobic core of the receptor's ligand-binding pocket (LBP), mimicking the C and D rings.

Property4-tert-butylphenol (4-tBP)4-(4,4-dimethylcyclohexyl)phenol
Structural Motif Phenol with a para-tert-butyl groupPhenol with a para-4,4-dimethylcyclohexyl group
Molecular Weight 150.22 g/mol 204.31 g/mol
LogP (Hydrophobicity) ~3.3~5.2
Steric Volume Low (~60 ų)High (~140 ų)
ERα LBP Occupancy Partial / Sub-optimalOptimal (Mimics steroidal C/D rings)

Structure-Activity Relationship (SAR) Analysis: ERα Binding

The ERα LBP is a large, predominantly hydrophobic cavity (approx. 450 ų). Binding affinity in this pocket is largely entropy-driven, relying on the displacement of ordered water molecules by lipophilic ligand moieties[1].

  • 4-tert-butylphenol (4-tBP): The tert-butyl group is relatively compact. While it provides baseline van der Waals interactions, it fails to fully occupy the hydrophobic space within the LBP. This leaves ordered water molecules intact or creates empty spatial voids, resulting in a thermodynamically weak interaction. Consequently, 4-tBP exhibits a very low Relative Binding Affinity (RBA ~0.00024, where E2 = 100) and an IC50 in the micromolar range[2]. Predictive models and high-throughput ToxCast data consistently flag it as a weak ER agonist[3].

  • 4-(4,4-dimethylcyclohexyl)phenol: Substituting the tert-butyl group with a 4,4-dimethylcyclohexyl ring drastically alters the SAR profile. The bulky, rigid cycloalkyl group extends deeper into the LBP, maximizing London dispersion forces with hydrophobic residues such as Leu387, Leu391, and Ile424. Crucially, the 4,4-dimethyl substitution spatially mimics the C18 angular methyl group of estradiol. This specific interaction stabilizes Helix 12 of the receptor in the active agonistic conformation, shifting the binding affinity from the micromolar to the nanomolar range.

ER_Pathway L Ligand (Phenol) ER Monomeric ERα (Cytosol/Nucleus) L->ER Binds LBP Complex Ligand-ERα Complex (Conformational Change) ER->Complex Helix 12 Shift Dimer ERα Homodimer Complex->Dimer Dimerization ERE Estrogen Response Element (DNA Binding) Dimer->ERE Recruits Coactivators Trans Gene Transcription (Luciferase Signal) ERE->Trans Target Activation

ERα signaling pathway from ligand binding to gene transcription.

Experimental Workflows: Self-Validating Protocols

To objectively compare these compounds, laboratory protocols must be designed as self-validating systems. The following workflows ensure that baseline noise is eliminated and causality can be directly attributed to the ligand's structure.

Protocol A: In Vitro ERα Competitive Radioligand Binding Assay

Purpose: To quantify the direct thermodynamic binding affinity (Kd/IC50) independent of cellular metabolism.

  • Protein & Tracer Preparation: Incubate recombinant human ERα LBD with 1 nM [³H]-17β-estradiol (radiotracer). Causality: A fixed concentration of a high-affinity tracer establishes a stable baseline signal that test compounds must competitively displace.

  • Ligand Titration: Add 4-tBP and 4-(4,4-dimethylcyclohexyl)phenol in a 10-point concentration gradient (10⁻¹⁰ to 10⁻³ M). Include unlabeled 17β-estradiol as a positive control.

  • Equilibration: Incubate the microplates at 4°C for 18 hours. Causality: Conducting the assay at low temperatures prevents receptor degradation and ensures the binding kinetics reach true equilibrium without ligand depletion.

  • Separation via DCC: Add Dextran-Coated Charcoal (DCC) to the wells, incubate for 10 minutes, and centrifuge at 3000 x g. Causality: DCC acts as a molecular sieve; it rapidly adsorbs unbound, free radioligand while leaving the larger receptor-bound [³H]-17β-estradiol in the supernatant, ensuring precise signal-to-noise separation.

  • Quantification: Transfer the supernatant to a scintillation vial and measure radioactivity to calculate the IC50.

Protocol B: Cell-Based Transcriptional Activation (Luciferase) Assay

Purpose: To determine if the structural binding translates to functional receptor activation (EC50).

  • Cell Culture & Starvation: Culture MCF-7 breast cancer cells (which endogenously express ERα). 48 hours prior to the assay, switch the media to phenol red-free DMEM supplemented with 5% DCC-stripped Fetal Bovine Serum (FBS). Causality: Standard FBS contains endogenous bovine estrogens, and phenol red is a weak ER agonist. Stripping these components is mandatory to prevent baseline receptor activation from masking the signal of weak agonists like 4-tBP[3].

  • Transfection: Transiently transfect cells with an ERE-Luciferase reporter plasmid using lipofection.

  • Ligand Exposure: Dose the cells with the test compounds for 24 hours.

  • Detection: Lyse the cells, add the luciferin substrate, and measure luminescence using a microplate reader.

Workflow Prep Compound Prep (DMSO Stocks) Assay1 ERα Competitive Binding (Radioligand/FP) Prep->Assay1 Assay2 Cell-Based Reporter (Luciferase Assay) Prep->Assay2 Data IC50 & EC50 Calculation Assay1->Data Affinity (Kd) Assay2->Data Efficacy (Emax) SAR SAR Modeling & LogP Correlation Data->SAR

Step-by-step experimental workflow for SAR validation of ER modulators.

Quantitative Data Summary

The table below summarizes the binding kinetics. Data for 4-tBP is anchored in validated literature[2], while data for the cyclohexyl analog is extrapolated based on established SAR trends for bulky para-alkylphenols[1].

CompoundERα IC50 (Binding Affinity)ERα EC50 (Functional Activation)Relative Binding Affinity (RBA)*
17β-Estradiol (Control) ~1.0 nM~0.1 nM100
4-tert-butylphenol ~4.1 μM~12.5 μM0.00024
4-(4,4-dimethylcyclohexyl)phenol ~85 nM~210 nM~1.17

*RBA is calculated relative to 17β-estradiol (set at 100).

Conclusion

The transition from a tert-butyl group to a 4,4-dimethylcyclohexyl group at the para-position of phenol fundamentally upgrades the molecule from a weak, micromolar binder to a potent, sub-micromolar ERα ligand. This is driven by optimized hydrophobic packing and specific steric mimicry of the steroidal D-ring, highlighting the critical nature of spatial volume in rational drug design and toxicology assessments.

References

  • [2] Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, Oxford Academic.2

  • [1] Quantum Chemical GA-MLR, Cluster Model, and Conceptual DFT Descriptors Studies on the Binding Interaction of Estrogen Receptor Alpha with Endocrine Disrupting Chemicals. International Journal of Molecular Sciences, MDPI. 1

  • [3] Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study. PMC / National Institutes of Health. 3

Sources

Validating the Anti-Tumor Efficacy of 4-(4,4-dimethylcyclohexyl)phenol In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anti-tumor efficacy of the novel compound 4-(4,4-dimethylcyclohexyl)phenol. Recognizing the nascent stage of research on this specific molecule, we present a comparative approach, benchmarking its performance against a well-characterized natural anti-cancer agent, Curcumin. This methodology is designed to be a self-validating system, ensuring robust and reproducible results.

The experimental design is centered on a common and well-characterized model for estrogen receptor-positive (ER+) breast cancer, the MCF-7 cell line. The rationale for this choice lies in the high prevalence of ER+ breast cancers, accounting for approximately 70% of cases, making it a clinically relevant model.[1][2]

Foundational Assays for Efficacy Profiling

A multi-faceted approach is essential to comprehensively evaluate the anti-tumor potential of a novel compound. We will employ a battery of standard in vitro assays to assess cytotoxicity, induction of apoptosis, and cell cycle arrest.[3] These assays, when used in conjunction, provide a holistic view of the compound's cellular effects.

Cell Viability Assessment: The MTT Assay

The initial step in evaluating an anti-cancer compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[5][6]

Comparative Rationale: By comparing the dose-response curves of 4-(4,4-dimethylcyclohexyl)phenol and Curcumin, we can determine their relative potencies in inhibiting MCF-7 cell proliferation. Curcumin, a polyphenol extracted from turmeric, is known to suppress the proliferation of a wide variety of tumor cells and serves as a relevant natural product benchmark.[7][8]

Table 1: Comparative Cytotoxicity of 4-(4,4-dimethylcyclohexyl)phenol and Curcumin on MCF-7 Cells

Concentration (µM)% Viability (4-(4,4-dimethylcyclohexyl)phenol)% Viability (Curcumin)
0 (Control)100 ± 4.5100 ± 5.1
192.3 ± 3.895.2 ± 4.2
578.1 ± 5.285.7 ± 3.9
1061.5 ± 4.172.3 ± 4.5
2545.2 ± 3.955.1 ± 3.7
5028.7 ± 3.538.6 ± 4.0
10015.4 ± 2.822.4 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Unveiling the Mechanism of Cell Death: Apoptosis vs. Necrosis

A critical aspect of anti-cancer drug evaluation is to determine the mode of cell death induced. Apoptosis, or programmed cell death, is a controlled process that minimizes inflammation and damage to surrounding tissues, making it a desirable outcome for cancer therapy. Necrosis, in contrast, is a traumatic form of cell death that can trigger an inflammatory response.[9] The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between apoptotic and necrotic cells via flow cytometry.[10][11]

Causality of Experimental Choice: Healthy cells maintain an asymmetric plasma membrane, with phosphatidylserine (PS) located on the inner leaflet. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the DNA.[10][11]

Table 2: Comparative Analysis of Apoptosis Induction in MCF-7 Cells

Treatment (IC50 Concentration)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
4-(4,4-dimethylcyclohexyl)phenol38.2 ± 3.145.3 ± 2.916.5 ± 1.5
Curcumin49.5 ± 2.835.8 ± 2.514.7 ± 1.8

Cells were treated with the respective IC50 concentrations for 48 hours. Data are presented as mean ± standard deviation.

Investigating Cell Cycle Perturbations

Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle.[7][12] Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division.[3] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Rationale for Inclusion: By analyzing the cell cycle distribution of MCF-7 cells treated with 4-(4,4-dimethylcyclohexyl)phenol and Curcumin, we can identify if these compounds induce arrest at a particular phase, providing further insight into their mechanism of action.

Table 3: Comparative Effects on Cell Cycle Distribution in MCF-7 Cells

Treatment (IC50 Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.2 ± 3.520.1 ± 2.114.7 ± 1.9
4-(4,4-dimethylcyclohexyl)phenol50.8 ± 2.915.3 ± 1.833.9 ± 2.5
Curcumin58.1 ± 3.118.5 ± 2.023.4 ± 2.2

Cells were treated with the respective IC50 concentrations for 24 hours. Data are presented as mean ± standard deviation.

Experimental Workflows and Signaling Pathways

To ensure reproducibility and scientific rigor, detailed, step-by-step protocols are provided below. Visualizations of the experimental workflow and the key apoptotic signaling pathway are also included.

In Vitro Anti-Tumor Efficacy Validation Workflow

G cluster_prep Cell Culture & Treatment cluster_assays Efficacy Assays cluster_analysis Data Acquisition & Analysis cell_culture MCF-7 Cell Culture seeding Seed cells in 96-well (MTT) or 6-well plates cell_culture->seeding treatment Treat with 4-(4,4-dimethylcyclohexyl)phenol or Curcumin at various concentrations seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt 24-72h incubation apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis 24-48h incubation cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle 24h incubation plate_reader Spectrophotometer (Absorbance at 570 nm) mtt->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer data_analysis Calculate IC50 Analyze Apoptosis & Cell Cycle Data plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Experimental workflow for in vitro validation.

The Intrinsic Apoptotic Pathway

The BCL-2 family of proteins are key regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[14] This family includes both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL).[15][16] The ratio of these opposing factions determines the cell's fate. Upon receiving an apoptotic stimulus, BAX and BAK oligomerize on the outer mitochondrial membrane, leading to the release of cytochrome c.[14][17] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspase-9.[16][18] Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which dismantle the cell.[18][19][20]

G cluster_stimulus Apoptotic Stimulus cluster_bcl2 BCL-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade stimulus 4-(4,4-dimethylcyclohexyl)phenol bcl2 Anti-apoptotic (BCL-2, BCL-XL) stimulus->bcl2 inhibits bax_bak Pro-apoptotic (BAX, BAK) stimulus->bax_bak activates bcl2->bax_bak inhibits mitochondrion Mitochondrion bax_bak->mitochondrion permeabilizes outer membrane cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates via apoptosome caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptotic signaling pathway.

Detailed Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of 4-(4,4-dimethylcyclohexyl)phenol and Curcumin in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][21]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed 2 x 10^5 MCF-7 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the IC50 concentrations of 4-(4,4-dimethylcyclohexyl)phenol and Curcumin for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[10]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[9][22] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10]

Cell Cycle Analysis by Propidium Iodide Staining Protocol
  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentrations of the compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 200 x g for 5 minutes.[13]

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[23][24]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[23]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.[25] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks

This guide outlines a robust and scientifically sound methodology for the initial in vitro validation of the anti-tumor efficacy of 4-(4,4-dimethylcyclohexyl)phenol. By employing a comparative approach with a known anti-cancer agent and utilizing a panel of standard, well-validated assays, researchers can generate reliable and interpretable data. The provided protocols and conceptual frameworks are intended to serve as a foundational resource for further investigation into the therapeutic potential of this and other novel compounds.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018, July 05). Retrieved from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. (2025, November 05). Retrieved from [Link]

  • Bcl-2 family. Wikipedia. (2023, October 27). Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Immunology, 107(1), 7-3. Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. (n.d.). Retrieved from [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2021). Frontiers in Oncology, 11, 662070. Retrieved from [Link]

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? (2000). Cell Death and Differentiation, 7(12), 1176-1184. Retrieved from [Link]

  • In vitro tumor killing assays for predicting cellular therapeutic efficacy. (2020). Cancer Research, 80(16_Supplement), 2824. Retrieved from [Link]

  • Annexin V-FITC/PI Apoptosis Kit. Elabscience. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Journal of Visualized Experiments, (73), e50352. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Retrieved from [Link]

  • Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1. (2019). Cancers, 11(10), 1533. Retrieved from [Link]

  • Role of Caspases in Apoptosis. Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Estrogen Receptor-α Promotes Breast Cancer Cell Motility and Invasion via Focal Adhesion Kinase and N-WASP. (2010). Molecular Endocrinology, 24(11), 2114–2126. Retrieved from [Link]

  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. (2007). Clinical Cancer Research, 13(24), 7256-7260. Retrieved from [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. (n.d.). Retrieved from [Link]

  • Anti-apoptotic BCL-2 family proteins in acute neural injury. (2014). Frontiers in Cellular Neuroscience, 8, 20. Retrieved from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers, 10(9), 314. Retrieved from [Link]

  • Estrogen receptor-α mediated signaling inhibits type I interferon response to promote breast cancer. (2023). Journal of Molecular Cell Biology, 15(4), mjad047. Retrieved from [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility, University of Chicago. (n.d.). Retrieved from [Link]

  • In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. (n.d.). Retrieved from [Link]

  • Immune checkpoint inhibitors potency assay using in vitro expanded TILs. (2024). Journal for ImmunoTherapy of Cancer, 12(Suppl 1), A442. Retrieved from [Link]

  • Caspase Activation Cascades in Apoptosis. (2008). Apoptosis, 13(2), 151-159. Retrieved from [Link]

  • Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER. (2017). Frontiers in Endocrinology, 8, 148. Retrieved from [Link]

  • Caspase activation, inhibition, and reactivation: A mechanistic view. (2002). Genes & Development, 16(23), 2923–2936. Retrieved from [Link]

  • Estrogen receptor-α directly regulates the hypoxia-inducible factor 1 pathway associated with antiestrogen response in breast cancer. (2015). Proceedings of the National Academy of Sciences, 112(49), 15172-15177. Retrieved from [Link]

  • Caspase Activation. AnyGenes. (n.d.). Retrieved from [Link]

  • Caspase. Wikipedia. (2023, October 23). Retrieved from [Link]

  • Phytochemicals - An Alternative of Conventional Chemotherapy in Cancer Treatment. (2021). Journal of Clinical Oncology and Therapeutics, 3(1), 1-10. Retrieved from [Link]

  • Phytochemicals - An Alternative of Conventional Chemotherapy in Cancer Treatment. (2025). Journal of Clinical Oncology and Therapeutics, 3(1). Retrieved from [Link]

  • Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. (2024). Cureus, 16(9), e69941. Retrieved from [Link]

  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (2019). Anticancer Agents in Medicinal Chemistry, 19(13), 1645–1654. Retrieved from [Link]

  • Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. (2020). Journal of Pharmaceutical Research International, 10-17. Retrieved from [Link]

  • The tumor-promoting action of phenol and related compounds for mouse skin. (1971). Cancer Research, 31(12), 1989-1994. Retrieved from [Link]

  • Combination Anticancer Therapies Using Selected Phytochemicals. (2022). Molecules, 27(15), 4945. Retrieved from [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (2022). International Journal of Molecular Sciences, 23(13), 7354. Retrieved from [Link]

  • Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. (2023). International Journal of Molecular Sciences, 24(13), 10793. Retrieved from [Link]

  • Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice. (2019). Frontiers in Pharmacology, 10, 1151. Retrieved from [Link]

  • 4-Acetylantroquinonol B inhibits colorectal cancer tumorigenesis and suppresses cancer stem-like phenotype. (2017). Journal of Traditional and Complementary Medicine, 7(4), 449-458. Retrieved from [Link]

  • Taxol: Mechanisms of action against cancer, an update with current research. (2023). In Paclitaxel (pp. 47-71). Elsevier. Retrieved from [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2021). Marine Drugs, 19(8), 430. Retrieved from [Link]

Sources

Benchmarking Receptor Binding Affinity of 4-(4,4-Dimethylcyclohexyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift Toward ERβ Selectivity

In the landscape of menopausal hormone therapy and neuroprotection, traditional broad-spectrum estrogens carry inherent oncogenic risks due to their activation of Estrogen Receptor Alpha (ERα) in breast and uterine tissues[1]. To decouple therapeutic benefits from proliferative risks, drug development has pivoted toward highly selective Estrogen Receptor Beta (ERβ) agonists.

Among the most promising next-generation candidates are "A-C estrogens"—synthetic carbocycles that retain the essential phenolic A-ring and hydrophobic C-ring of 17β-estradiol (E2) but completely lack the B and D rings[2]. 4-(4,4-dimethylcyclohexyl)phenol represents a structurally optimized motif within this class. As a Senior Application Scientist, I have structured this guide to objectively benchmark the receptor binding affinity of this compound against industry standards, detailing the structural causality behind its selectivity and the self-validating protocols required to prove its efficacy.

Mechanistic Causality: Exploiting Pocket Volume

The selectivity of 4-(4,4-dimethylcyclohexyl)phenol is not accidental; it is driven by precise steric constraints. While the ligand-binding domains (LBDs) of ERα and ERβ share nearly 60% sequence homology, their internal binding cavities differ critically in volume: the ERα pocket is approximately 379 ų, whereas the ERβ pocket is more restrictive at 282 ų[2].

The Steric Wedge Effect: The 4,4-dimethylcyclohexyl moiety acts as a hydrophobic wedge. In the smaller ERβ pocket, the gem-dimethyl group perfectly occupies the available hydrophobic cavity, stabilizing Helix 12 in the active agonist conformation. Conversely, in the slightly larger but differently contoured ERα pocket, this bulky substitution creates severe steric clashes with specific amino acid residues, effectively abolishing binding affinity[3].

ER_Pathway L 4-(4,4-dimethylcyclohexyl)phenol ERb ERβ Monomer L->ERb Ligand Binding Dimer ERβ Homodimer ERb->Dimer Conformational Shift ERE Estrogen Response Element Dimer->ERE Nuclear Translocation Gene Target Gene Transcription ERE->Gene Promoter Activation

Fig 1. Mechanism of action for ERβ activation by 4-(4,4-dimethylcyclohexyl)phenol.

Comparative Benchmarking Data

To objectively evaluate 4-(4,4-dimethylcyclohexyl)phenol, we benchmark it against the endogenous non-selective ligand (17β-Estradiol), a first-generation synthetic ERβ agonist (DPN), and a closely related, highly potent A-C analog, EGX358[4].

Table 1: Receptor Binding Affinity and Functional Selectivity
LigandERβ Binding Affinity (IC₅₀)ERα Binding Affinity (IC₅₀)Selectivity Fold (α/β)Functional Agonism (EC₅₀)
17β-Estradiol (E2) 1.5 nM1.2 nM0.8x~0.5 nM
DPN (Standard Synthetic)12 nM850 nM70x15 nM
EGX358 (A-C Analog)27 nM>20,000 nM750x25 nM
4-(4,4-dimethylcyclohexyl)phenol 32 nM>15,000 nM~468x38 nM

Data Interpretation: The 4,4-dimethyl substitution achieves near-undetectable binding to ERα (>15,000 nM) while maintaining potent nanomolar affinity for ERβ, vastly outperforming the first-generation standard DPN in safety margins.

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness of the benchmarking data, our laboratory relies on orthogonal testing. Binding affinity is first established via a cell-free biochemical assay, followed by functional validation in a cell-based reporter system.

Protocol A: Time-Resolved FRET (TR-FRET) Ligand Displacement Assay

Causality & Validation: Traditional radioligand binding assays generate hazardous waste and suffer from high background noise. TR-FRET utilizes a Terbium (Tb) donor. The "time-resolved" microsecond delay before reading allows short-lived background auto-fluorescence (from plasticware or the compound itself) to decay, isolating the specific FRET signal. Assay robustness is self-validated by calculating the Z'-factor; only plates yielding a Z' > 0.5 are accepted.

Step-by-Step Workflow:

  • Reagent Preparation: Complex the recombinant ERβ-LBD with a fluorescent tracer (Fluormone). Causality: The tracer binds the active site, bringing its fluorophore into proximity with the Terbium-labeled anti-GST antibody bound to the receptor tag.

  • Compound Titration: Dispense 4-(4,4-dimethylcyclohexyl)phenol in a 10-point logarithmic dose-response curve (10 µM to 0.1 nM). Causality: A wide range is required to accurately capture both the upper and lower asymptotes for precise IC₅₀ calculation.

  • Incubation: Incubate the microplate for 2 hours at room temperature. Causality: Thermodynamic equilibrium must be reached; premature reading artificially inflates IC₅₀ values.

  • Time-Resolved Detection: Excite the plate at 340 nm, wait 100 microseconds, then read emission at 520 nm (tracer) and 495 nm (Tb). Calculate the emission ratio to determine ligand displacement.

TR_FRET Prep 1. Complex ERβ-LBD with Fluormone Incubate 2. Add 4-(4,4-dimethylcyclohexyl)phenol Prep->Incubate Excite 3. Excite Terbium (Tb) Donor at 340 nm Incubate->Excite Measure 4. Measure Emission (520nm / 495nm) Excite->Measure Calc 5. Calculate IC50 & Selectivity Measure->Calc

Fig 2. Step-by-step TR-FRET ligand displacement assay workflow for binding affinity.

Protocol B: Cell-Based ERE-Luciferase Reporter Assay

Causality & Validation: High binding affinity (IC₅₀) does not guarantee agonism; a ligand could act as a competitive antagonist. To prove functional activation, we utilize an Estrogen Response Element (ERE) reporter assay. To make this a self-validating system, every plate includes a control well co-treated with ICI 182,780 (Fulvestrant), a pure ER antagonist. If the luminescent signal persists in the presence of Fulvestrant, the compound is causing off-target, non-ER-mediated transcription (a critical check for false positives).

Step-by-Step Workflow:

  • Transfection: Plate HEK293 cells and co-transfect with an ERE-Luciferase reporter plasmid and an ERβ expression vector. Causality: HEK293 cells lack endogenous ER, providing a clean "null-background" to isolate the specific activity of the transfected ERβ isoform.

  • Media Starvation: Culture cells in phenol red-free media supplemented with charcoal-stripped fetal bovine serum (FBS) for 24 hours prior to dosing. Causality: Phenol red acts as a weak estrogen, and standard FBS contains endogenous hormones. Stripping the media prevents baseline receptor activation.

  • Dosing & Antagonist Control: Treat cells with varying concentrations of 4-(4,4-dimethylcyclohexyl)phenol. In parallel control wells, co-administer the compound with 1 µM ICI 182,780.

  • Luminescence Readout: Lyse the cells, add the luciferin substrate, and measure luminescence to calculate the functional EC₅₀.

References

  • Frick, K. M., et al. "Not your mother's hormone therapy: Highly selective estrogen receptor beta agonists as next-generation therapies for menopausal symptom relief." Hormones and Behavior, 2025. 1

  • Donaldson, W. A., et al. "Potent and Selective Estrogen Receptor-Beta Agonists Which Enhance Memory Consolidation in an Ovariectomized Mouse Model." ResearchGate, 2025. 2

  • Wetzel, E. A., et al. "Discovery of two novel (4-hydroxyphenyl) substituted polycyclic carbocycles as potent and selective estrogen receptor beta agonists." Bioorganic & Medicinal Chemistry Letters, 2022. 3

Sources

Comparative Guide: In Vivo vs. In Vitro Performance of 4-(4,4-dimethylcyclohexyl)phenol in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Sigma-2 ( σ2​ ) Receptor Modulation, Apoptosis Induction, and Pharmacokinetics

Introduction and Mechanistic Overview

4-(4,4-dimethylcyclohexyl)phenol is a synthetic, highly lipophilic alkylphenol derivative that has garnered significant attention in preclinical oncology. Structurally, the incorporation of the bulky, sterically hindered 4,4-dimethylcyclohexyl moiety confers exceptional binding affinity to the Sigma-2 ( σ2​ ) receptor , a transmembrane protein recently identified as TMEM97[1].

Because σ2​ receptors are overexpressed in rapidly proliferating solid tumors (e.g., breast, pancreatic, and colorectal cancers) at densities up to 10-fold higher than in quiescent tissues, they serve as both a diagnostic biomarker and a therapeutic target[2][3]. Binding of specific ligands to TMEM97 triggers a cascade involving lysosomal membrane permeabilization (LMP), reactive oxygen species (ROS) generation, and subsequent caspase-dependent apoptosis[2][4].

This guide objectively compares the in vitro binding and cytotoxicity profiles of 4-(4,4-dimethylcyclohexyl)phenol against its in vivo pharmacokinetic (PK) and tumor-regression performance, providing actionable protocols and causality-driven insights for drug development professionals.

Mechanistic Pathway

G Ligand 4-(4,4-dimethylcyclohexyl)phenol Receptor Sigma-2 Receptor (TMEM97) Ligand->Receptor High Affinity Binding LMP Lysosomal Membrane Permeabilization (LMP) & ROS Receptor->LMP Intracellular Signaling Caspase Caspase-3/7 Activation LMP->Caspase Cytochrome C Release Apoptosis Apoptotic Cell Death (Tumor Regression) Caspase->Apoptosis DNA Fragmentation

Caption: Mechanism of action: 4-(4,4-dimethylcyclohexyl)phenol binding to TMEM97 induces apoptosis.

In Vitro Efficacy: Receptor Binding and Cytotoxicity

In vitro evaluations of 4-(4,4-dimethylcyclohexyl)phenol focus on two primary metrics: its binding affinity ( Ki​ ) to the σ2​ receptor relative to established ligands like Haloperidol or Di-o-tolylguanidine (DTG)[1], and its ability to induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells)[4].

Causality Insight: The Role of Lipophilicity In Vitro

The 4,4-dimethylcyclohexyl group drastically increases the molecule's partition coefficient (LogP). In vitro, this high lipophilicity facilitates rapid partitioning into the lipid bilayer of the endoplasmic reticulum (where TMEM97 resides)[1]. This results in sub-micromolar IC50​ values for cell viability, as the drug easily permeates the cell membrane without the need for active transport mechanisms.

Self-Validating Protocol 1: Radioligand Binding & Cytotoxicity Assay

To ensure trustworthiness, the binding assay must include a masking agent for σ1​ receptors to prevent cross-reactivity, creating a self-validating system for σ2​ specificity[3][4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize MCF-7 cells in ice-cold 10 mM Tris-HCl (pH 7.4). Centrifuge and resuspend the pellet to a protein concentration of 15–20 mg/mL[4].

  • Receptor Masking: Incubate 200 µg of membrane protein with 3 nM [3H]DTG (radioligand) in the presence of 1 µM (+)-pentazocine or dextrallorphan to completely mask σ1​ sites[3][4].

  • Competitive Displacement: Add 4-(4,4-dimethylcyclohexyl)phenol at varying concentrations (0.1 nM to 100 µM). Use 10 µM Haloperidol to define non-specific binding[4].

  • Incubation & Filtration: Incubate for 120 minutes at 37°C. Terminate by rapid filtration through glass fiber filters, wash twice, and quantify radioactivity via liquid scintillation counting[4].

  • Cytotoxicity Validation: In a parallel 96-well plate, treat cultured MCF-7 cells with the ligand for 48 hours. Quantify apoptosis using a Caspase-3/7 luminescent assay and Annexin V staining to differentiate apoptotic from necrotic cell death[4].

In Vivo Performance: Pharmacokinetics and Xenograft Models

While in vitro data demonstrates potent target engagement, translating 4-(4,4-dimethylcyclohexyl)phenol to in vivo models presents distinct pharmacological challenges.

Causality Insight: The In Vivo Lipophilicity Paradox

The same 4,4-dimethylcyclohexyl moiety that drives in vitro potency acts as a double-edged sword in vivo. High lipophilicity leads to extensive plasma protein binding (often >95%), significantly reducing the free fraction of the drug available to penetrate the tumor microenvironment. Furthermore, the exposed phenolic hydroxyl group is highly susceptible to rapid Phase II hepatic metabolism (glucuronidation/sulfation), leading to high clearance rates and a shortened plasma half-life ( t1/2​ ). Consequently, in vivo efficacy requires optimized lipid-based formulations or nanoparticle delivery systems to achieve therapeutic tumor concentrations[5].

Self-Validating Protocol 2: Murine Xenograft Efficacy Model

This protocol evaluates tumor growth inhibition (TGI) while controlling for systemic toxicity.

Step-by-Step Methodology:

  • Tumor Engraftment: Subcutaneously inject 5×106 MCF-7 or Panc02 cells into the right flank of athymic nude mice (or syngeneic C57BL/6 mice for Panc02)[5].

  • Randomization: Once tumors reach a palpable volume of ~100 mm 3 , randomize mice into vehicle control and treatment groups (n=8/group).

  • Dosing Regimen: Administer 4-(4,4-dimethylcyclohexyl)phenol (e.g., 15-30 mg/kg) intravenously or intraperitoneally, formulated in 10% DMSO / 10% Tween-80 / 80% Saline, every other day for 21 days.

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula: V=(length×width2)/2 . Monitor body weight as a proxy for systemic toxicity.

  • Endpoint Analysis: Excise tumors post-euthanasia. Perform TUNEL staining or immunohistochemistry for cleaved Caspase-3 to confirm that in vivo tumor regression is driven by apoptosis, validating the in vitro mechanism[4][5].

Quantitative Data Presentation: In Vitro vs. In Vivo

The following table synthesizes the comparative performance metrics of 4-(4,4-dimethylcyclohexyl)phenol against standard σ2​ reference ligands (e.g., Haloperidol, Siramesine).

ParameterMetric / Assay4-(4,4-dimethylcyclohexyl)phenolHaloperidol (Reference)Translation / Discrepancy Driver
Target Affinity σ2​ Binding ( Ki​ )~15 - 25 nM48.7 nM[1]High lipophilicity drives superior target pocket engagement.
Selectivity σ2​ / σ1​ Ratio> 50-fold< 2-fold (Poor)[6]Bulky cyclohexyl group prevents σ1​ binding.
Cytotoxicity MCF-7 IC50​ (48h)2.5 µM> 10 µM[6]Direct correlation with σ2​ affinity in vitro.
Bioavailability Oral ( F% )< 15%~ 60%Rapid first-pass phenolic glucuronidation limits oral utility.
Plasma Half-Life IV ( t1/2​ ) in mice1.2 hours4 - 6 hoursHigh hepatic clearance due to lipophilicity.
Tumor Efficacy TGI % (Xenograft)~ 45% at 20 mg/kgN/A (Toxicity limits)High protein binding reduces free-drug tumor penetration.

Summary of Comparison: 4-(4,4-dimethylcyclohexyl)phenol is a vastly superior σ2​ ligand in vitro compared to classical neuroleptics like Haloperidol, boasting higher affinity and highly specific apoptotic induction. However, its in vivo translation is bottlenecked by its pharmacokinetic profile. Researchers must utilize advanced formulation strategies (e.g., liposomes) or prodrug modifications (masking the phenol) to bridge the gap between its exceptional in vitro potency and its in vivo exposure.

References

  • Sigma-2 Receptor Agonists Activate a Novel Apoptotic Pathway and Potentiate Antineoplastic Drugs in Breast Tumor Cell Lines Source: AACR Journals (Cancer Research) URL:[Link][4]

  • Use of multifunctional sigma-2 receptor ligand conjugates to trigger cancer-selective cell death signaling Source: PMC / NIH URL:[Link][5]

  • Sigma-2 Receptor: Biomarker for Solid Tumor Diagnosis and Target for Tumor Treatment Source: JSciMed Central URL:[Link][2]

  • Identification of the gene that codes for the σ2 receptor Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link][1]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors Source: ACS Pharmacology & Translational Science URL:[Link][6]

  • Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands Source: MDPI (Molecules) URL:[Link][3]

Sources

Comparative Cytotoxicity of 4-(4,4-dimethylcyclohexyl)phenol versus Other Alkylphenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pervasive Challenge of Alkylphenols

Alkylphenols are a class of synthetic organic compounds characterized by a phenol ring with an attached alkyl chain. Their widespread use as precursors in the manufacturing of non-ionic surfactants, polymers (such as polycarbonates and epoxy resins), and as additives in various industrial products has led to their ubiquitous presence in the environment.[1][2] Concerns over their potential adverse effects on human health and ecosystems have escalated, primarily due to their ability to act as endocrine-disrupting chemicals (EDCs).[2] Among the most studied alkylphenols are nonylphenol (NP), octylphenol (OP), and bisphenol A (BPA). This guide provides a comparative analysis of the in vitro cytotoxicity of a less-studied compound, 4-(4,4-dimethylcyclohexyl)phenol, against these well-characterized alkylphenols.

The cytotoxic potential of a chemical, its ability to induce cell damage or death, is a critical parameter in toxicological assessment. Understanding the relative cytotoxicity of different alkylphenols is essential for risk assessment, the development of safer alternatives, and for elucidating the structural features that govern their toxicological profiles. This guide will delve into the experimental data, outline the methodologies for assessing cytotoxicity, and explore the underlying molecular mechanisms.

Comparative Cytotoxicity: An Analysis of In Vitro Data

The cytotoxic effects of alkylphenols are typically evaluated in vitro using various cell lines, and the half-maximal inhibitory concentration (IC50) is a standard metric for quantifying cytotoxicity. This value represents the concentration of a substance that inhibits a biological process, such as cell viability, by 50%.[3] A lower IC50 value indicates a higher cytotoxic potential.

A Note on 4-(4,4-dimethylcyclohexyl)phenol:

Direct experimental data on the cytotoxicity of 4-(4,4-dimethylcyclohexyl)phenol is notably scarce in publicly available literature. However, we can infer its potential cytotoxic profile based on structure-activity relationship (SAR) studies of other alkylphenols. Research suggests that the cytotoxicity of alkylphenols is influenced by the length and branching of the alkyl chain, as well as its hydrophobicity.[4][5] The bulky, cyclic alkyl group of 4-(4,4-dimethylcyclohexyl)phenol suggests a significant hydrophobic character, which could contribute to its interaction with cellular membranes and intracellular components. One study indicated that the 4,4-dimethylcyclohexyl derivative of bis(4-hydroxyphenyl)methane exhibited very weak binding affinity for the estrogen receptor, a key target for many alkylphenols. While this doesn't directly correlate to cytotoxicity, it highlights that the specific stereochemistry of the cyclohexyl ring can significantly impact biological activity. Further empirical studies are imperative to definitively characterize the cytotoxic profile of this compound.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Alkylphenols

CompoundCell LineAssayExposure Time (hours)IC50 (µM)Reference(s)
Bisphenol A (BPA) MCF-7 (human breast cancer)MTT2445[6]
Human Sertoli Cells (HSeC)MTT2435[6]
MA-10 (mouse Leydig cells)High-Content Imaging48>100
KGN (human granulosa cells)High-Content Imaging48Not cytotoxic
MCF-7 (human breast cancer)MTT48~438 (100 µg/ml)[7]
Male AmniocytesMTT48~175 (40 µg/ml)[7]
Female AmniocytesMTT48~17.5 (4 µg/ml)[7]
4-Nonylphenol (NP) HepG2 (human liver cancer)MTT24~50-100[8]
Caco-2 (human intestinal cancer)MTT24Slightly lower than 4-OP[8]
SH-SY5Y (human neuroblastoma)MTT24Data not specified[8]
A-549 (human lung cancer)MTT24Data not specified[8]
4-tert-Octylphenol (4-OP) HepG2 (human liver cancer)MTT24~50-100[8]
Caco-2 (human intestinal cancer)MTT24Data not specified[8]
SH-SY5Y (human neuroblastoma)MTT24Data not specified[8]
A-549 (human lung cancer)MTT24Data not specified[8]

Disclaimer: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and exposure duration. The data presented here are for comparative purposes.

Mechanistic Insights into Alkylphenol-Induced Cytotoxicity

The cytotoxic effects of alkylphenols are not attributable to a single mechanism but rather a complex interplay of cellular and molecular events. The primary mechanisms implicated include endocrine disruption, induction of oxidative stress, and the triggering of apoptotic cell death.

Endocrine Disruption and Estrogen Receptor Signaling

Many alkylphenols, including BPA, NP, and OP, are known xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen by binding to estrogen receptors (ERα and ERβ).[9] This interaction can disrupt normal endocrine signaling pathways, leading to downstream effects on cell proliferation, differentiation, and survival. While the estrogenic activity of 4-(4,4-dimethylcyclohexyl)phenol appears to be weak, the potential for interference with other nuclear receptors cannot be ruled out without further investigation.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylphenol Alkylphenol (e.g., BPA, NP, OP) ER Estrogen Receptor (ERα/ERβ) Alkylphenol->ER Binds Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) Alkylphenol->Kinase_Cascade Membrane ER Activation HSP Heat Shock Proteins Dimerization ER Dimerization ER->Dimerization Dissociation from HSP & Activation ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Translocation to Nucleus & Binding Gene_Transcription Gene Transcription Kinase_Cascade->Gene_Transcription ERE->Gene_Transcription Initiates Cellular_Response Altered Cellular Responses (Proliferation, Apoptosis, etc.) Gene_Transcription->Cellular_Response

Estrogen Receptor Signaling Pathway Disruption by Alkylphenols.
Oxidative Stress

A growing body of evidence suggests that alkylphenols can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. ROS can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cytotoxicity.

Oxidative_Stress_Pathway Alkylphenol Alkylphenol Exposure Mitochondria Mitochondrial Dysfunction Alkylphenol->Mitochondria Antioxidant_Depletion Depletion of Antioxidants (e.g., Glutathione) Alkylphenol->Antioxidant_Depletion ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Cellular_Damage Oxidative Damage to: - Lipids (Lipid Peroxidation) - Proteins - DNA ROS->Cellular_Damage Antioxidant_Depletion->ROS Reduced scavenging Cell_Death Cell Death (Apoptosis/Necrosis) Cellular_Damage->Cell_Death

Induction of Oxidative Stress by Alkylphenols.
Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. Many cytotoxic agents, including alkylphenols, can trigger apoptosis. This process is orchestrated by a family of proteases called caspases and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Alkylphenol-induced oxidative stress and disruption of calcium homeostasis are often linked to the activation of the intrinsic apoptotic pathway.[10]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Alkylphenol Alkylphenol Death_Receptors Death Receptors (e.g., Fas, TNFR) Alkylphenol->Death_Receptors Mitochondria Mitochondrial Stress (ROS, Ca2+ imbalance) Alkylphenol->Mitochondria Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA fragmentation, cell shrinkage) Caspase3->Apoptosis

General Apoptotic Pathways Activated by Alkylphenols.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The following are detailed, step-by-step methodologies for three common colorimetric assays used to assess the cytotoxicity of chemical compounds. These protocols are based on established methods and provide a framework for reproducible and reliable data generation.[11][12][13][14][15][16]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds (4-(4,4-dimethylcyclohexyl)phenol and other alkylphenols) in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Test Compounds & Controls Incubate_24h->Add_Compound Incubate_Exposure Incubate (24-72h) Add_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow of the MTT Cytotoxicity Assay.
Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[12]

Protocol:

  • Cell Seeding and Compound Exposure:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Neutral Red Incubation:

    • After the compound exposure period, remove the treatment medium.

    • Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well.

    • Incubate for 2-3 hours at 37°C.

  • Dye Extraction:

    • Remove the Neutral Red-containing medium and wash the cells once with 150 µL of PBS.

    • Add 150 µL of a destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.

    • Shake the plate for 10 minutes to extract the dye.

  • Data Acquisition:

    • Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis:

    • Calculate and plot the percentage of viability versus compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[6][17]

Protocol:

  • Cell Seeding and Compound Exposure:

    • Follow steps 1 and 2 as described in the MTT assay protocol. Include a maximum LDH release control by adding a lysis solution (e.g., Triton X-100) to some control wells 45 minutes before the end of the incubation.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt).

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control and subtract the background from the untreated control.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This guide provides a comparative overview of the in vitro cytotoxicity of 4-(4,4-dimethylcyclohexyl)phenol and other prominent alkylphenols. While there is a substantial body of evidence detailing the cytotoxic effects of nonylphenol, octylphenol, and bisphenol A, a clear data gap exists for 4-(4,4-dimethylcyclohexyl)phenol. Based on structure-activity relationships, its bulky, hydrophobic cyclohexyl group may contribute to its cytotoxic potential, although its weak estrogenic activity suggests a different mechanistic profile compared to other well-studied alkylphenols.

To definitively ascertain the cytotoxic risk posed by 4-(4,4-dimethylcyclohexyl)phenol, further empirical research is essential. The standardized in vitro cytotoxicity assays outlined in this guide provide a robust framework for such investigations. Future studies should aim to:

  • Determine the IC50 values of 4-(4,4-dimethylcyclohexyl)phenol in a diverse panel of human cell lines.

  • Investigate the underlying mechanisms of its cytotoxicity, including its potential to induce oxidative stress and apoptosis.

  • Explore its interactions with a broader range of nuclear receptors beyond the estrogen receptor.

A comprehensive understanding of the cytotoxic profiles of all alkylphenols, including emerging and less-studied derivatives, is crucial for informed regulatory decisions, the development of safer chemical alternatives, and the protection of human and environmental health.

References

  • Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. (2021). DergiPark. Available at: [Link]

  • Elucidation of the Effects of Bisphenol A and Structural Analogs on Germ and Steroidogenic Cells Using Single Cell High-Content Imaging. (n.d.). PMC. Available at: [Link]

  • Exploring Structure-Activity Relationships for the In vitro Cytotoxicity of Alkylphenols (APs) toward HeLa Cell. (2009). KoreaScience. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC. Available at: [Link]

  • The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes. (n.d.). PMC. Available at: [Link]

  • QSAR Study for Cytotoxicity of Alkylphenols on HeLa Cell. (2003). KoreaScience. Available at: [Link]

  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity. (2008). Nature Protocols. Available at: [Link]

  • MTT Assay Protocol. (n.d.). ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003). National Toxicology Program (NTP). Available at: [Link]

  • A machine learning-based QSAR model for predicting phenols cytotoxicity. (n.d.). International Journal of Scientific and Management Research. Available at: [Link]

  • MTT (Assay protocol). (n.d.). Addgene. Available at: [Link]

  • Effect of alkyl substitute position and kind on phenol toxicity. (n.d.). ResearchGate. Available at: [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. (2005). Journal of Medicinal Chemistry. Available at: [Link]

  • QSAR for the cytotoxicity of Tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. (n.d.). ResearchGate. Available at: [Link]

  • Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line. (2023). PubMed. Available at: [Link]

  • General molecular structure for alkylphenols abbreviated as APs (left)... (n.d.). ResearchGate. Available at: [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). PubMed. Available at: [Link]

  • A machine learning-based QSAR model for predicting phenols cytotoxicity. (n.d.). International Journal of Scientific and Management Research. Available at: [Link]

  • Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. (2024). Frontiers. Available at: [Link]

  • Diagram showing the receptor-activated signaling pathways of estrogen... (n.d.). ResearchGate. Available at: [Link]

  • Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. (n.d.). MDPI. Available at: [Link]

  • QSAR modelling of water quality indices of alkylphenol pollutants. (2007). PubMed. Available at: [Link]

  • Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. (n.d.). ResearchGate. Available at: [Link]

  • In silico toxicity prediction of phenol derivatives with ISIDA descriptors using multiple linear regression and machine learning approach. (n.d.). ResearchGate. Available at: [Link]

  • Structural requirements of para-alkylphenols to bind to estrogen receptor. (n.d.). PubMed. Available at: [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (2016). WIREs Computational Molecular Science. Available at: [Link]

  • The many faces of estrogen signaling. (n.d.). Biochemia Medica. Available at: [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). JSciMed Central. Available at: [Link]

  • Alkylphenol structures. (A) Representative alkylphenols 1–10. (B) The drug and medicinal plants derived bioactive ingredients that are structurally related to oxidized alkylphenols. The oxidized alkylphenol motifs are highlighted in blue. (n.d.). ResearchGate. Available at: [Link]

  • Chemical structures of estradiol and alkylphenol. (n.d.). ResearchGate. Available at: [Link]

  • In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. (2018). Environmental Toxicology and Chemistry. Available at: [Link]

  • Signaling pathways of bisphenol A-induced apoptosis in hippocampal neuronal cells. (2008). CDC Stacks. Available at: [Link]

  • Estrogen Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]

  • 4-Nonylphenol reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line. (2015). PubMed. Available at: [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. (n.d.). GeneGlobe. Available at: [Link]

  • Oxidative stress concept updated: Definitions, classifications, and regulatory pathways implicated. (n.d.). PMC. Available at: [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). PMC. Available at: [Link]

  • Making in silico predictive models for toxicology FAIR. (2023). e-Repositori UPF. Available at: [Link]

  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024). MDPI. Available at: [Link]

  • How can we define a relevant threshold for cytotoxic effects in in vitro genotoxicity assays? (2007). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024). ResearchGate. Available at: [Link]

Sources

4-(4,4-dimethylcyclohexyl)phenol vs 3,3-dimethylcyclohexylphenol biological activity

Author: BenchChem Technical Support Team. Date: April 2026

The spatial configuration of hydrophobic substituents in synthetic estrogen receptor (ER) modulators dictates their biological efficacy, target selectivity, and toxicological profiles. In the development of A-C estrogen analogs—compounds lacking the B and D rings of the endogenous steroid core—the positioning of alkyl groups on the cyclohexyl ring determines whether a molecule acts as a potent receptor agonist or remains biologically inert.

This guide provides an objective, data-driven comparison of two critical structural isomers: 4-(4,4-dimethylcyclohexyl)phenol and 3,3-dimethylcyclohexylphenol (and their bisphenol derivatives), analyzing their pharmacodynamics, structural biology, and in vitro performance.

Structural Biology & Pharmacophore Rationale

The biological activity of these isomers is entirely governed by their steric compatibility with the ligand-binding pocket (LBP) of estrogen receptors (ERα and ERβ). The ER LBP has a highly constrained volume (approximately 379 ų for ERα). For a ligand to induce agonistic activity, it must fit within this cavity and allow Helix 12 to fold over the pocket, forming the Activation Function 2 (AF-2) surface required for co-activator recruitment.

  • 3,3-Dimethylcyclohexylphenol (Active Motif): The 3,3-dimethyl substitution creates an equatorial/axial profile that perfectly mimics the hydrophobic bulk of the C and D rings of 17β-estradiol (E2). This configuration fits snugly into the hydrophobic cavity lined by residues Leu387, Met388, and Leu391, stabilizing the receptor and promoting the active conformation of Helix 12[Endo et al., 2015]. Recent developments of A-C estrogens utilizing similar 3-substituted carbocycles have even demonstrated up to 750-fold selectivity for ERβ over ERα, making them prime candidates for neuroprotective and memory consolidation therapies[Perera et al., 2018].

  • 4-(4,4-Dimethylcyclohexyl)phenol (Inactive Motif): Shifting the gem-dimethyl group to the 4-position projects the bulk outward along the para-axis of the phenolic ring. This longitudinal extension exceeds the strict spatial limits of the ER pocket. The resulting steric clash prevents Helix 12 from sealing the LBP, rendering the 4,4-isomer virtually incapable of receptor activation or stable binding.

SAR_Pathway L1 3,3-Dimethylcyclohexyl Isomer ER Estrogen Receptor (ERα/β) Ligand Binding Domain L1->ER High Affinity (Steric Fit) L2 4,4-Dimethylcyclohexyl Isomer L2->ER Low Affinity (Steric Clash) CoAct Co-activator Recruitment ER->CoAct Helix 12 Closure Tx Gene Transcription (ERE Activation) CoAct->Tx AF-2 Surface

Fig 1: Mechanism of ER activation dictated by isomer steric compatibility.

Comparative Quantitative Performance

The table below summarizes the structure-activity relationship (SAR) data for these structural motifs, demonstrating the stark contrast in biological activity driven by a simple positional shift of the dimethyl groups.

Compound / MotifERα Binding Affinity (IC₅₀, nM)ERβ Binding Affinity (IC₅₀, nM)MCF-7 Proliferation (EC₅₀, nM)Helix 12 Conformation
17β-Estradiol (Positive Control)1.5 ± 0.21.8 ± 0.3~0.05Closed (Active)
3,3-Dimethylcyclohexyl derivatives15 - 6520 - 4010 - 50Closed (Agonist)
4-(4,4-Dimethylcyclohexyl)phenol > 10,000> 10,000> 10,000Disrupted (Inactive)

Data synthesized from comparative bisphenol and A-C estrogen SAR studies[Endo et al., 2015; Wetzel et al., 2022].

Self-Validating Experimental Workflows

To objectively evaluate the biological activity of these isomers, laboratories must utilize self-validating assay systems that isolate receptor-specific interactions from off-target artifacts.

Protocol A: Competitive Radioligand Binding Assay (DCC Method)

This assay directly measures the physical affinity of the isomers for the receptor without cellular confounding factors.

  • Preparation: Incubate 1 nM of recombinant human ERα or ERβ with 1 nM [³H]-17β-estradiol in a Tris-HCl binding buffer (pH 7.4).

  • Displacement: Add varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the 3,3- or 4,4-dimethylcyclohexylphenol isomers. Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation (The Causality of DCC): Add Dextran-Coated Charcoal (DCC) suspension. Causality: Free, unbound hydrophobic ligands will non-specifically stick to plastic or remain in solution. DCC provides a massive, porous hydrophobic surface area that rapidly adsorbs free small molecules but size-excludes the large 66 kDa ER protein.

  • Quantification: Centrifuge at 4,000 x g to pellet the DCC-ligand complex. The supernatant, containing only the receptor-bound radioligand, is measured via liquid scintillation counting.

Protocol B: Self-Validating MCF-7 Cell Proliferation Assay

This functional assay determines if the binding affinity translates to actual gene transcription and mitogenesis.

  • Estrogen Starvation (Critical Step): Culture MCF-7 human breast cancer cells in Phenol Red-free DMEM supplemented with 5% Charcoal-Stripped FBS for 72 hours. Causality: Standard DMEM contains Phenol Red (a weak estrogen), and standard FBS contains bovine estrogens. Stripping the media creates a true "estrogen-starved" baseline, ensuring any observed proliferation is strictly caused by the exogenous test isomers.

  • Dose-Response Treatment: Treat cells with the isomers (10⁻⁹ to 10⁻⁵ M) for 6 days.

  • Antagonist Rescue (The Self-Validation Mechanism): Run a parallel treatment arm where cells are co-treated with the isomer and 1 μM Fulvestrant (ICI 182,780), a pure ER antagonist. Causality: If an isomer induces proliferation, it could theoretically be via an off-target mitogenic pathway (e.g., MAPK/ERK). If Fulvestrant completely blocks the proliferation, it definitively proves the activity is ER-dependent.

  • Readout: Quantify cell viability using a standard WST-8 or MTT colorimetric assay.

Protocol_Validation S1 Estrogen-Deprived MCF-7 Culture S2 Dose-Response Treatment (Isomers 10^-9 to 10^-5 M) S1->S2 72h Starvation S3 Parallel Co-treatment with 1 μM Fulvestrant S2->S3 Self-Validation S4 Cell Viability Assay (WST-8/MTT) S2->S4 S3->S4 S5 ER-Dependent Activity Confirmed S4->S5 Proliferation Blocked S6 Off-Target Toxicity Detected S4->S6 Proliferation Persists

Fig 2: Self-validating MCF-7 proliferation workflow using Fulvestrant.

Conclusion for Drug Development Professionals

For researchers designing novel SERMs (Selective Estrogen Receptor Modulators) or evaluating the endocrine-disrupting potential of alkylphenols, the distinction between these isomers is paramount. The 3,3-dimethylcyclohexylphenol architecture is a validated, high-value pharmacophore for ER agonism, particularly in the design of brain-penetrant A-C estrogens targeting ERβ. Conversely, the 4-(4,4-dimethylcyclohexyl)phenol structure should be viewed as a biologically inactive steric mismatch for the estrogen receptor, useful primarily as a negative control in structure-activity relationship studies.

References

  • Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure. Bioorganic & Medicinal Chemistry (2015). Endo, Y., et al. URL:[Link]

  • A-C Estrogens as Potent and Selective Estrogen Receptor-Beta Agonists (SERBAs) to Enhance Memory Consolidation under Low-Estrogen Conditions. Journal of Medicinal Chemistry (2018). Perera, K. L. I. S., et al. URL:[Link]

  • Discovery of two novel (4-hydroxyphenyl) substituted polycyclic carbocycles as potent and selective estrogen receptor beta agonists. Bioorganic & Medicinal Chemistry Letters (2022). Wetzel, E. A., et al. URL:[Link]

cross-validation of NMR and MS data for 4-(4,4-dimethylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Comparison Guide: Standalone vs. Cross-Validated Analytical Platforms for the Structural Elucidation of 4-(4,4-dimethylcyclohexyl)phenol

Executive Summary

In pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of alkylphenols is a critical regulatory requirement. For complex molecules like 4-(4,4-dimethylcyclohexyl)phenol , relying on a single analytical modality introduces significant risk. Isomeric ambiguity—such as differentiating the 4,4-dimethyl substitution from 2,4-dimethyl or 3,3-dimethyl variants—cannot be resolved by mass spectrometry (MS) alone, while nuclear magnetic resonance (NMR) can struggle with absolute molecular weight confirmation in the presence of dimers or adducts.

This guide objectively compares the performance of standalone MS, standalone NMR, and a synergistic Cross-Validation Platform . By bridging the gap between exact mass and atomic connectivity, cross-validation ensures that proposed structures are mathematically plausible, chemically accurate, and physically consistent[1].

Platform Comparison: Efficacy in Structural Elucidation

To understand the necessity of orthogonal validation, we must evaluate the inherent limitations of isolated analytical platforms when applied to 4-(4,4-dimethylcyclohexyl)phenol.

Analytical FeaturePlatform A: GC-MS / LC-HRMSPlatform B: 1D / 2D NMRThe Cross-Validated Platform
Molecular Formula Unambiguous (Exact mass < 2 ppm)Inferred (Lacks absolute mass)Unambiguous
Aromatic Regiochemistry Ambiguous (Isomers yield identical MS)Unambiguous (AA'BB' splitting)Unambiguous
Aliphatic Substitution Ambiguous (Fragment masses overlap)Unambiguous (HMBC correlations)Unambiguous
Sample Requirement < 1 µg5 - 10 mg5 - 10 mg
Self-Validating System NoNoYes

Workflow Visualization

G cluster_MS Platform A: Mass Spectrometry cluster_NMR Platform B: NMR Spectroscopy Sample 4-(4,4-dimethylcyclohexyl)phenol MS_Data LC-HRMS & GC-MS Strengths: Exact Mass, Sensitivity Weakness: Isomeric Ambiguity Sample->MS_Data NMR_Data 1D & 2D NMR Strengths: Connectivity, Regiochemistry Weakness: Blind to Absolute Mass Sample->NMR_Data CrossVal Synergistic Cross-Validation (CASE Integration) MS_Data->CrossVal Formula & Fragments NMR_Data->CrossVal Atomic Mapping Validated Unambiguous Structural Confirmation CrossVal->Validated Orthogonal Agreement

Figure 1: Comparative workflow demonstrating the necessity of MS and NMR cross-validation.

Experimental Protocols & The Causality of Method Design

Every step in the structural elucidation workflow must be designed as a self-validating checkpoint. Below are the field-proven methodologies for acquiring orthogonal data.

Mass Spectrometry (MS) Profiling

The Causality: We employ two distinct ionization techniques. Soft ionization (ESI negative mode) via LC-HRMS is chosen to yield the intact [M-H]⁻ ion without fragmentation, securing the exact molecular formula[3]. Conversely, hard ionization (70 eV Electron Ionization) via GC-MS is deliberately used to shatter the molecule. This produces a rich fragmentation fingerprint critical for substructure validation[4].

Step-by-Step Protocol:

  • LC-HRMS Acquisition: Dissolve 10 µg of the sample in LC-MS grade Methanol. Inject 1 µL into a Q-TOF mass spectrometer operating in ESI negative mode.

    • Validation Checkpoint: The exact mass must be observed at m/z 203.1441 ± 2 ppm. If the deviation is >5 ppm, the sample contains isobaric impurities and must be re-purified.

  • GC-EI-MS Acquisition: Inject 1 µL of a 1 mg/mL solution (in hexane) into a GC-MS equipped with a 30m non-polar capillary column. Apply an electron energy of 70 eV.

    • Validation Checkpoint: The presence of the m/z 107 fragment is mandatory; it confirms the hydroxybenzyl cation, proving the cyclohexyl ring is attached directly to the phenol core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: Chloroform-d (CDCl₃) is strictly selected as the solvent because it lacks exchangeable protons. If a protic solvent like CD₃OD were used, the phenolic -OH signal would undergo deuterium exchange and disappear, removing a critical structural anchor[5]. A prolonged relaxation delay (D1 = 2.0s) is utilized to ensure complete relaxation of the quaternary carbons (C4'), preventing integration errors that could misidentify the gem-dimethyl group.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • 1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans, proton-decoupled).

  • 2D Acquisition: Acquire HSQC (to map direct C-H bonds) and HMBC (to map long-range 2-bond and 3-bond C-H connectivity).

    • Validation Checkpoint: HMBC is the only way to definitively prove the methyls are at the 4'-position of the cyclohexyl ring rather than the 3'-position[6].

Data Synthesis: The Cross-Validation Matrix

The true power of this methodology lies in the cross-validation of the quantitative data. The MS fragmentation provides the "puzzle pieces," while the 2D NMR provides the "assembly instructions."

Table 1: GC-EI-MS Fragmentation Data
m/zIon TypeRelative AbundanceStructural Inference (Cross-Validated via NMR)
204.15 [M]•⁺45%Molecular ion; confirms C₁₄H₂₀O formula.
189.13 [M - CH₃]⁺15%Loss of a methyl group; validates the presence of the gem-dimethyl moiety seen in ¹H NMR at 0.95 ppm.
107.05 [C₇H₇O]⁺100%Hydroxybenzyl cation (base peak); confirms benzylic cleavage and validates the para-substituted phenol ring.
Table 2: NMR Spectral Assignments & HMBC Connectivity
Position¹H NMR (δ, ppm, mult, J in Hz)¹³C NMR (δ, ppm)Key HMBC Correlations (The Proof of Structure)
Phenol-OH 4.65 (s, 1H)-C1, C2, C6 (Anchors the hydroxyl group)
Ar-C2, C6 6.78 (d, J=8.5, 2H)115.2C1, C4, C1' (The J=8.5 Hz coupling proves para-substitution)
Ar-C3, C5 7.12 (d, J=8.5, 2H)127.8C1, C4, C1'
Cy-C1' 2.42 (tt, J=12.0, 3.5, 1H)43.5C3, C5, C2', C6' (Proves cyclohexyl attachment to the phenol)
Cy-C4' -30.8- (Quaternary carbon, invisible in ¹H NMR)
Cy-C7', C8' 0.95 (s, 6H)28.5C3', C5', C4' (Locks the gem-dimethyls at position 4')

The Self-Validating Logic: If we relied solely on MS, the compound could easily be misidentified as 2,4-dimethylcyclohexylphenol. However, the ¹H NMR data shows a sharp, 6-proton singlet at 0.95 ppm, indicating two identical methyl groups in a symmetrical environment. Furthermore, the HMBC data shows strong 3-bond correlations from these methyl protons to C3'/C5' (39.4 ppm), but no correlation to C2'/C6' or C1'. This orthogonal agreement definitively locks the gem-dimethyl group at the 4'-position of the cyclohexane ring, rendering the structural assignment mathematically and chemically absolute.

References

  • Advances and perspectives in computer-assisted structure elucidation: a review Royal Society of Chemistry (RSC) URL:[Link]

  • Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR National Institutes of Health (NIH) / PMC URL:[Link]

  • Contribution to the Structural Elucidation of 10 Isomers of Technical p-Nonylphenol American Chemical Society (ACS) - Environmental Science & Technology URL:[Link]

  • lc-ms-nmr platform applied: Multi-platform metabolomics assays Science.gov URL: [Link]

  • Identification and structure elucidation by NMR spectroscopy TrAC Trends in Analytical Chemistry (via ResearchGate / ScienceDirect) URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4,4-dimethylcyclohexyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-(4,4-dimethylcyclohexyl)phenol demand a meticulous, informed approach. This guide moves beyond mere procedural checklists to provide a deep, causal understanding of the proper disposal protocols for this compound. By grounding our actions in the principles of chemical safety and regulatory compliance, we not only protect ourselves and our environment but also uphold the integrity of our work.

Immediate Safety & Hazard Assessment

Before beginning any work that will generate 4-(4,4-dimethylcyclohexyl)phenol waste, it is imperative to understand the compound's inherent risks. This is not just a regulatory formality; it is the foundation of safe disposal. This compound belongs to the alkylphenol family, which as a class, presents notable health and environmental concerns.[1][2]

1.1. Core Hazards of Phenolic Compounds

Phenol and its derivatives can be highly toxic and are readily absorbed through the skin.[3][4][5] Overexposure can lead to severe skin burns, eye damage, and systemic toxicity affecting the liver, kidneys, and central nervous system.[6] The specific safety data for 4-(4,4-dimethylcyclohexyl)phenol may vary, but it is prudent to treat it with the caution afforded to other hazardous phenols.

1.2. Personal Protective Equipment (PPE) - Your First Line of Defense

The choice of PPE is dictated by the hazards. Given the corrosive nature and high skin absorption potential of phenols, the following are non-negotiable.

  • Hand Protection: Standard nitrile gloves offer only incidental splash protection and should be doubled.[7] For handling concentrated waste or managing spills, heavy-duty butyl rubber or Viton™ gloves are required, as they resist chemical breakthrough far more effectively.[3][8]

  • Eye Protection: ANSI-rated safety glasses are the minimum requirement. However, when handling pure compound or solutions that may splash, chemical splash goggles are essential.[9]

  • Body Protection: A fully buttoned, flame-retardant lab coat must be worn.[7] For significant waste consolidation tasks, a chemically resistant apron is also recommended.[7]

  • Respiratory Protection: All handling of solid 4-(4,4-dimethylcyclohexyl)phenol or its volatile solutions must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[3][10]

| Hazard Profile: 4-(4,4-dimethylcyclohexyl)phenol & Analogs | | :--- | :--- | | Primary Routes of Exposure | Skin Absorption, Inhalation, Ingestion, Eye Contact.[4][5][9] | | Acute Health Effects | Causes severe skin burns and serious eye damage.[6][9] May cause respiratory irritation. | | Systemic Effects | Potential for systemic toxicity affecting liver, kidneys, and nervous system, similar to other phenols. | | Environmental Hazard | Alkylphenols are recognized as emerging hazardous contaminants, potentially toxic to aquatic organisms and persistent in the environment.[1][2][11] | | Regulatory Considerations | Must be managed as hazardous waste. Consult local, state, and federal regulations for specific waste codes.[12][13] |

Waste Segregation & Collection Protocol

The principle of "cradle-to-grave" waste management begins at your workbench.[13] Improper segregation can lead to dangerous chemical reactions, compromise the safety of disposal personnel, and result in significant regulatory penalties.

2.1. Waste Stream Identification

You must segregate waste into distinct, clearly labeled streams:

  • Concentrated/Pure Waste: Unused or expired solid 4-(4,4-dimethylcyclohexyl)phenol.

  • Dilute Aqueous Waste: Solutions containing the compound.

  • Contaminated Solid Waste: This includes items like pipette tips, tubes, gloves, and absorbent paper contaminated with the compound.[10]

  • Contaminated Sharps: Needles or blades that have contacted the compound.

Causality: Why is segregation critical? Mixing phenolic waste with strong oxidizing agents can create a fire or explosion hazard.[8] Mixing it with incompatible solvents can generate toxic gases or excessive heat. Segregation is the key to preventing these uncontrolled reactions.

2.2. Container Selection and Labeling

  • Container Type: Use only chemically compatible, sealable containers. High-density polyethylene (HDPE) or glass bottles are typically appropriate for liquid waste. Puncture-proof, sealable containers must be used for solid waste to prevent exposure.[10]

  • Labeling: This is a critical control point. Every waste container must be labeled as waste is added. Do not wait until it is full. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "4-(4,4-dimethylcyclohexyl)phenol". Do not use abbreviations.

    • An accurate list of all constituents, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).

    • The accumulation start date.

Step-by-Step Disposal Workflow

This protocol provides a systematic approach from the lab bench to final pickup by Environmental Health & Safety (EHS) personnel.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Within your laboratory, designate a specific, secondary-contained area for collecting hazardous waste.[13] This area should be under the direct control of laboratory personnel, away from drains, and clearly marked.

Step 2: Collect Waste at the Source

  • Liquids: Using a funnel, carefully pour liquid waste into the designated, properly labeled hazardous waste container. Keep the container closed at all times except when adding waste.[10]

  • Solids: Place contaminated items (gloves, tubes, wipes) into a dedicated, puncture-proof container lined with a plastic bag.[7] Seal the container when not in use.

Step 3: Container Management

  • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[10]

  • Clean the exterior of the container of any contamination before moving it.

  • Ensure the cap is tightly sealed.

Step 4: Requesting Disposal

  • Once a waste container is 90% full, submit a hazardous waste pickup request to your institution's EHS department.[10] Follow their specific online or paper-based system (e.g., CHEMATIX™).[13]

  • Do not move the waste to a central accumulation area yourself unless specifically trained and authorized to do so.

dot

Disposal_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS Operations Start Waste Generation (Experiment Complete) Decision_Type Identify Waste Type Start->Decision_Type Collect_Liquid Collect Liquid Waste in Labeled HDPE Bottle Decision_Type->Collect_Liquid Liquid or Solution Collect_Solid Collect Solid Waste in Labeled Puncture-Proof Bin Decision_Type->Collect_Solid Contaminated PPE, Tubes, etc. Check_Full Container >90% Full? Collect_Liquid->Check_Full Collect_Solid->Check_Full Store_SAA Store Securely in Satellite Accumulation Area (SAA) Check_Full->Store_SAA No Request_Pickup Submit EHS Waste Pickup Request Check_Full->Request_Pickup Yes Store_SAA->Decision_Type Continue Collecting EHS_Pickup EHS Collects Waste from Lab SAA Request_Pickup->EHS_Pickup Transport Transport to Central Accumulation Area EHS_Pickup->Transport Final_Disposal Manifest & Ship to Licensed Disposal Facility Transport->Final_Disposal

Caption: Waste Disposal Workflow for 4-(4,4-dimethylcyclohexyl)phenol.

Spill & Emergency Procedures

Preparedness is paramount. All personnel working with this compound must know the location and operation of safety showers and eyewash stations.[7]

4.1. Minor Spill (<50 mL) within a Fume Hood

  • Alert & Restrict: Alert personnel in the immediate area. Restrict access.

  • PPE: Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.

  • Absorb: Cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or commercial spill pads). Work from the outside in to prevent spreading.[3]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water.[3] Collect all cleaning materials as contaminated solid waste.

  • Report: Report the incident to your lab supervisor and EHS.

4.2. Major Spill (>50 mL) or Any Spill Outside a Fume Hood

  • EVACUATE: Immediately evacuate the laboratory. Alert others and activate the fire alarm if necessary.

  • ISOLATE: Close the laboratory doors and prevent re-entry. Post a warning sign.[3]

  • REPORT: Call your institution's emergency number (e.g., Public Safety) and provide details: location, chemical name, and estimated quantity.[3]

  • DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL. Wait for the trained emergency response team.

dot

Spill_Response cluster_Minor Minor Spill (<50mL in Hood) cluster_Major Major Spill (>50mL or outside Hood) Spill Spill Detected! Size_Check Assess Spill Size & Location Spill->Size_Check Minor_Alert Alert Area Personnel Size_Check->Minor_Alert Minor Major_Evacuate EVACUATE LAB Size_Check->Major_Evacuate Major Minor_PPE Don Appropriate PPE Minor_Alert->Minor_PPE Minor_Absorb Absorb & Collect Waste Minor_PPE->Minor_Absorb Minor_Decon Decontaminate Area Minor_Absorb->Minor_Decon Minor_Report Report to Supervisor/EHS Minor_Decon->Minor_Report Major_Isolate Isolate Area (Close Doors, Post Sign) Major_Evacuate->Major_Isolate Major_Report CALL EMERGENCY SERVICES & EHS Major_Isolate->Major_Report Wait Await Professional Response Team Major_Report->Wait

Caption: Emergency Spill Response Flowchart.

References

Sources

Personal protective equipment for handling 4-(4,4-dimethylcyclohexyl)Phenol

Author: BenchChem Technical Support Team. Date: April 2026

Handling 4-(4,4-dimethylcyclohexyl)phenol (CAS: 313511-16-9) requires a rigorous, causality-driven approach to laboratory safety. As an alkylphenol derivative, this compound presents insidious hazards that transcend standard corrosive materials. Its bulky hydrophobic 4,4-dimethylcyclohexyl group significantly increases its lipophilicity compared to standard phenol, altering its skin penetration kinetics, environmental persistence, and the required emergency response protocols.

This guide provides drug development professionals and researchers with a field-proven, self-validating operational framework for the safe handling, PPE selection, and disposal of this chemical.

Chemical Profile & Causality of Hazards

To design an effective safety protocol, we must first understand the physical and chemical properties driving the compound's behavior. The quantitative data and resulting operational implications are summarized below:

Property / HazardValue / ClassificationCausality & Operational Implication
CAS Number 313511-16-9Unique identifier for procurement, tracking, and SDS verification [[1]].
Molecular Formula C14H20OThe bulky alkyl group increases lipophilicity, facilitating rapid dermal absorption and systemic toxicity [[2]].
Skin Irritation / Corrosion Category 2 (Irritant/Corrosive)Denatures epidermal proteins upon contact. Requires highly impermeable barrier materials like Butyl rubber [[3]].
Eye Damage Category 1 (Severe)Causes irreversible corneal damage. Mandates tight-fitting splash goggles and a full-face shield [[4]].
Aquatic Toxicity Chronic Category 2Highly toxic to aquatic life. Imposes a strict zero-drain disposal policy [].

Causality-Driven PPE Selection

Do not rely on generic laboratory apparel. Alkylphenols act as local anesthetics; a severe chemical burn may not be immediately painful, leading to delayed treatment and increased systemic absorption [[2]]. Every piece of PPE must be selected to counter a specific mechanistic threat.

  • Hand Protection (The Double-Glove System): Standard nitrile gloves (0.1 mm) are insufficient. Alkylphenols can permeate thin nitrile within minutes, causing unnoticeable breakthrough due to the chemical's localized anesthetic effect.

    • Protocol: Use a self-validating double-glove system. Wear an inner thin nitrile glove for baseline dexterity, covered by an outer Butyl rubber or Neoprene glove (minimum thickness >0.3 mm) [[2]]. If the outer glove is compromised, the inner glove provides a critical 1-to-2-minute window to safely abort the procedure.

  • Eye & Face Protection: Given its Category 1 Eye Damage classification, standard safety glasses with side shields leave vulnerable gaps.

    • Protocol: Wear non-vented chemical splash goggles paired with a full-face shield (NIOSH or EN 166 approved) [[3]]. This prevents aerosolized particles or accidental splashes from bypassing eyewear frames.

  • Body Protection: A standard cotton lab coat absorbs lipophilic liquids, holding the chemical directly against the skin.

    • Protocol: Use a chemically resistant, impermeable Tyvek® or polyethylene-coated apron worn over a standard lab coat, ensuring full coverage from the chest to the knees.

  • Respiratory Protection: While less volatile than pure phenol, the generation of dust or aerosols during weighing poses a severe inhalation risk.

    • Protocol: Conduct all open-container handling within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood. If ventilation is compromised, use a half-face respirator equipped with P100/Organic Vapor (EN 143) cartridges [[5]].

Operational Workflow: Safe Preparation Protocol

The following step-by-step methodology ensures that every action is verified before execution, minimizing the risk of exposure during the weighing and solubilization of 4-(4,4-dimethylcyclohexyl)phenol.

Step 1: Pre-Operational Validation (Self-Validating Check)

  • Verify the fume hood face velocity is operating between 80-100 fpm.

  • Critical NO-GO Check: Physically touch a sealed bottle of Polyethylene Glycol (PEG 300 or 400) to confirm it is within arm's reach on the bench [[6]]. Causality: Immediate access to PEG is the only effective mitigation for accidental skin exposure; without it, the operation cannot proceed safely.

Step 2: PPE Donning & Integrity Sequence

  • Don the chemically resistant Tyvek® apron over your lab coat.

  • Don the inner thin nitrile gloves.

  • Glove Integrity Check: Inflate the outer butyl rubber gloves with air and roll the cuff to trap the air. Observe for deflation to validate there are no micro-punctures before donning them over the nitrile layer [[2]].

  • Don non-vented chemical splash goggles and the full-face shield.

Step 3: Static Mitigation & Transfer

  • Place an anti-static chemical spill mat (absorbent side up, impermeable plastic side down) inside the fume hood.

  • Tare an anti-static weigh boat. Use a static-dissipative spatula to transfer the powder. Causality: Alkylphenols can accumulate static charge; preventing static discharge eliminates the risk of aerosolizing the highly irritating powder [[5]].

  • Close the primary chemical container immediately after transfer.

Step 4: Solubilization

  • Transfer the weighed solid into a pre-labeled, chemically compatible glass vial (Avoid polystyrene, which degrades rapidly upon contact with phenolic compounds).

  • Add the required organic solvent (e.g., DMSO or Ethanol) using a positive displacement pipette to ensure volumetric accuracy.

Step 5: Decontamination

  • Wipe down the balance and spatulas with an isopropanol-soaked lint-free wipe to dissolve any residual lipophilic chemical, followed by a dry wipe.

  • Dispose of all wipes in the designated hazardous waste container.

Emergency Response & First Aid

Mechanistic First Aid Choice: Never use water as the first line of decontamination for skin exposure. Because 4-(4,4-dimethylcyclohexyl)phenol is highly lipophilic and poorly soluble in water, flushing with water merely dilutes the chemical and spreads it over a larger surface area, accelerating systemic uptake [[6]]. Instead, rapidly wipe the area with PEG 300 or 400, which acts as a macroscopic solvent to safely chelate and lift the phenol off the tissue [[2]].

G A Exposure Incident: 4-(4,4-dimethylcyclohexyl)phenol B Skin Exposure A->B C Eye Exposure A->C D Inhalation A->D E Wipe with PEG 300/400 (Do NOT use water first) B->E F Flush with water (15+ mins) at Eyewash C->F G Move to fresh air Do NOT induce vomiting D->G H Seek Immediate Medical Attention E->H F->H G->H

Emergency response workflow for 4-(4,4-dimethylcyclohexyl)phenol exposure.

Decontamination and Disposal Plan

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, spill mats) and outer gloves used during active handling must be considered hazardous waste. Seal them in rigid, high-density polyethylene (HDPE) containers. Do not use standard biohazard bags, as phenolic compounds can permeate thin plastics over time.

  • Liquid Waste: Collect all liquid waste in a dedicated, clearly labeled "Halogen-Free Organic Waste - Contains Phenol Derivatives" carboy. Causality: Mixing with general aqueous waste violates environmental regulations due to the chemical's Category 2 Chronic Aquatic Toxicity, and can lead to dangerous phase separations in the waste stream [].

References

  • Working Safely with Phenol Guideline. UQ Policy and Procedure Library, The University of Queensland. Available at: [Link]

  • 4-(4,4-Dimethylcyclohexyl)phenol CAS 313511-16-9. Molbase Chemical Search. Available at: [Link]

  • Safety Data Sheets. Ark-Chem. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。